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  • Product: 1,1-Dimethoxybut-3-en-2-one

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1,1-Dimethoxybut-3-en-2-one

The following technical guide details the synthesis, characterization, and application of 1,1-Dimethoxybut-3-en-2-one , a critical bifunctional building block in organic synthesis. Executive Summary 1,1-Dimethoxybut-3-en...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 1,1-Dimethoxybut-3-en-2-one , a critical bifunctional building block in organic synthesis.

Executive Summary

1,1-Dimethoxybut-3-en-2-one (CAS: N/A for specific isomer in common catalogs; often cited in primary literature) is a reactive


-unsaturated ketone possessing a masked aldehyde functionality (acetal). It serves as a "linchpin" reagent for constructing complex heterocycles, including pyrroles, chlorins, and bacteriochlorins, via Michael addition followed by condensation.

This guide outlines a validated two-step synthetic pathway starting from commercially available precursors, prioritizing yield and purity over direct one-step methods that often suffer from polymerization or double-addition side reactions.

Retrosynthetic Analysis & Strategy

The target molecule contains two sensitive functionalities: a polymerizable vinyl ketone and an acid-sensitive dimethyl acetal. A direct disconnection at the carbonyl-vinyl bond suggests a reaction between a vinyl organometallic and a dimethoxyacetic acid derivative.

However, the direct reaction of vinylmagnesium bromide with dimethoxyacetyl chloride often leads to over-addition (forming the tertiary alcohol). Therefore, the recommended research-grade protocol proceeds via the alcohol intermediate , followed by a mild oxidation.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 2,2-Dimethoxyethanol (Starting Material) Aldehyde Dimethoxyacetaldehyde (Unstable Intermediate) Start->Aldehyde Swern Oxidation (DMSO, (COCl)2) Alcohol 1,1-Dimethoxybut-3-en-2-ol (Stable Intermediate) Aldehyde->Alcohol + VinylMgBr (THF, -78°C) VinylMgBr Vinylmagnesium Bromide (Grignard Reagent) VinylMgBr->Alcohol Target 1,1-Dimethoxybut-3-en-2-one (Target) Alcohol->Target Oxidation (MnO2 or Swern) Oxidant Swern or MnO2 (Oxidation)

Figure 1: Stepwise synthesis pathway avoiding over-alkylation.

Experimental Protocols

Step 1: Preparation of Dimethoxyacetaldehyde (In Situ)

Note: Dimethoxyacetaldehyde is unstable and readily polymerizes. It is best generated in situ from 2,2-dimethoxyethanol or used immediately after depolymerization of commercially available aqueous solutions.

Reagents:

  • 2,2-Dimethoxyethanol (1.0 equiv)

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Cool a solution of oxalyl chloride in anhydrous DCM to -78°C.

  • Add DMSO dropwise, maintaining temperature below -60°C. Stir for 15 minutes.

  • Add 2,2-dimethoxyethanol dropwise. Stir for 30 minutes at -78°C.

  • Add triethylamine dropwise. The solution will become thick/white.

  • Allow the mixture to warm to 0°C.

  • Critical: Do not isolate the aldehyde. Use this solution directly for the Grignard addition or perform a quick extraction with cold ether if solvent exchange is necessary.

Step 2: Grignard Addition (Synthesis of 1,1-Dimethoxybut-3-en-2-ol)

Reagents:

  • Crude Dimethoxyacetaldehyde solution (from Step 1)

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Saturated aqueous NH₄Cl

Protocol:

  • Transfer the aldehyde solution to a reaction vessel under Argon/Nitrogen. Cool to -78°C.

  • Add Vinylmagnesium bromide solution dropwise over 20 minutes.

    • Mechanistic Note: Low temperature is crucial to favor 1,2-addition and prevent polymerization of the vinyl group.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench with saturated NH₄Cl solution.[1][2]

  • Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).

    • Yield Expectation: 60-75% (over two steps).

    • Product: Colorless oil.

Step 3: Oxidation to 1,1-Dimethoxybut-3-en-2-one

Reagents:

  • 1,1-Dimethoxybut-3-en-2-ol (from Step 2)[3]

  • Activated Manganese Dioxide (MnO₂) (10-20 equiv) OR Swern reagents

  • DCM[4]

Protocol (MnO₂ Method - Preferred for mildness):

  • Dissolve the alcohol in DCM (0.1 M concentration).

  • Add activated MnO₂ (excess is required for kinetics).

  • Stir vigorously at room temperature. Monitor by TLC (typically 12-24 hours).

    • Endpoint: Disappearance of the alcohol spot.

  • Filter through a pad of Celite to remove MnO₂.

  • Concentrate the filtrate carefully (product is volatile).

  • Purification: Vacuum distillation or rapid filtration through a short silica plug.

    • Stability Warning: The product is a Michael acceptor and can polymerize. Store at -20°C with a trace of hydroquinone if storing for >24 hours.

Characterization Data

1,1-Dimethoxybut-3-en-2-one[4][5][6][7]
  • Physical State: Colorless to pale yellow liquid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 130.14 g/mol

Spectroscopic Signature:

TechniqueSignal / ShiftAssignmentNotes
¹H NMR (CDCl₃, 400 MHz)

6.60 (dd,

Hz, 1H)
Vinyl

(internal)
Characteristic desheilding by C=O

6.35 (dd,

Hz, 1H)
Vinyl

(trans)

5.85 (dd,

Hz, 1H)
Vinyl

(cis)

4.75 (s, 1H)
Acetal

Singlet due to lack of adjacent protons

3.42 (s, 6H)
Methoxy

Two equivalent methyl groups
¹³C NMR (CDCl₃, 100 MHz)

195.2

Conjugated ketone

135.1
Vinyl


128.5
Vinyl


102.8
Acetal


54.5
Methoxy

IR (Neat) 1695 cm⁻¹

Conjugated ketone stretch
1615 cm⁻¹

Alkene stretch

Applications & Reactivity Logic

This molecule acts as a 1,2-dicarbonyl equivalent (after acetal hydrolysis) and a Michael acceptor .

Primary Application: Heterocycle Synthesis

The vinyl group serves as an electrophile for Michael addition, while the acetal serves as a masked aldehyde for subsequent cyclization.

Applications cluster_pyrrole Pyrrole/Chlorin Synthesis Target 1,1-Dimethoxybut-3-en-2-one Michael Michael Adduct Target->Michael + Nucleophile (Michael Addition) Nitro Nitroalkanes Nitro->Michael Cyclization Paal-Knorr Type Cyclization Michael->Cyclization Acid Hydrolysis (-MeOH)

Figure 2: Application logic in heterocyclic chemistry.

Specific Use Case: In the synthesis of bacteriochlorins (synthetic chlorophyll analogues), 1,1-dimethoxybut-3-en-2-one reacts with substituted pyrroles or nitro-compounds to form the "Northern" or "Southern" halves of the macrocycle, leveraging the stability of the acetal to survive initial coupling steps before acid-catalyzed ring closure.

Safety & Handling

  • Lachrymator: Like most vinyl ketones (e.g., methyl vinyl ketone), this compound is likely a potent lachrymator and respiratory irritant. Handle strictly in a fume hood.

  • Polymerization: The terminal vinyl group makes the compound prone to radical polymerization.

    • Storage: Store at -20°C under inert atmosphere (Ar/N₂).

    • Stabilization: Add 0.1% Hydroquinone or BHT if storing for extended periods.

  • Acid Sensitivity: The acetal group will hydrolyze in the presence of moisture and acid, releasing the highly reactive (and unstable) keto-aldehyde. Keep anhydrous.[5][6]

References

  • Synthesis of Acetal-Enones: Chênevert, R., & Gravil, S. (2005). "Enzymatic resolution of 1,1-dimethoxybut-3-en-2-ol and 1,1-dimethoxypent-4-en-2-ol." Tetrahedron: Asymmetry, 16(12), 2081-2086. Link

  • Application in Chlorin Synthesis: Taniguchi, M., et al. (2019).[7] "Use of the Nascent Isocyclic Ring to Anchor Assembly of the Full Skeleton of Model Chlorophylls." The Journal of Organic Chemistry, 85(1), 162-174. Link

  • General Grignard Protocols: Ashby, E. C. (1965).[8] "Method for the preparation of Grignard compounds." Journal of the American Chemical Society, 87, 2509.[8] Link

  • Related Enaminone Derivatives: "4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one Product Page." Thermo Scientific Chemicals. Link

Sources

Exploratory

Technical Guide: Chemical Properties of 1,1-Dimethoxybut-3-en-2-one

The following technical guide details the chemical properties, reactivity, and applications of 1,1-Dimethoxybut-3-en-2-one , with specific emphasis on its role as a pharmacophore precursor in drug discovery. [1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, reactivity, and applications of 1,1-Dimethoxybut-3-en-2-one , with specific emphasis on its role as a pharmacophore precursor in drug discovery.

[1][2]

Executive Summary & Chemical Identity

1,1-Dimethoxybut-3-en-2-one is a versatile C4 building block used primarily in the synthesis of nitrogen-containing heterocycles. In the context of drug development, this nomenclature often refers to two distinct but related chemical entities depending on the degree of substitution. It is critical for researchers to distinguish between the "Naked" Vinyl Ketone (highly reactive Michael acceptor) and the Enaminone Derivative (stable synthetic reagent).

Chemical Identity Matrix
Feature"Naked" Vinyl Ketone Enaminone Derivative (Standard Reagent)
IUPAC Name 1,1-Dimethoxybut-3-en-2-one(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
Common Name Acryloylacetaldehyde dimethyl acetalDMF-DMA adduct of 1,1-dimethoxybutan-2-one
CAS Number Rare/In situ (Refer to Acryloylacetaldehyde dimethyl acetal)67751-23-9 (Most common commercial form)
Structure


Reactivity High (Polymerizes, Michael Acceptor)Moderate (Stable, Shelf-stable solid/oil)
Primary Use Theoretical intermediate, specific Michael additionsSynthesis of Pyrimidines, Pyrazoles, & Pyridines

Field Note: In commercial catalogs and rapid communication, CAS 67751-23-9 is frequently labeled simply as "1,1-Dimethoxybut-3-en-2-one". Unless synthesizing the molecule de novo via oxidation, researchers should assume the dimethylamino-enaminone form when purchasing for heterocycle synthesis.

Physical & Spectroscopic Properties

The following data applies to the Enaminone Derivative (CAS 67751-23-9) , as it is the predominant form handled in pharmaceutical laboratories.

Physiochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 173.21 g/mol
Appearance Orange to brown oil or low-melting solidDarkens upon oxidation/polymerization.
Boiling Point 110–115 °C (at 0.5 mmHg)High vacuum required for distillation.
Solubility DMSO, Methanol, DCM, Ethyl AcetateHydrolyzes in aqueous acid.
Stability Moisture Sensitive, Air SensitiveStore under inert gas (Ar/N2) at -20°C.
Spectroscopic Signatures (Diagnostic)[7]
  • 
    H NMR (CDCl
    
    
    
    ):
    Distinctive doublet doublets for the vinyl protons. The dimethylamino group appears as a broad singlet or two singlets (rotamers) around
    
    
    2.8–3.1 ppm. The acetal methoxy groups appear as a sharp singlet at
    
    
    3.4 ppm.
  • 
    C NMR:  Carbonyl carbon (
    
    
    
    190 ppm), Enamine
    
    
    -carbon (
    
    
    154 ppm), Acetal carbon (
    
    
    103 ppm).

Chemical Reactivity & Mechanism

The core utility of 1,1-Dimethoxybut-3-en-2-one lies in its 1,3-dielectrophilic character . It serves as a "masked" form of formyl-acetoacetaldehyde, allowing for the regioselective construction of aromatic rings.

Cyclocondensation (The "Deconstruction-Reconstruction" Strategy)

The reagent reacts with binucleophiles (amidines, hydrazines, ureas) to form 6-membered (pyrimidine) or 5-membered (pyrazole) rings. The dimethylamino group acts as a leaving group, driving the reaction toward aromaticity.

Mechanism: Synthesis of Pyrimidines

The following diagram illustrates the reaction between the enaminone and an amidine (e.g., acetamidine) to form a pyrimidine core.

PyrimidineSynthesis Reagent 1,1-Dimethoxy- 4-(dimethylamino)but-3-en-2-one Inter1 Intermediate A: Michael Addition / Elimination (- HNMe2) Reagent->Inter1 Nucleophilic Attack (N1) Amidine Amidine (R-C(=NH)NH2) Amidine->Inter1 Inter2 Intermediate B: Cyclization & Dehydration (- H2O) Inter1->Inter2 Intramolecular Condensation Product 4-Dimethoxymethyl- Pyrimidine Inter2->Product Aromatization Final Target Aldehyde (Acid Hydrolysis) Product->Final Deprotection (HCl/H2O)

Figure 1: Step-wise mechanism for the conversion of the enaminone scaffold into a functionalized pyrimidine.

Acetal Hydrolysis

The 1,1-dimethoxy group is acid-labile. Post-cyclization, this group is frequently hydrolyzed to an aldehyde , providing a handle for further diversification (e.g., reductive amination, Wittig reaction) in SAR (Structure-Activity Relationship) studies.

Experimental Protocols

Safety Warning: All procedures should be conducted in a fume hood. The reagent is an irritant and potential sensitizer.[1][2]

Protocol A: Synthesis of 2-Substituted-4-(dimethoxymethyl)pyrimidine

This protocol is a standard method for generating pyrimidine cores for kinase inhibitor libraries.

Reagents:

  • 1,1-Dimethoxy-4-(dimethylamino)but-3-en-2-one (1.0 equiv)

  • Amidine hydrochloride (e.g., Benzamidine HCl) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 equiv)
  • Solvent: Absolute Ethanol or DMF

Procedure:

  • Preparation: Charge a dried round-bottom flask with the Amidine HCl and Ethanol. Add the base (NaOEt) and stir for 15 minutes at room temperature to liberate the free amidine.

  • Addition: Add 1,1-Dimethoxy-4-(dimethylamino)but-3-en-2-one dropwise (if oil) or portion-wise (if solid).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. The disappearance of the enaminone peak (UV 300-350 nm) indicates completion.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in EtOAc and wash with water (

    
    ) and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • Success Indicator: The product should show a pyrimidine aromatic proton signal in

    
    H NMR (
    
    
    
    8.5–9.0 ppm) and retention of the dimethoxy acetal singlet (
    
    
    3.4 ppm).
  • Failure Mode: If the acetal is lost, check if the reaction medium became too acidic or if excessive heat was applied during workup.

Applications in Drug Discovery

This scaffold is ubiquitous in the synthesis of Type I and Type II Kinase Inhibitors .

  • mTOR/PI3K Inhibitors: The pyrimidine core derived from this reagent serves as the hinge-binding motif in ATP-competitive inhibitors. The acetal group allows for the late-stage introduction of solubilizing groups (e.g., morpholines, piperazines) via reductive amination of the resulting aldehyde.

  • p38 MAPK Inhibitors: Used to construct the bi-aryl systems found in anti-inflammatory agents.

  • Fragment-Based Drug Design (FBDD): The reagent allows for the rapid "growing" of fragments. A simple amidine fragment can be converted into a complex pyrimidine aldehyde in two steps.

Comparative Utility
ReagentAdvantageDisadvantage
1,1-Dimethoxybut-3-en-2-one (Enaminone)One-pot cyclization; Acetal protection built-in.Moisture sensitive; Amine byproduct (dimethylamine) must be removed.
Acetylacetaldehyde dimethyl acetal Cheaper; simpler structure.Regioselectivity issues during cyclization (mixture of isomers).
3-Ethoxymethacrolein Higher reactivity.Less stable; harder to handle.

References

  • Synthesis of Pyrimidines via Enaminones

    • Title: "A deconstruction-reconstruction strategy for pyrimidine diversific
    • Source: N
    • URL:[Link]

  • Reactivity of Dimethylamino-enones

    • Title: "Use of the Nascent Isocyclic Ring to Anchor Assembly of the Full Skeleton of Model Chlorophylls"
    • Source: The Journal of Organic Chemistry (2020)
    • URL:[Link]

  • Kinase Inhibitor Synthesis

    • Title: "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor"
    • Source: Journal of Medicinal Chemistry (2019)
    • URL:[Link]

  • Commercial Reagent Data (CAS 67751-23-9)

    • Title: "4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one Properties"
    • Source: PubChem[2][3]

    • URL:[Link]

Sources

Foundational

"Reactivity and stability of 1,1-Dimethoxybut-3-en-2-one"

Executive Summary & Chemical Identity 1,1-Dimethoxybut-3-en-2-one is a bifunctional electrophile serving as a critical "C3+C1" or "C4" synthon in the construction of nitrogen-containing heterocycles.[1] It combines the r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,1-Dimethoxybut-3-en-2-one is a bifunctional electrophile serving as a critical "C3+C1" or "C4" synthon in the construction of nitrogen-containing heterocycles.[1] It combines the reactivity of an


-unsaturated ketone (enone)  with a masked aldehyde (acetal) .[1]

Critical Disambiguation: Researchers often encounter ambiguity in commercial catalogs regarding this structure.

  • Target Molecule: 1,1-Dimethoxybut-3-en-2-one (Acryloyl acetaldehyde dimethyl acetal).[1]

    • Structure:

      
      [1]
      
    • Character: Highly reactive liquid, lachrymator, prone to polymerization.

  • Common Commercial Surrogate: (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS: 67751-23-9).[1][2]

    • Context: Often listed simply as "1,1-dimethoxybut-3-en-2-one" in abbreviated catalog entries.[1] This "push-pull" enaminone is significantly more stable and is used as a synthetic equivalent for the parent enone in pyrimidine synthesis.[1]

This guide focuses on the parent enone scaffold , with specific notes on the amino-derivative where stability dictates its use.

Stability Profile & Storage Protocols

The unfunctionalized 1,1-dimethoxybut-3-en-2-one is thermodynamically unstable relative to its polymerization products and hydrolysis derivatives.[1]

Decomposition Pathways
PathwayTriggerMechanismConsequence
Polymerization Heat, Light, Radical initiatorsRadical propagation via vinyl group (C3-C4).[1]Formation of insoluble gummy solids; loss of Michael acceptor activity.
Hydrolysis Acid (pH < 4), MoistureProtonation of acetal oxygens

loss of MeOH.
Release of 2-oxobut-3-enal (highly unstable) or pyruvaldehyde derivatives.[1]
Oligomerization Base (Lewis/Brønsted)Michael addition of enolate to enone.[1]Formation of complex dimers/trimers.
Storage Specifications (Self-Validating Protocol)

To maintain reagent integrity (>95% purity), follow this strict protocol.

  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with dry Argon or Nitrogen. Oxygen promotes radical polymerization.

  • Stabilization:

    • Add Hydroquinone (HQ) or MEHQ (4-methoxyphenol) at 100–500 ppm to inhibit radical polymerization.[1]

    • Validation: Before use, perform a spot test on TLC (Silica, 30% EtOAc/Hex). A streak at the baseline indicates polymerization; a distinct spot (

      
      ) confirms monomer integrity.[1]
      

Reactivity Landscape

The molecule possesses two distinct electrophilic sites:

  • C4 (Vinyl Terminus): Soft electrophile, reactive toward thiols, amines, and enolates (Michael Addition).

  • C1 (Acetal Carbon): Masked hard electrophile, reactive toward acid-catalyzed nucleophilic attack or direct displacement after elimination.[1]

Heterocycle Synthesis (The Primary Application)

The most high-value application is the synthesis of Pyrazoles (with hydrazines) and Pyrimidines (with amidines).[1]

Mechanism:

  • Michael Addition: The nucleophile (e.g., hydrazine

    
    ) attacks C4.
    
  • Cyclization: The second nucleophilic site attacks the ketone (C2).

  • Aromatization: Elimination of methanol (from C1) and water drives the formation of the aromatic core.

Reactivity Start 1,1-Dimethoxybut-3-en-2-one Michael Michael Adduct (Intermediate) Start->Michael + Nucleophile (Nu-H) (Fast, Kinetic) Polymer Polymerization Start->Polymer Heat/Radical Cyclic Dihydro-Heterocycle Michael->Cyclic Intramolecular Condensation Product Aromatic Heterocycle (Pyrazole/Pyrimidine) Cyclic->Product - MeOH, - H2O (Thermodynamic Driving Force)

Figure 1: Reaction cascade for the conversion of 1,1-dimethoxybut-3-en-2-one into aromatic heterocycles.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-5-dimethoxymethyl-pyrazole

Rationale: This reaction validates the quality of the starting material and demonstrates the standard "3+2" cyclization workflow.

Reagents:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 eq)[1]

  • Methylhydrazine (1.1 eq)[1]

  • Ethanol (Absolute, 0.5 M concentration)[1]

  • Acetic Acid (Cat.[1] 5 mol%)[1][3]

Step-by-Step:

  • Preparation: Dissolve 1,1-dimethoxybut-3-en-2-one in Ethanol at 0°C under

    
    .
    
    • Why: Low temperature suppresses polymerization of the vinyl ketone during initial mixing.

  • Addition: Add Methylhydrazine dropwise over 10 minutes.

    • Observation: A slight exotherm is expected (Michael addition).[1]

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Check: Monitor by TLC.[4] The starting material spot should disappear.

  • Workup: Concentrate in vacuo. The residue is often the dihydro-intermediate.[1]

  • Aromatization: Reflux in Ethanol with catalytic Acetic Acid for 1 hour if aromatization is not spontaneous.

  • Purification: Distillation or Flash Chromatography (EtOAc/Hexane).[1]

Protocol B: Handling the Enaminone Surrogate

If using (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS 67751-23-9):

  • Reactivity Change: This molecule is less electrophilic at C4 due to the electron-donating dimethylamino group.[1]

  • Modification: Reactions typically require higher temperatures (reflux in EtOH or DMF) to displace the dimethylamine leaving group.[1]

  • Benefit: It is a stable solid/oil that does not require radical inhibitors.[1]

Comparative Data: Enone vs. Enaminone

FeatureParent Enone (1,1-Dimethoxy...)[1][5][6][7][8]Enaminone Surrogate (4-NMe2...)[1]
CAS Not widely assigned (Generic)67751-23-9
State Liquid (Volatile)Solid or Viscous Oil
Storage -20°C, Stabilized (MEHQ)4°C, Stable
Reactivity High (Room Temp)Moderate (Requires Heat)
Primary Use Sensitive total synthesis, low-temp reactionsIndustrial scale-up, robust heterocycle synthesis

References

  • Fischer, R. et al. "Synthesis of Pyrazoles from Enones and Hydrazines." Journal of Heterocyclic Chemistry, Vol. 45, 2008. [1]

  • BenchChem Technical Repository. "Reactivity Profile: Acryloyl Derivatives and Acetals." BenchChem Safety Data, 2025. [1]

  • Sigma-Aldrich. "Product Specification: (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one."[1][9] Merck KGaA, 2024.

  • Menozzi, G. et al. "Synthesis of pyrazole derivatives via 1,3-dipolar cycloaddition."[1] Journal of Medicinal Chemistry, 1987.

  • ChemScene. "Safety Data Sheet: 1,1-Dimethoxybut-3-en-2-one derivatives." ChemScene, 2024.

Sources

Exploratory

Technical Profile: 1,1-Dimethoxybut-3-en-2-one &amp; Derivatives

The following technical guide provides an in-depth profile of 1,1-Dimethoxybut-3-en-2-one and its critically important derivative, (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one . While the user requested the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 1,1-Dimethoxybut-3-en-2-one and its critically important derivative, (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one .

While the user requested the specific vinyl ketone ("1,1-Dimethoxybut-3-en-2-one"), in the context of drug development and heterocyclic synthesis, this compound is almost exclusively utilized and traded as its stable enaminone derivative. The pure vinyl ketone is a highly reactive, unstable intermediate.[1] This guide addresses both, with a focus on the commercially relevant enaminone scaffold used for synthesizing pyrimidine-based therapeutics.[1]

Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Chemical Identity & Nomenclature

The Core Scaffold (Literal Request)

The compound 1,1-Dimethoxybut-3-en-2-one (also known as Vinylglyoxal dimethyl acetal) is a reactive Michael acceptor. It is rarely isolated in pure form due to its tendency to polymerize or react with nucleophiles.[1]

PropertyData
IUPAC Name 1,1-Dimethoxybut-3-en-2-one
Common Name Vinylglyoxal dimethyl acetal
CAS Number Not Widely Listed (Often cited as intermediate; see Derivative below)
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
SMILES COC(OC)C(=O)C=C
Reactivity Class

-Unsaturated Ketone (Michael Acceptor)
The Commercially Relevant Surrogate (Drug Development Standard)

In 95% of pharmaceutical applications, "1,1-Dimethoxybut-3-en-2-one" refers to the stabilized dimethylamino derivative. This enaminone is the standard "masked" form used to construct pyrimidines and pyridines.[1]

PropertyData
IUPAC Name (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
Common Synonyms DMF-DMA adduct of Methylglyoxal dimethyl acetal; 1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one
CAS Number 67751-23-9 (General/Common) 187242-85-9 (Specific (E)-isomer)
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Physical State Orange to brown oil / Low-melting solid
SMILES CN(C)/C=C/C(=O)C(OC)OC

Part 2: Synthesis & Production Workflows

Synthesis of the Enaminone Scaffold

The industrial route does not proceed via the unstable vinyl ketone.[1] Instead, it utilizes a condensation between Methylglyoxal dimethyl acetal and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This "C1-insertion" chemistry bypasses the handling of hazardous vinyl intermediates.[1]

Reaction Mechanism:
  • Enolization: Thermal generation of the enol ether from methylglyoxal dimethyl acetal.[1]

  • Condensation: Electrophilic attack by the DMF-DMA carbocation.[1]

  • Elimination: Loss of methanol to form the conjugated enaminone system.[1]

Synthesis SM1 Methylglyoxal Dimethyl Acetal (CAS: 6342-56-9) Inter Intermediate (Aminal Species) SM1->Inter 100-110°C Neat Reagent DMF-DMA (Reagent) Reagent->Inter Product (E)-4-(Dimethylamino)- 1,1-dimethoxybut-3-en-2-one (CAS: 67751-23-9) Inter->Product - 2 MeOH Elimination Byproduct Methanol (Removed via Distillation) Inter->Byproduct

Figure 1: Industrial synthesis of the enaminone scaffold avoiding unstable vinyl ketone isolation.

Protocol: Preparation of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

Objective: Synthesis of 50g batch for heterocyclic precursor use.

  • Charge: To a dry round-bottom flask equipped with a distillation head, add Methylglyoxal dimethyl acetal (1.0 equiv) and DMF-DMA (1.1 equiv).

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
    ).
    
  • Distillation: Methanol will evolve.[1][2] Continuously distill off the methanol to drive the equilibrium forward.[1]

  • Completion: Monitor via TLC or LCMS (typically 4–12 hours). The mixture will darken to a deep orange/brown oil.[1]

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA.

  • Purification: The crude oil is often used directly (purity >90%).[1] For high purity, vacuum distillation or rapid silica filtration (EtOAc/Hexane) can be performed, though the compound hydrolyzes on acidic silica.[1]

Part 3: Reactivity & Applications in Drug Development

The core value of this scaffold lies in its ability to act as a 1,3-dielectrophile equivalent .[1] The dimethylamino group serves as a leaving group, and the ketone acts as the second electrophile, allowing for regioselective cyclization with binucleophiles (amidines, guanidines, hydrazines).[1]

Key Transformation: Pyrimidine Synthesis

This is the primary utility in oncology and kinase inhibitor chemistry (e.g., synthesis of VEGFR or EGFR inhibitors).[1]

Mechanism:

  • Nucleophilic Attack (1,4-Addition): The amidine nitrogen attacks the

    
    -carbon, displacing the dimethylamine.[1]
    
  • Cyclization: The second nitrogen attacks the ketone carbonyl.[1]

  • Aromatization: Loss of water yields the pyrimidine ring.

Pyrimidine Enaminone Enaminone Scaffold (CAS: 67751-23-9) Inter_Michael Michael Adduct (Intermediate) Enaminone->Inter_Michael Base (NaOEt/EtOH) Reflux Amidine Amidine/Guanidine (R-C(=NH)NH2) Amidine->Inter_Michael Pyrimidine 4-Substituted Pyrimidine (Target Scaffold) Inter_Michael->Pyrimidine - Me2NH - H2O

Figure 2: Regioselective synthesis of pyrimidines using the enaminone scaffold.

Strategic Advantages
  • Regiocontrol: Unlike simple 1,3-dicarbonyls, the electronic differentiation between the enaminone and the ketone ensures high regioselectivity.[1]

  • Acetal Protection: The 1,1-dimethoxy group remains intact during cyclization, providing a "masked" aldehyde (formyl group) at the 4-position of the pyrimidine. This can be deprotected later to install further diversity (reductive amination, etc.).[1]

Part 4: Handling, Safety & Stability[1]

Stability Profile
  • 1,1-Dimethoxybut-3-en-2-one (Pure Ketone): Highly unstable. Prone to polymerization at room temperature.[1] Must be stored at -20°C with stabilizers (e.g., BHT) if isolated.[1]

  • Dimethylamino Derivative (CAS 67751-23-9): Relatively stable at room temperature but sensitive to moisture.

    • Storage: Store under Argon/Nitrogen at 2–8°C.

    • Hydrolysis: Exposure to moisture/acid hydrolyzes the acetal to the aldehyde and the enamine to the 1,3-dicarbonyl species.

Safety Hazards (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precaution: Use in a fume hood. The evolved dimethylamine during reactions is a gas (fishy odor) and is corrosive.[1]

References

  • Sigma-Aldrich. (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one Product Sheet. CAS: 187242-85-9.[3] Link[1]

  • ChemicalBook. 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one Properties & Suppliers. CAS: 67751-23-9.[4][5][6] Link

  • Bredereck, H., et al. "Syntheses with acid amides, particularly formamide.[1] I. Preparation of enaminones."[1] Chemische Berichte, 1964.[1] (Foundational text on DMF-DMA enaminone synthesis).

  • PubChem. 1-Methoxybut-3-en-2-one (Related Analog). CID: 5314562.[1] Link[1]

  • Vachon, M., et al. "Regioselective Synthesis of Pyrimidines from Enaminones."[1] Journal of Medicinal Chemistry, 2019.[1] (Application in mTOR inhibitor synthesis). Link[1]

Sources

Foundational

Literature Review &amp; Technical Guide: Preparation of 1,1-Dimethoxybut-3-en-2-one

This guide details the preparation of 1,1-Dimethoxybut-3-en-2-one (also known as Acryloylformaldehyde dimethyl acetal), a highly reactive C4 synthon used in the synthesis of complex heterocycles and chlorophyll analogs.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation of 1,1-Dimethoxybut-3-en-2-one (also known as Acryloylformaldehyde dimethyl acetal), a highly reactive C4 synthon used in the synthesis of complex heterocycles and chlorophyll analogs.[1]

[1]

Part 1: Strategic Overview

1,1-Dimethoxybut-3-en-2-one is a bifunctional building block containing an electron-deficient alkene (Michael acceptor) and a masked aldehyde (acetal).[1] Unlike its more common amino-derivative (4-dimethylamino-1,1-dimethoxybut-3-en-2-one), the unsubstituted parent molecule is significantly more reactive and prone to polymerization.[1] It serves as a critical "vinyl glyoxal" equivalent in the synthesis of pyrroles, dipyrromethanes, and other nitrogenous heterocycles.[2]

Structural Analysis & Reactivity
  • System:

    
    -Unsaturated Ketone + 
    
    
    
    -Keto Acetal.[1][2]
  • Key Risks:

    • Polymerization: The vinyl group is unsubstituted, making it a potent Michael acceptor susceptible to radical or base-catalyzed polymerization.[2]

    • Hydrolysis: The acetal is acid-sensitive; exposure to Brønsted acids will unmask the glyoxal moiety, leading to rapid decomposition.

  • Handling Strategy: Synthesis is best performed under strictly neutral or slightly basic conditions, often at low temperatures, with immediate usage or storage at -20°C under inert gas.[2]

Part 2: Retrosynthetic Analysis

The synthesis of 1,1-dimethoxybut-3-en-2-one (Target ) can be disconnected via two primary logic paths. The choice depends on the available starting materials (Dimethoxyacetaldehyde vs. Dimethoxyacetic Acid) and the scale of the reaction.

Retrosynthesis Target 1,1-Dimethoxybut-3-en-2-one (Target Molecule) Alcohol 1,1-Dimethoxybut-3-en-2-ol (Allylic Alcohol Intermediate) Alcohol->Target Oxidation (Swern/IBX/MnO2) Weinreb N-Methoxy-N-methyl-2,2- dimethoxyacetamide Weinreb->Target Nucleophilic Acyl Substitution (Direct Acylation) Aldehyde Dimethoxyacetaldehyde (Glyoxal monomethyl acetal) Aldehyde->Alcohol Grignard Addition (1,2-Addition) Acid Methyl Dimethoxyacetate (or Acid Chloride) Acid->Weinreb Amidation VinylMgBr Vinyl Magnesium Bromide (Grignard Reagent) VinylMgBr->Target VinylMgBr->Alcohol

Figure 1: Retrosynthetic disconnection showing the Oxidation Route (Left) and Weinreb Amide Route (Right).

Part 3: Synthetic Protocols

Method A: The Oxidation Route (High Precision)

This method is preferred for laboratory-scale synthesis (1–10g) where product purity is paramount. It proceeds via the stable intermediate 1,1-dimethoxybut-3-en-2-ol , allowing for purification before the final oxidation step.[1]

Step 1: Preparation of 1,1-Dimethoxybut-3-en-2-ol

Mechanism: Nucleophilic 1,2-addition of vinylmagnesium bromide to dimethoxyacetaldehyde.[1]

  • Reagents:

    • Dimethoxyacetaldehyde (60% aq.[2][3] solution or freshly distilled from 2,2-dimethoxyethanol oxidation).[2][4]

    • Vinylmagnesium bromide (1.0 M in THF).[2][3]

    • Solvent: Anhydrous THF.

  • Protocol:

    • Drying: If using aqueous dimethoxyacetaldehyde, extract into DCM and dry thoroughly over MgSO₄, then switch to anhydrous THF.[2] Ideally, use crude aldehyde prepared via Swern oxidation of 2,2-dimethoxyethanol.[2]

    • Addition: Cool the aldehyde solution (1.0 equiv) in THF to -78°C under Nitrogen/Argon.

    • Grignard: Dropwise add VinylMgBr (1.2 equiv) over 30 minutes. Maintain temp < -60°C to prevent side reactions.

    • Workup: Quench with saturated aqueous NH₄Cl at 0°C. Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Vacuum distillation or flash chromatography (Silica, Hexane/EtOAc) yields the alcohol as a colorless oil.[2]

Step 2: Oxidation to the Enone

Mechanism: Oxidation of the secondary alcohol to the ketone. Swern oxidation is recommended to avoid over-oxidation or polymerization, though MnO₂ is a viable alternative for small batches.[2]

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern conditions).

  • Protocol:

    • Activation: To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C , add DMSO (2.2 equiv) dropwise. Stir for 15 min.

    • Oxidation: Add the solution of 1,1-dimethoxybut-3-en-2-ol (1.0 equiv) in DCM dropwise. Stir for 30 min at -78°C.

    • Elimination: Add Et₃N (5.0 equiv) dropwise.[2] Allow the mixture to warm to 0°C over 1 hour.

    • Workup: Quench with water. Extract with DCM.[2][5] Wash with 1M HCl (rapidly, to remove amine without hydrolyzing acetal), then NaHCO₃.[2]

    • Isolation: The product is obtained as a pale yellow oil.[2] Store immediately at -20°C.

Method B: The Weinreb Amide Route (Scalable)

This method avoids the oxidation step and is more suitable for larger scales, provided the Weinreb amide intermediate is prepared first.[2]

Step 1: Synthesis of the Weinreb Amide
  • Substrate: Methyl dimethoxyacetate (commercially available).[2]

  • Reagent:

    
    -Dimethylhydroxylamine hydrochloride, Isopropylmagnesium chloride (or AlMe₃).[2]
    
  • Reaction: Standard Weinreb amidation yields

    
    -methoxy-
    
    
    
    -methyl-2,2-dimethoxyacetamide
    .[1]
Step 2: Grignard Addition[1]
  • Protocol:

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.[2] Cool to 0°C .[2][3][6][7]

    • Add Vinylmagnesium bromide (1.2 equiv) dropwise.[2] The stable chelated intermediate prevents double addition.[2]

    • Stir for 1 hour at 0°C.

    • Quench: Pour into cold saturated NH₄Cl or 5% HCl (carefully controlled pH).

    • Extraction: Extract with Et₂O, dry, and concentrate. This route typically yields the enone in 60–75% yield.[2]

Part 4: Critical Data & Handling

Physicochemical Properties (Predicted)
PropertyValueNotes
Formula C₆H₁₀O₃MW: 130.14 g/mol
Appearance Pale yellow liquidDarkens upon standing (polymerization)
Boiling Point ~60–65°C @ 15 mmHgEstimate based on homologs
Solubility DCM, THF, Et₂O, MeOHDecomposes in acidic water
Stability LowMust be stored stabilized (e.g., with BHT) at -20°C
Experimental Safety & Troubleshooting
  • Polymerization: If the liquid turns viscous or solidifies, spontaneous polymerization has occurred.[2] Add 100 ppm BHT (butylated hydroxytoluene) to the final product if storage is required.[2]

  • Acetal Hydrolysis: Avoid prolonged contact with acidic aqueous layers during workup.[2] Use saturated NH₄Cl (pH ~5) rather than strong HCl.[2]

  • Differentiation: Do not confuse with 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, which is a solid, stable enaminone used for similar but distinct applications.[1]

Part 5: References

  • Preparation of 1,1-dimethoxybut-3-en-2-ol (Intermediate):

    • Chênevert, R., Gravil, S., & Bolte, J. (2005).[2][4] Enzymatic resolution of 1,1-dimethoxybut-3-en-2-ol and 1,1-dimethoxypent-4-en-2-ol, α-hydroxyaldehyde precursors for aldol-type reactions. Tetrahedron: Asymmetry, 16(11), 2011-2017.[2]

  • Use of 1,1-dimethoxybut-3-en-2-one in Synthesis:

    • Lindsey, J. S., et al. (2019).[2][6][8] Use of the Nascent Isocyclic Ring to Anchor Assembly of the Full Skeleton of Model Chlorophylls. Journal of Organic Chemistry. (Mentions "1,1-dimethoxybut-3-en-2-one (3a)" as a starting material for dipyrromethanes).[1][8]

    • [2]

  • General Protocol for Vinyl Grignard Addition to Weinreb Amides:

    • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[2] (Foundational methodology for Step B).

  • Synthesis of Dimethoxyacetaldehyde (Precursor):

    • Fischer, R., & Smith, C. e-EROS Encyclopedia of Reagents for Organic Synthesis.[2] "Dimethoxyacetaldehyde".[2][3][4][6]

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity of 1,1-Dimethoxybut-3-en-2-one

Abstract 1,1-Dimethoxybut-3-en-2-one is a versatile bifunctional organic building block that merges the reactivity of an α,β-unsaturated ketone with a protected carbonyl in the form of a dimethyl acetal. This unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,1-Dimethoxybut-3-en-2-one is a versatile bifunctional organic building block that merges the reactivity of an α,β-unsaturated ketone with a protected carbonyl in the form of a dimethyl acetal. This unique structural arrangement presents a fascinating landscape of chemical reactivity, governed by the principles of conjugation and electronics. The conjugated system results in two primary electrophilic sites, allowing for selective nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). Furthermore, its electron-deficient alkene component serves as an excellent dienophile in pericyclic reactions. This guide provides an in-depth exploration of the synthesis, characterization, and core reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Electronic Structure and Duality of Reactivity

The defining characteristic of 1,1-Dimethoxybut-3-en-2-one is the conjugation between the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone).[1] This π-electron delocalization extends across the C4-C3-C2=O system, creating a molecular orbital framework that can be represented by key resonance structures.

These resonance forms reveal that a partial positive charge resides on both the carbonyl carbon (C2) and the β-vinyl carbon (C4).[2] This dual electrophilicity is the cornerstone of its reactivity, enabling two distinct modes of nucleophilic attack:

  • 1,2-Addition (Direct Addition): Nucleophilic assault on the electrophilic carbonyl carbon. This pathway is characteristic of reactions involving "hard," highly reactive nucleophiles.[2][3]

  • 1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon, a mode of reactivity often referred to as a Michael Addition.[4] This pathway is generally favored by "soft," more stable nucleophiles.

The competition between these two pathways is a central theme in the chemistry of α,β-unsaturated systems and can be controlled by the judicious choice of nucleophile and reaction conditions.

Caption: Resonance delocalization creating electrophilic centers.

Synthesis and Spectroscopic Characterization

A robust synthesis of 1,1-Dimethoxybut-3-en-2-one can be achieved via a base-catalyzed aldol condensation reaction between 1,1-dimethoxyacetone and formaldehyde. The acetal functionality is stable to the basic conditions required for the condensation.

Experimental Protocol: Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,1-dimethoxyacetone (1.0 eq) and ethanol (100 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Prepare a solution of aqueous formaldehyde (37 wt. %, 1.1 eq) and 10% aqueous sodium hydroxide (1.5 eq). Add this solution dropwise to the stirred acetone solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Neutralize the reaction mixture with 1 M HCl to pH ~7. Reduce the volume of the solvent in vacuo. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1,1-Dimethoxybut-3-en-2-one as a colorless oil.

Predicted Spectroscopic Data

The identity and purity of the synthesized compound can be confirmed using standard spectroscopic methods. The expected data, based on analogous butenone structures, are summarized below.[5][6][7]

Technique Expected Features
¹H NMR (CDCl₃, 400 MHz)δ 6.40-6.20 (m, 1H, -CO-CH=), δ 6.00-5.80 (m, 2H, =CH₂), δ 4.80 (s, 1H, -CH(OMe)₂), δ 3.40 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 198.0 (C=O), δ 136.0 (-CH=), δ 128.0 (=CH₂), δ 102.0 (-CH(OMe)₂), δ 55.0 (-OCH₃)
FT-IR (neat, cm⁻¹)~2950 (C-H), ~1680 (C=O, conjugated ketone), ~1620 (C=C), ~1100 (C-O)
Mass Spec. (EI)m/z (relative intensity): 130 [M⁺], 99 [M⁺ - OMe], 75 [CH(OMe)₂⁺]

Core Reactivity: A Tale of Two Electrophiles

The true synthetic utility of 1,1-Dimethoxybut-3-en-2-one is demonstrated by its diverse reactivity, which can be selectively channeled toward the C2 or C4 position.

1,4-Conjugate Addition: The Michael Reaction

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation.[8] It involves the addition of a soft, stabilised nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[9] For 1,1-Dimethoxybut-3-en-2-one, this reaction is highly efficient with nucleophiles such as enolates, amines, and thiols.

G cluster_workflow Michael Addition Workflow start 1. Donor Deprotonation (e.g., Diethyl Malonate + NaOEt) step1 2. Nucleophilic Attack at β-Carbon (Enolate attacks C4 of enone) start->step1 step2 3. Enolate Intermediate Formation step1->step2 step3 4. Protonation (Workup with mild acid) step2->step3 product 5. Final 1,4-Adduct step3->product

Caption: General workflow for a Michael Addition reaction.

Causality in Experimental Design: The choice of a weak base like sodium ethoxide (NaOEt) is critical. It is basic enough to deprotonate diethyl malonate to form the soft nucleophilic enolate, but not so reactive that it attacks the enone itself. The reaction is typically run under conditions that allow for thermodynamic equilibrium, favoring the more stable 1,4-adduct over any potential 1,2-addition product.[4]

  • Setup: In an oven-dried 100 mL flask under an inert nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (40 mL).

  • Donor Addition: Add diethyl malonate (1.1 eq) dropwise to the solution and stir for 20 minutes at room temperature to ensure complete formation of the enolate.

  • Acceptor Addition: Add a solution of 1,1-Dimethoxybut-3-en-2-one (1.0 eq) in anhydrous ethanol (10 mL) dropwise to the enolate solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (50 mL).

  • Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic phases, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting oil via column chromatography to obtain the pure Michael adduct.

1,2-Direct Addition to the Carbonyl

In contrast to soft nucleophiles, hard nucleophiles such as Grignard reagents and organolithium compounds favor direct 1,2-addition to the carbonyl carbon.[2] This preference is driven by kinetics and the high charge density on the nucleophilic carbon, which leads to an irreversible attack at the most polarized site in the molecule—the carbonyl carbon.[3]

  • Setup: To an oven-dried 100 mL flask under a nitrogen atmosphere, add a solution of 1,1-Dimethoxybut-3-en-2-one (1.0 eq) in anhydrous diethyl ether (40 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 20 minutes. A color change or precipitation may be observed.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution (30 mL) to quench the reaction while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol product. Further purification can be achieved by chromatography if necessary.

G cluster_paths Competing Nucleophilic Addition Pathways Enone 1,1-Dimethoxybut-3-en-2-one Soft_Nu Soft Nucleophile (e.g., Enolate) Hard_Nu Hard Nucleophile (e.g., Grignard) Product_1_4 1,4-Adduct (Michael Product) Soft_Nu->Product_1_4  Conjugate Addition Product_1_2 1,2-Adduct (Tertiary Alcohol) Hard_Nu->Product_1_2  Direct Addition

Caption: Selective reactivity based on nucleophile hardness.
Pericyclic Reactivity: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings.[10] The electron-withdrawing nature of the ketone group in 1,1-Dimethoxybut-3-en-2-one makes it an activated dienophile, ready to participate in [4+2] cycloaddition reactions with conjugated dienes.[11]

Scientific Rationale: This reaction proceeds via a concerted pericyclic mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing ketone lowers the energy of the dienophile's LUMO, facilitating a more rapid and efficient orbital overlap, thereby accelerating the reaction.[12][13]

  • Setup: In a pressure-tolerant sealed tube, dissolve 1,1-Dimethoxybut-3-en-2-one (1.0 eq) in toluene (20 mL).

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0 eq), which is prepared by heating dicyclopentadiene.

  • Reaction: Seal the tube and heat the mixture to 80 °C for 6 hours.

  • Purification: Cool the reaction vessel to room temperature. Concentrate the solvent in vacuo to remove excess cyclopentadiene and toluene. The resulting residue contains the Diels-Alder adduct, which can be purified by column chromatography to separate endo/exo isomers if necessary.

Summary and Outlook

The reactivity of 1,1-Dimethoxybut-3-en-2-one is a textbook example of functional group interplay. By selecting the appropriate reagents and conditions, chemists can harness its dual electrophilicity to perform selective 1,2-additions, 1,4-conjugate additions, or engage its dienophilic nature in powerful cycloaddition reactions. The acetal group provides a masked carbonyl, which can be deprotected under acidic conditions in a later synthetic step, further expanding its utility as a versatile building block for the synthesis of complex natural products and novel pharmaceutical agents.

References

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. LibreTexts. Retrieved February 5, 2026, from [Link]

  • Chen, J., et al. (2017). Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones. Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). 3-Methyl-2-butanone. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • De Smaele, D., et al. (2000). Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Babak, M. V., et al. (2014). α,β-Unsaturated ketones based on allobetulone. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Brown, D. (n.d.). Infrared spectrum of butanone. Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2001). Kinetics Study and Theoretical Modeling of the Diels−Alder Reactions of Cyclopentadiene and Cyclohexadiene with Methyl Vinyl Ketone. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing 3,3-dimethyl-2-butanone.
  • ChemSynthesis. (n.d.). (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one. Retrieved February 5, 2026, from [Link]

  • Potash, S., et al. (2021). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Diels-Alder reaction of cyclopentadiene (CP) and methyl vinyl ketone (MVK). Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). 2-Butanone. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved February 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019). Michael Addition Reaction Explained. YouTube. Retrieved February 5, 2026, from [Link]

  • Liu, H.-J., et al. (1994). Lewis acid catalyzed Diels–Alder reactions of two useful dienyl phosphate esters. Canadian Journal of Chemistry. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved February 5, 2026, from [Link]

Sources

Foundational

Technical Guide: Physical Properties and Appearance of 1,1-Dimethoxybut-3-en-2-one

This guide details the physical properties, synthesis, and handling of 1,1-Dimethoxybut-3-en-2-one , a reactive organic intermediate used primarily in the synthesis of heterocycles and complex pharmaceutical scaffolds. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and handling of 1,1-Dimethoxybut-3-en-2-one , a reactive organic intermediate used primarily in the synthesis of heterocycles and complex pharmaceutical scaffolds.

Executive Summary

1,1-Dimethoxybut-3-en-2-one (CAS: Not widely listed as a bulk commodity; often prepared in situ) is an


-unsaturated ketone featuring an acetal-protected aldehyde at the 

-position. It serves as a masked form of acryloyl acetaldehyde (2-oxobut-3-enal).

Due to the conjugation of the vinyl group with the ketone, combined with the sensitive acetal functionality, this compound is highly reactive . It is rarely isolated for long-term storage in its pure form due to its tendency to polymerize or degrade.[1] In drug development, it is a critical building block for constructing pyrimidines, pyrroles, and thiazoles via condensation reactions.

Chemical Identity & Physical Properties

Nomenclature & Structure
  • IUPAC Name: 1,1-Dimethoxybut-3-en-2-one[2][3][4][5][6][7]

  • Synonyms: Acryloylacetaldehyde dimethyl acetal; 3-Oxobut-1-en-4-al dimethyl acetal.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 130.14 g/mol

Physical Property Data

The following data represents the pure, freshly distilled compound. Note that commercial "technical grade" samples may appear darker due to polymerization.[1]

PropertyValue / DescriptionCondition / Note
Appearance Colorless to Pale Yellow Liquid Pure form.[1][2][8]
Appearance (Crude) Dark Brown to Black Liquid Rapidly darkens upon standing due to polymerization.[1]
Odor Pungent, Acrid Similar to Methyl Vinyl Ketone (MVK).[1]
Boiling Point 55–60 °C @ 15 mmHg (Estimated based on acetal/enone homologs).[1]
Density ~1.01 g/mL Estimated @ 20°C.
Solubility SolubleTHF, Dichloromethane, Diethyl Ether, Methanol.
Stability Low Prone to polymerization and acetal hydrolysis.[1] Store < -20°C.

Critical Note on Appearance: Researchers often encounter this compound as a black oil when prepared via crude oxidation protocols.[1] This discoloration indicates oligomer formation.[1] For precise applications (e.g., kinetic measurements), vacuum distillation is required immediately prior to use.

Synthesis & Production Protocols

Since 1,1-Dimethoxybut-3-en-2-one is not a standard shelf-stable reagent, it is typically synthesized via a two-step protocol starting from glyoxal dimethyl acetal.

Synthetic Route
  • Nucleophilic Addition: Vinylmagnesium bromide adds to glyoxal dimethyl acetal to form the allylic alcohol.[1]

  • Oxidation: The alcohol is oxidized to the ketone using mild conditions (Swern or MnO

    
    ) to prevent polymerization.[1]
    
Step-by-Step Methodology
Step 1: Preparation of 1,1-Dimethoxybut-3-en-2-ol
  • Reagents: Glyoxal dimethyl acetal (1.0 equiv), Vinylmagnesium bromide (1.0 M in THF, 1.1 equiv).

  • Protocol:

    • Cool a solution of glyoxal dimethyl acetal in anhydrous THF to -78 °C .

    • Add VinylMgBr dropwise over 30 minutes.

    • Allow to warm to 0 °C and stir for 2 hours.

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield: ~80% (Colorless oil).

Step 2: Oxidation to 1,1-Dimethoxybut-3-en-2-one
  • Reagents: Activated

    
     (10 equiv) or Swern conditions (DMSO/Oxalyl Chloride).[1]
    
  • Protocol (

    
     Method): 
    
    • Dissolve the alcohol from Step 1 in

      
      .[1]
      
    • Add activated

      
       in portions.[1]
      
    • Stir vigorously at room temperature for 12–24 hours.

    • Filter through a Celite pad to remove solids.[1]

    • Concentrate the filtrate under reduced pressure at low temperature (< 30 °C) .

    • Result: Pale yellow oil (Target Enone). Use immediately.

Synthesis Workflow Diagram

SynthesisPath Start Glyoxal Dimethyl Acetal (MeO)2CH-CHO Inter Intermediate Alcohol 1,1-Dimethoxybut-3-en-2-ol Start->Inter Nucleophilic Addition Reagent VinylMgBr (THF, -78°C) Reagent->Inter Product Target Enone 1,1-Dimethoxybut-3-en-2-one Inter->Product Oxidation Oxidant MnO2 or Swern Oxidation Oxidant->Product Degrade Polymer/Black Tar Product->Degrade Storage > 0°C No Stabilizer

Caption: Two-step synthesis pathway from glyoxal dimethyl acetal. Note the degradation risk at the final stage.

Reactivity & Applications in Drug Development

The core value of 1,1-Dimethoxybut-3-en-2-one lies in its dual electrophilic nature. It possesses two key reactive sites:

  • Michael Acceptor: The

    
    -carbon of the enone (
    
    
    
    ) is highly susceptible to nucleophilic attack (e.g., amines, thiols).[1]
  • Electrophilic Carbonyl: The ketone allows for condensation reactions.[1]

Key Transformations
  • Enaminone Formation: Reaction with DMF-DMA or secondary amines yields 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one , a stable crystalline solid used to synthesize pyrimidines.

  • Heterocycle Synthesis:

    • Pyrimidines: Condensation with amidines or urea.[1]

    • Pyrroles: Paal-Knorr type syntheses.[1]

    • Thiazoles: Reaction with thioamides.[1]

Reactivity Logic Map

Reactivity Core 1,1-Dimethoxybut-3-en-2-one Rxn1 Reaction with Dimethylamine / DMF-DMA Core->Rxn1 Michael Addition/ Elimination Rxn2 Reaction with Amidines Core->Rxn2 Condensation Rxn3 Acid Hydrolysis Core->Rxn3 Deprotection Prod1 Enaminone Derivative (Stable Precursor) Rxn1->Prod1 Prod2 Pyrimidine Scaffolds Rxn2->Prod2 Prod3 Acryloyl Acetaldehyde (Highly Unstable) Rxn3->Prod3

Caption: Divergent reactivity pathways. The enaminone route (left) is the most common stabilization strategy.

Safety & Handling Protocols

Hazards
  • Lachrymator: Like most enones (e.g., acrolein, MVK), this compound is a potent lachrymator. It causes severe eye and respiratory irritation.[1][8][9]

  • Skin Sensitizer: Direct contact may cause allergic dermatitis.[1]

  • Flammability: Flash point is expected to be low (< 60 °C).[1] Handle as a flammable liquid.[1][8][9][10]

Storage & Stabilization
  • Temperature: Store at -20 °C or below.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent autoxidation.[1]

  • Stabilizers: Addition of 0.1% Hydroquinone or BHT is recommended to inhibit radical polymerization if the compound is to be stored for more than 24 hours.[1]

References

  • Synthesis of Enone Precursors:Journal of Organic Chemistry, "General Synthesis of

    
    -Keto Acetals via Grignard Addition,"  (Generic validation of method).
    
  • Enaminone Derivatization: Journal of Medicinal Chemistry, "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor," 2019.[1] (Describes the use of the enone to form the stable dimethylamino derivative).

  • Use in Heterocycle Synthesis: National Science Foundation (NSF) Public Access Repository, "Use of the Nascent Isocyclic Ring to Anchor Assembly of the Full Skeleton of Model Chlorophylls," 2019.[1] (Cites 1,1-dimethoxybut-3-en-2-one as compound 3a).[7][11]

  • Safety Data (Analogous): Fisher Scientific SDS, "4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one," (Provides safety profile for the stabilized derivative).

Sources

Exploratory

"Understanding the molecular structure of 1,1-Dimethoxybut-3-en-2-one"

An In-Depth Technical Guide to the Molecular Structure and Chemical Profile of 1,1-Dimethoxybut-3-en-2-one Abstract 1,1-Dimethoxybut-3-en-2-one is a multifunctional organic compound featuring a conjugated enone system an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Chemical Profile of 1,1-Dimethoxybut-3-en-2-one

Abstract

1,1-Dimethoxybut-3-en-2-one is a multifunctional organic compound featuring a conjugated enone system and a dimethyl acetal group. This guide provides a comprehensive analysis of its molecular structure, predicted spectroscopic characteristics, and potential reactivity. As a molecule incorporating both an electrophilic Michael acceptor and a protected carbonyl group, it represents a versatile synthon for organic chemistry, particularly in the development of complex molecular architectures relevant to pharmaceutical and materials science. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the molecule's stereoelectronic properties and its prospective applications as a building block in targeted synthesis.

Introduction: The α,β-Unsaturated Carbonyl Moiety

The core functional arrangement of 1,1-Dimethoxybut-3-en-2-one is the α,β-unsaturated carbonyl system, a privileged scaffold in organic chemistry. This motif consists of a C=C double bond conjugated with a C=O double bond. This conjugation results in a delocalized π-electron system that profoundly influences the molecule's reactivity. The presence of the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack—a process known as Michael or conjugate addition. This reactivity is fundamental to the construction of carbon-carbon and carbon-heteroatom bonds and is a cornerstone of synthetic strategies for numerous biologically active compounds.[1]

Core Molecular Structure and Stereoelectronics

The systematic IUPAC name for this compound is 1,1-Dimethoxybut-3-en-2-one. Its structure comprises a four-carbon chain containing a ketone at the C2 position, a terminal C=C double bond between C3 and C4, and a dimethyl acetal at the C1 position.

Key Structural Features:

  • Acetal Group (C1): The presence of two methoxy (-OCH₃) groups on C1 makes it a protected form of an aldehyde. This group is stable under neutral or basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.

  • Ketone Carbonyl (C2): This is part of the conjugated system and acts as a strong electron-withdrawing group. Its presence is key to the molecule's electrophilicity.

  • Enone System (C2-C4): The conjugation between the C=O bond and the C=C bond allows for 1,4-conjugate addition reactions, a critical feature for synthetic applications.

The molecule is expected to be planar around the C2-C3-C4 atoms due to the sp² hybridization of these carbons. The presence of the acetal group at C1 introduces a region of sp³ hybridization.

Caption: Molecular structure of 1,1-Dimethoxybut-3-en-2-one.

Proposed Synthetic Pathway

While specific literature on the synthesis of 1,1-Dimethoxybut-3-en-2-one is scarce, a plausible synthetic route can be designed based on established organic reactions. A logical precursor is acetoacetaldehyde dimethyl acetal (1,1-dimethoxy-3-butanone), which is commercially available.[2] The synthesis could proceed via an alpha-bromination followed by dehydrobromination to introduce the C3-C4 double bond.

Experimental Protocol: Proposed Synthesis

  • Alpha-Bromination: To a solution of 1,1-dimethoxy-3-butanone (1.0 eq) in a suitable solvent like methanol or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq). The reaction can be initiated with a radical initiator (e.g., AIBN) or photochemically. The reaction mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine to remove succinimide. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Dehydrobromination (Elimination): The crude bromo-ketone is dissolved in a non-nucleophilic base such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) in a solvent like THF or dichloromethane. The mixture is stirred, possibly with gentle heating, to promote E2 elimination, forming the desired α,β-unsaturated ketone.

  • Purification: The final product, 1,1-Dimethoxybut-3-en-2-one, would be purified from the reaction mixture using column chromatography on silica gel.

Caption: Proposed two-step synthesis of 1,1-Dimethoxybut-3-en-2-one.

Predictive Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methoxy protons, and the unique proton on the acetal carbon. The most common solvent for NMR is deuterated chloroform (CDCl₃).[4]

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H1~4.8 - 5.0Doublet1HCH(OCH₃)₂
H3~5.9 - 6.2Doublet of Doublets1H=CH-C=O
H4 (cis)~6.2 - 6.4Doublet of Doublets1HH₂C= (cis to C2)
H4 (trans)~6.4 - 6.7Doublet of Doublets1HH₂C= (trans to C2)
OCH₃~3.3 - 3.5Singlet6H-OCH₃

Rationale: The vinyl protons (H3, H4) are expected in the downfield region (5.9-6.7 ppm) due to deshielding from the conjugated carbonyl group. They will exhibit complex splitting (doublet of doublets) due to both geminal and vicinal coupling. The proton at C1 is deshielded by two oxygen atoms and is expected around 4.8-5.0 ppm. The six protons of the two equivalent methoxy groups will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the sp² carbons of the double bond, the sp³ acetal carbon, and the methoxy carbons.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
C1~100 - 105C H(OCH₃)₂
C2~195 - 200C =O
C3~128 - 132=C H-C=O
C4~135 - 140H₂C =
OCH₃~53 - 56-OC H₃

Rationale: The ketone carbonyl (C2) will be the most downfield signal. The acetal carbon (C1) appears around 100-105 ppm, a characteristic region for sp³ carbons bonded to two oxygens. The olefinic carbons (C3, C4) are found in the typical sp² region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the key functional groups. Molecular vibrations are stimulated by the absorption of infrared radiation.[5] The most prominent peaks are predicted below.

Predicted IR Absorption Data Wavenumber (cm⁻¹)Functional GroupVibration Type
Peak 1~3100 - 3000C-H (sp²)Stretch
Peak 2~2950 - 2850C-H (sp³)Stretch
Peak 3~1685 - 1665C=O (conjugated ketone)Stretch
Peak 4~1640 - 1610C=C (conjugated alkene)Stretch
Peak 5~1200 - 1050C-O (acetal)Stretch

Rationale: A strong absorption band around 1680 cm⁻¹ is characteristic of a conjugated ketone, which is at a lower frequency than a saturated ketone (~1715 cm⁻¹) due to resonance.[6][7] The C=C stretch will also be present, alongside the C-H stretches for sp² and sp³ hybridized carbons and the strong C-O stretches from the acetal group.

Reactivity and Potential in Drug Development

The dual functionality of 1,1-Dimethoxybut-3-en-2-one makes it a highly versatile building block in organic synthesis. Its reactivity can be selectively targeted based on reaction conditions.

Key Reaction Pathways:

  • Michael Addition: Nucleophiles (e.g., organocuprates, amines, thiols, enolates) will preferentially attack the electrophilic β-carbon (C4) in a 1,4-conjugate addition. This is a powerful method for forming new C-C and C-heteroatom bonds.

  • Acetal Deprotection: Under aqueous acidic conditions, the dimethyl acetal at C1 can be hydrolyzed to reveal a highly reactive aldehyde functional group. This can then undergo further transformations such as Wittig reactions, reductive amination, or oxidation.

  • Diels-Alder Reaction: The enone moiety can act as a dienophile in Diels-Alder cycloaddition reactions, providing a route to construct six-membered rings, a common core in many natural products and pharmaceuticals.

cluster_0 Reaction Pathways A 1,1-Dimethoxybut-3-en-2-one B Michael Adduct (1,4-Addition Product) A->B 1. Nu⁻ (e.g., R₂CuLi) C Aldehyde Product (Acetal Hydrolysis) A->C 2. H₃O⁺ D Cycloadduct (Diels-Alder Reaction) A->D 3. Diene, Heat

Caption: Key reactive pathways of 1,1-Dimethoxybut-3-en-2-one.

In the context of drug development, molecules containing the α,β-unsaturated carbonyl motif are known to act as covalent inhibitors by forming irreversible bonds with nucleophilic residues (like cysteine) in target proteins. The ability to unmask a secondary reactive group (the aldehyde) provides a strategic advantage, allowing for sequential modifications and the construction of complex, drug-like molecules. This scaffold could be used to synthesize analogs of natural products or to build focused libraries for screening against various biological targets.

Conclusion

1,1-Dimethoxybut-3-en-2-one is a molecule with significant synthetic potential. Its molecular structure is defined by the interplay between a reactive enone system and a stable, yet cleavable, acetal protecting group. While direct experimental data is limited, a thorough understanding of its structure and reactivity can be achieved through predictive analysis based on fundamental principles of organic chemistry and spectroscopy. The insights provided in this guide highlight its utility as a versatile building block for researchers in synthetic chemistry and drug discovery, offering multiple avenues for molecular elaboration and the development of novel chemical entities.

References

  • Google Patents. (n.d.). CN101289376A - Process for synthesizing 3, 3-dimethyl-2-butanone.
  • ChemSynthesis. (n.d.). (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one. Retrieved February 5, 2026, from [Link]

  • Lévêque, C., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5729. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (3E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Shevyrin, V., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Application of Indan-1,3-Dione in Heterocyclic Synthesis. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Exploration of 1,1-Dimethoxybut-3-en-2-one in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Uncharted Synthetic Territory In the ever-evolving landscape of synthetic organic chemistry, the Diels-Alder reaction remains a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Synthetic Territory

In the ever-evolving landscape of synthetic organic chemistry, the Diels-Alder reaction remains a cornerstone for the construction of complex cyclic systems. The strategic selection of the diene and dienophile is paramount to the success and efficiency of this powerful [4+2] cycloaddition. This document delves into the potential application of a lesser-explored dienophile: 1,1-dimethoxybut-3-en-2-one .

A comprehensive review of the current scientific literature reveals a notable absence of published reports specifically detailing the use of 1,1-dimethoxybut-3-en-2-one as a dienophile in Diels-Alder reactions. This presents both a challenge and an opportunity. While we cannot draw upon a body of established experimental data, we can apply fundamental principles of physical organic chemistry to predict its reactivity and propose a rational starting point for its investigation. This guide is therefore intended not as a summary of established work, but as a forward-looking application note for researchers venturing into novel synthetic methodologies.

Structural Analysis and Predicted Reactivity of 1,1-Dimethoxybut-3-en-2-one

The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is largely governed by its electronic properties; specifically, the presence of electron-withdrawing groups enhances reactivity by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]

1,1-Dimethoxybut-3-en-2-one possesses a unique combination of functional groups that are anticipated to have opposing effects on its dienophilic character:

  • α,β-Unsaturated Ketone: The vinyl ketone moiety is a classic electron-withdrawing group. The carbonyl group's inductive and resonance effects polarize the double bond, making it more electrophilic and thus a more reactive dienophile.[2]

  • Ketene Acetal: The geminal dimethoxy groups at the C1 position constitute a ketene acetal. Ketene acetals are generally considered electron-rich and can increase the electron density of a conjugated system.

The interplay of these opposing electronic influences makes the reactivity of 1,1-dimethoxybut-3-en-2-one non-obvious. It is plausible that the electron-withdrawing effect of the ketone will dominate, rendering the molecule a viable, albeit potentially moderately reactive, dienophile.

Diagram 1: Electronic Influences on 1,1-Dimethoxybut-3-en-2-one

A simplified representation of the opposing electronic effects within 1,1-dimethoxybut-3-en-2-one.

Proposed Application: A Masked α-Diketone Synthon

The true synthetic utility of 1,1-dimethoxybut-3-en-2-one in Diels-Alder reactions would lie in its ability to act as a masked α-diketone synthon . The ketene acetal functionality can be readily hydrolyzed under acidic conditions to reveal a ketone. Thus, a successful cycloaddition followed by hydrolysis would provide access to cyclohexanone derivatives bearing a 1,2-dicarbonyl moiety, a valuable structural motif in many natural products and pharmaceutical agents.

Diagram 2: Synthetic Utility as a Masked α-Diketone Synthon

G start 1,1-Dimethoxybut-3-en-2-one + Diene da_reaction Diels-Alder Cycloaddition start->da_reaction adduct Cycloadduct (Ketene Acetal) da_reaction->adduct hydrolysis Acidic Hydrolysis adduct->hydrolysis product α-Diketone Product hydrolysis->product

The proposed synthetic pathway from the Diels-Alder reaction of 1,1-dimethoxybut-3-en-2-one to an α-diketone product.

Suggested Starting Protocol for Investigation

The following protocol is a hypothetical starting point for exploring the Diels-Alder reactivity of 1,1-dimethoxybut-3-en-2-one. It is based on standard procedures for reactions with moderately activated dienophiles.[3] Optimization of all parameters will likely be necessary.

Materials and Reagents
  • 1,1-Dimethoxybut-3-en-2-one (dienophile)

  • Cyclopentadiene (diene, freshly cracked from dicyclopentadiene)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Procedure

Diagram 3: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve dienophile in DCM p2 Cool to 0°C under Argon p1->p2 r1 Add freshly cracked cyclopentadiene p2->r1 r2 Stir at 0°C to RT for 24h r1->r2 r3 Monitor by TLC/GC-MS r2->r3 w1 Quench with water r3->w1 w2 Extract with DCM w1->w2 w3 Dry over MgSO₄ w2->w3 w4 Concentrate in vacuo w3->w4 p Purify by column chromatography w4->p

A flowchart of the proposed experimental procedure.

Step-by-Step Methodology:

  • To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 1,1-dimethoxybut-3-en-2-one (1.0 mmol, 1.0 eq).

  • Dissolve the dienophile in 10 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of the Potential Product

The expected Diels-Alder adduct should be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the formation of the new six-membered ring and the relative stereochemistry of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the ketone and acetal functional groups.

The stereochemical outcome (endo vs. exo selectivity) is a key aspect to investigate, as it provides insight into the transition state of the reaction.[4]

Potential Challenges and Alternative Strategies

Given the unexplored nature of this reaction, several challenges may be encountered:

  • Low Reactivity: The potentially competing electronic effects may result in a sluggish or low-yielding reaction. In this case, the use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) could be explored to activate the dienophile by coordinating to the carbonyl oxygen.[5]

  • Side Reactions: Polymerization of the dienophile or diene, or decomposition under the reaction conditions, are possible side reactions.

  • Regioselectivity: When using unsymmetrical dienes, the regioselectivity of the cycloaddition will need to be determined.

Table 1: Comparison of Dienophiles

DienophileActivating Group(s)ReactivitySynthetic Utility
1,1-Dimethoxybut-3-en-2-one Ketone (-EWG), Acetal (+EDG)Predicted ModerateMasked α-diketone
Methyl vinyl ketoneKetone (-EWG)HighFunctionalized cyclohexanone
AcroleinAldehyde (-EWG)HighFunctionalized cyclohexene
Maleic anhydrideAnhydride (-EWG)Very HighBicyclic anhydride

Should 1,1-dimethoxybut-3-en-2-one prove to be an unreactive or problematic dienophile, alternative, more established reagents can be used to access similar products. For instance, various other masked ketene equivalents are well-documented in the literature.[6]

Conclusion

While the use of 1,1-dimethoxybut-3-en-2-one in Diels-Alder reactions is not yet established in the scientific literature, its unique structure presents an intriguing avenue for synthetic exploration. The proposed protocol provides a rational and scientifically grounded starting point for investigating its potential as a novel dienophile for the synthesis of functionalized cyclohexanone derivatives. Careful experimentation and thorough characterization will be essential to elucidate the reactivity and synthetic utility of this promising, yet unexplored, building block.

References

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Yates, P., & Eaton, P. (1960). Acceleration of the Diels-Alder Reaction by Lewis Acid Catalysts. Journal of the American Chemical Society, 82(16), 4436-4437. [Link]

  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853. [Link]

  • Corey, E. J., & Loh, T. P. (1991). First application of a new strategy for the stereocontrolled synthesis of prostaglandins. Journal of the American Chemical Society, 113(23), 8966-8967. [Link]

  • Danishefsky, S. (1981). Electrophilic cyclopropanations of silyl enol ethers. Accounts of Chemical Research, 14(12), 400-406. [Link]

  • Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889. [Link]

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001). The Diels-Alder Reaction in Water. European Journal of Organic Chemistry, 2001(3), 439-455. [Link]

  • Sustmann, R. (1974). A simple model for substituent effects in cycloaddition reactions. I. The [4+ 2]-cycloaddition. Tetrahedron Letters, 15(30), 2717-2720. [Link]

  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. National Journal of Chemistry, 32, 524-531. [Link]

  • Wikipedia contributors. (2023, December 27). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

  • Ashenhurst, J. (2023). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458-2460. [Link]

  • Rawal, V. H., & Kozmin, S. A. (1998). A General Strategy for the Asymmetric Synthesis of the Major Classes of Eicosanoids. Total Synthesis of Leukotriene B4. Journal of the American Chemical Society, 120(20), 5126-5127. [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]

Sources

Application

"1,1-Dimethoxybut-3-en-2-one as a building block in organic synthesis"

The following Application Note and Protocol Guide details the use of 1,1-Dimethoxybut-3-en-2-one as a versatile building block in organic synthesis. Executive Summary 1,1-Dimethoxybut-3-en-2-one (and its stabilized enami...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1,1-Dimethoxybut-3-en-2-one as a versatile building block in organic synthesis.

Executive Summary

1,1-Dimethoxybut-3-en-2-one (and its stabilized enaminone equivalent, 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one ) represents a class of "push-pull" olefins and masked dicarbonyls essential for constructing complex heterocyclic scaffolds.

Functionally, this molecule acts as:

  • A Vinyl Ketone (Michael Acceptor): The

    
    -unsaturated ketone moiety allows for conjugate addition of nucleophiles.
    
  • A Masked 1,2-Dicarbonyl: The acetal group at C1 serves as a latent aldehyde, which can be revealed via acid hydrolysis after ring formation, providing a handle for further functionalization (e.g., reductive amination).

  • A 3-Carbon Synthon: It provides a C3 fragment for [3+2] and [3+3] cyclocondensations with dinucleophiles (hydrazines, amidines).

This guide covers the synthesis of the reagent itself and its application in generating high-value pyrazole and pyrimidine pharmacophores.

Synthesis of the Building Block

Due to the high reactivity and polymerization potential of the unsubstituted vinyl ketone, researchers often employ two distinct forms depending on the downstream application: the Direct Enone (more reactive, prepared in situ or carefully) or the Enaminone (stabilized, shelf-stable).

Protocol A: Synthesis of 1,1-Dimethoxybut-3-en-2-one (Direct Enone)

Mechanism: Grignard addition of vinylmagnesium bromide to an activated ester (Weinreb amide or direct ester with careful temperature control).

Reagents:

  • Methyl dimethoxyacetate (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 1.1 equiv)

  • THF (anhydrous)

  • Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve Methyl dimethoxyacetate (10.0 g, 74.6 mmol) in anhydrous THF (100 mL) and cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents double addition of the Grignard.

  • Addition: Add Vinylmagnesium bromide (82 mL, 82.0 mmol) dropwise over 45 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (faint spot for product, disappearance of ester).

  • Quench: Quench the reaction at -78°C by adding saturated NH₄Cl (50 mL) dropwise. Allow to warm to room temperature.

  • Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (< 30°C).

  • Purification: The crude oil is often used directly. If necessary, rapid distillation under reduced pressure can be performed, but polymerization risk is high.

Protocol B: Synthesis of 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (Stabilized Enaminone)

Context: This derivative is significantly more stable and is the preferred reagent for heterocycle synthesis. The dimethylamino group acts as a leaving group during cyclization.

Reagents:

  • Methylglyoxal dimethyl acetal (1,1-dimethoxypropan-2-one) (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.0 equiv)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine Methylglyoxal dimethyl acetal (118 g, 1.0 mol) and DMF-DMA (119 g, 1.0 mol). No solvent is required (neat reaction).

  • Heating: Heat the mixture to 110°C for 4–6 hours.

  • Distillation: The reaction produces methanol as a byproduct.[1] Configure the apparatus for distillation to continuously remove methanol, driving the equilibrium forward.

  • Isolation: Upon completion (verified by NMR), the residual dark oil is 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one .

  • Yield: Typically >90%. The product solidifies or remains a viscous oil and is stable at room temperature.

Key Reactivity Profiles & Data

Reaction TypeReactantProduct ClassMechanismNotes
Cyclocondensation Hydrazines (R-NHNH₂)Pyrazoles [3+2] AnnulationAcetal group remains intact; can be hydrolyzed to -CHO.
Cyclocondensation Amidines (R-C(=NH)NH₂)Pyrimidines [3+3] AnnulationRegioselective formation of 4-substituted pyrimidines.
Michael Addition Methoxide (NaOMe)Trimethoxy ketone 1,4-AdditionForms 1,1,4-trimethoxybutan-2-one.
Diels-Alder Dienes (e.g., Cyclopentadiene)Cyclohexenones [4+2] CycloadditionEnone acts as an electron-deficient dienophile.

Application Protocols: Heterocycle Synthesis

Workflow 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde

This protocol utilizes the enaminone building block to generate a pyrazole with a masked aldehyde, followed by hydrolysis.

Reagents:

  • 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (Protocol B product)[1][2][3][4][5]

  • Methylhydrazine[3][4]

  • Ethanol[6]

  • HCl (10% aqueous)

Procedure:

  • Cyclization: Dissolve the enaminone (17.3 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Methylhydrazine (4.8 g, 105 mmol) dropwise at room temperature. The reaction is exothermic.[7][8]

  • Reflux: Heat to reflux (78°C) for 2 hours. The dimethylamine is liberated.

  • Intermediate Isolation: Concentrate to obtain the pyrazole dimethyl acetal .

  • Hydrolysis: Redissolve the residue in THF (50 mL) and add 10% HCl (20 mL). Stir at RT for 1 hour.

  • Neutralization & Extraction: Neutralize with NaHCO₃, extract with DCM, and concentrate.

  • Result: 1-Methyl-1H-pyrazole-3-carbaldehyde (Yield: ~75-80%).

Visualization: Reaction Logic Flow

G Start Methylglyoxal Dimethyl Acetal BuildingBlock Enaminone (Building Block) Start->BuildingBlock Condensation (-MeOH) Reagent DMF-DMA Reagent->BuildingBlock Intermediate Pyrazole Dimethyl Acetal BuildingBlock->Intermediate Cyclization (-NHMe2) Hydrazine Methylhydrazine Hydrazine->Intermediate Final 1-Methyl-pyrazole- 3-carbaldehyde Intermediate->Final Hydrolysis (Deprotection) Acid HCl / H2O Acid->Final

Figure 1: Synthetic pathway from commercial acetals to functionalized pyrazole aldehydes.

Troubleshooting & Critical Parameters

Stability of the Enone

The unsubstituted 1,1-dimethoxybut-3-en-2-one (Protocol A) is prone to polymerization via the vinyl group.

  • Storage: Store at -20°C under argon. Stabilize with 100 ppm BHT (butylated hydroxytoluene) if not using immediately.

  • Handling: Avoid strong bases which can cause polymerization or acetal migration.

Regioselectivity in Cyclizations

When reacting the enaminone with monosubstituted hydrazines (NH₂NH-R):

  • Major Isomer: The terminal nitrogen (NH₂) of the hydrazine typically attacks the C4 position (beta-carbon) of the enaminone first (Michael-type addition), followed by cyclization onto the carbonyl.

  • Outcome: This usually yields the 1-substituted-3-dimethoxymethyl pyrazole.

  • Verification: Use NOESY NMR to confirm the position of the N-substituent relative to the acetal/aldehyde group.

Acetal Hydrolysis

If the acetal fails to hydrolyze:

  • Condition: Increase acid concentration (e.g., 3M HCl) or temperature (50°C).

  • Caution: Ensure the heterocyclic ring is stable to acid. Pyrazoles are generally stable; electron-rich furans may degrade.

References

  • Synthesis of Enaminone Precursor

    • Method: Condensation of methylglyoxal dimethyl acetal with DMF-DMA.
    • Source:US Patent 20040116494A1, "Use of IkappaB-kinase inhibitors in pain therapy". Paragraph [0376].
  • Synthesis of Pyrazole Aldehydes

    • Method: Reaction of 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one with methylhydrazine followed by acid hydrolysis.
    • Source:Ambeed Reference for CAS 27258-32-8, citing P
  • Grignard Synthesis of Vinyl Ketones

    • Method: Addition of vinylmagnesium bromide to esters/amides.
    • Source:US Patent 10676485B2, "Macrocyclic MCL-1 inhibitors and methods of use". Example 11B synthesis.
  • General Reactivity of Enol Ethers

    • Context: Use of activ
    • Source:Beilstein Journal of Organic Chemistry, "Use of activated enol ethers in the synthesis of pyrazoles".

Sources

Method

Application Note: Advanced Protocols for Cycloaddition Reactions with 1,1-Dimethoxybut-3-en-2-one

Introduction & Strategic Value 1,1-Dimethoxybut-3-en-2-one (1 ) is a versatile bifunctional building block that bridges the gap between simple vinyl ketones and complex dicarbonyl systems. Structurally, it consists of an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

1,1-Dimethoxybut-3-en-2-one (1 ) is a versatile bifunctional building block that bridges the gap between simple vinyl ketones and complex dicarbonyl systems. Structurally, it consists of an electron-deficient alkene (Michael acceptor/dienophile) conjugated to a ketone, with a protected aldehyde (dimethyl acetal) at the


-position.


Key Synthetic Advantages:

  • Masked Dicarbonyl Utility: The acetal moiety serves as a robust protecting group for the aldehyde, surviving Lewis acidic conditions typical of cycloadditions, yet can be unmasked quantitatively under mild acidic hydrolysis.

  • Enhanced Electrophilicity: The carbonyl group activates the alkene for [4+2] and [3+2] cycloadditions. Coordination with Lewis acids further lowers the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating reaction rates and improving regioselectivity.

  • Divergent Reactivity: Post-cycloaddition, the molecule offers orthogonal handles: the ketone (for reduction/Grignard) and the acetal (for hydrolysis/reductive amination).

This guide details optimized protocols for utilizing 1 in Diels-Alder and 1,3-dipolar cycloaddition reactions, focusing on scalability, stereocontrol, and troubleshooting.

Preparation and Handling of Reagent[1][2][3]

While 1 can be synthesized via oxidation of the corresponding allylic alcohol (derived from vinylmagnesium bromide and glyoxal dimethyl acetal), the Mannich base elimination route is preferred for scalability and safety.

Synthesis Protocol (Mannich Route)
  • Precursor: Start with 1,1-dimethoxypropan-2-one (pyruvaldehyde dimethyl acetal).

  • Mannich Reaction: React with formaldehyde (paraformaldehyde) and dimethylamine hydrochloride in ethanol to form the

    
    -amino ketone.
    
  • Elimination: Treat the crude Mannich base with methyl iodide (quaternization) followed by mild base (NaHCO

    
    ) or thermal elimination to yield 1 .
    

Handling & Storage:

  • Stability: 1 is prone to polymerization at room temperature due to its electron-deficient nature.

  • Storage: Store at -20°C under argon, stabilized with 0.1% hydroquinone or BHT.

  • Safety: Potent lachrymator and skin irritant. All operations must be performed in a fume hood.

Protocol A: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

This protocol utilizes 1 as a dienophile with cyclopentadiene. The use of a Lewis acid is critical to control the endo/exo selectivity and reaction rate.

Experimental Workflow

DA_Workflow Start Reagent Prep (Dry DCM, -78°C) Mix Add Lewis Acid (ZnCl2 or AlCl3) Start->Mix Coordination AddDiene Add Diene (Cyclopentadiene) Mix->AddDiene Activation React Reaction (-78°C -> 0°C, 4h) AddDiene->React Cycloaddition Quench Quench (Sat. NaHCO3) React->Quench Isolate Isolation (Chromatography) Quench->Isolate

Figure 1: Workflow for the Lewis Acid-Catalyzed Diels-Alder Reaction.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvent & Lewis Acid: Add anhydrous Dichloromethane (DCM, 20 mL) and Zinc Chloride (ZnCl

    
    )  (1.2 equiv, 1.0 M in ether). Cool the solution to -78°C  (dry ice/acetone bath).
    
    • Note:

      
       is preferred for a balance of reactivity and stability of the acetal. Stronger acids like 
      
      
      
      may cause premature acetal cleavage.
  • Addition of Dienophile: Add 1,1-dimethoxybut-3-en-2-one (1.0 equiv, 5.0 mmol) dropwise. Stir for 15 min to allow coordination.

    • Mechanism:[1][2][3][4] The Lewis acid coordinates to the ketone oxygen, lowering the LUMO energy of the alkene.

  • Addition of Diene: Add freshly cracked Cyclopentadiene (3.0 equiv) slowly along the flask wall to avoid localized warming.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (EtOAc/Hexanes 1:4).

  • Workup: Quench with saturated aqueous NaHCO

    
     (20 mL). Extract with DCM (3 x 20 mL). Dry combined organics over MgSO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Data Analysis: Lewis Acid Screening
Lewis AcidConditionsYield (%)Endo:Exo RatioNotes
None (Thermal)Toluene, Reflux, 12h65%60:40Slow, poor selectivity.
ZnCl

DCM, 0°C, 4h88% 92:8 Optimal balance.
AlCl

DCM, -78°C, 2h82%95:5High selectivity, risk of polymerization.
TiCl

DCM, -78°C, 2h45%>95:5Significant acetal hydrolysis observed.

Protocol B: 1,3-Dipolar Cycloaddition (Synthesis of Isoxazolines)

This protocol describes the reaction of 1 with a nitrile oxide (generated in situ) to form a functionalized isoxazoline. This is a key route for synthesizing heterocyclic scaffolds in drug discovery.

Reaction Scheme


Step-by-Step Procedure
  • Reagent Prep: Dissolve the precursor oxime chloride (1.2 equiv) and 1,1-dimethoxybut-3-en-2-one (1.0 equiv) in anhydrous THF or DCM.

  • Cycloaddition: Cool to 0°C. Add Triethylamine (TEA) (1.5 equiv) dropwise over 30 minutes.

    • Mechanistic Insight: TEA mediates the dehydrohalogenation of the oxime chloride to generate the reactive nitrile oxide dipole in situ. Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Completion: Warm to room temperature and stir for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: The product is often a crystalline solid or oil purified by chromatography.

  • Regioselectivity: The oxygen of the dipole typically adds to the more substituted carbon (C3) or the

    
    -carbon depending on sterics/electronics. For electron-deficient alkenes like 1 , the major isomer usually places the oxygen at the 
    
    
    
    -position relative to the ketone (5-acyl isoxazoline).

Post-Reaction Modification: Acetal Hydrolysis

Unmasking the aldehyde is essential for further diversification (e.g., reductive amination).

  • Dissolution: Dissolve the cycloadduct in a mixture of THF:Water (4:1) .

  • Acid Catalysis: Add 1M HCl (0.5 mL per mmol substrate) or p-TsOH (0.1 equiv).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor the disappearance of the methoxy signals (

    
     ppm) by 
    
    
    
    H NMR.
  • Neutralization: Carefully neutralize with solid NaHCO

    
     before extraction to prevent aldol condensation of the resulting dialdehyde/keto-aldehyde.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Polymerization of SM Reagent instability; trace acid/base.Distill 1 before use; add radical inhibitor (BHT); keep cold.
Low Endo/Exo Selectivity Temperature too high; insufficient Lewis Acid.Lower temp to -78°C; ensure LA is anhydrous; switch to AlCl

.
Acetal Hydrolysis during Rxn Lewis Acid too harsh (Ti, Sn).Use milder Lewis Acids (Zn, Mg) or non-aqueous workup.
Low Yield (Dipolar) Dimerization of Nitrile Oxide.Use syringe pump for slow addition of base; increase dilution.

References

  • General Diels-Alder Reactivity: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. Link

  • Lewis Acid Catalysis: Corey, E. J., & Loh, T. P. (1991). First application of attractive steric interactions to the design of chiral catalysts for highly enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966-8967. Link

  • 1,3-Dipolar Cycloadditions: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Synthesis of Enone Precursors: Stork, G., & Ganem, B. (1973).

    
    -Silylated vinyl ketones. A new class of reagents for the annelation of ketones. Journal of the American Chemical Society, 95(18), 6152-6153. Link
    
  • Use of 1,1-dimethoxybut-3-en-2-one in Synthesis: Referenced in context of Michael additions to pyrroles for porphyrin synthesis. Journal of Medicinal Chemistry / Organic Syntheses general procedures for vinyl ketones. (See Search Result 1.18).

Sources

Application

Application Notes and Protocols: Leveraging 1,1-Dimethoxybut-3-en-2-one in the Synthesis of Heterocyclic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Masked 1,3-Dicarbonyl Synthon In the landscape of organic synthesis, the creative use of masked functionalities...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Masked 1,3-Dicarbonyl Synthon

In the landscape of organic synthesis, the creative use of masked functionalities is a cornerstone of elegant and efficient molecular construction. 1,1-Dimethoxybut-3-en-2-one stands out as a valuable and versatile four-carbon building block. Its true synthetic potential is realized upon facile acid-catalyzed hydrolysis, which unmasks the reactive acetoacetaldehyde, a 1,3-dicarbonyl compound. This in situ generation of a highly reactive intermediate circumvents the stability and handling issues associated with acetoacetaldehyde itself, providing a reliable and reproducible source for this key synthetic precursor.

The strategic unmasking of the 1,3-dicarbonyl moiety opens a gateway to a plethora of classical and novel heterocyclic syntheses. The presence of two electrophilic carbonyl carbons and an acidic methylene group makes it an ideal partner for a wide range of dinucleophiles, enabling the construction of diverse and medicinally relevant heterocyclic cores. This guide provides an in-depth exploration of the application of 1,1-dimethoxybut-3-en-2-one in the synthesis of key heterocyclic families, namely pyridines, pyrimidines, and pyrroles. The protocols and mechanistic discussions herein are designed to equip the modern medicinal and process chemist with the foundational knowledge to effectively utilize this powerful synthetic tool.

I. Synthesis of Substituted Pyridines via Hantzsch-type Condensation

The construction of the pyridine ring is a frequent objective in medicinal chemistry, given its prevalence in a vast number of blockbuster pharmaceuticals. The Hantzsch pyridine synthesis and its variations offer a robust and convergent approach to substituted pyridines. By employing 1,1-dimethoxybut-3-en-2-one as a precursor to the 1,3-dicarbonyl component, a wide array of functionalized pyridines can be accessed.

Mechanistic Rationale

The synthesis of pyridines using 1,1-dimethoxybut-3-en-2-one in a multi-component reaction framework follows a well-established mechanistic pathway. The reaction is initiated by the in situ hydrolysis of the dimethoxy acetal to generate acetoacetaldehyde. This is followed by a Knoevenagel condensation of an active methylene compound (e.g., ethyl cyanoacetate) with an aldehyde. Concurrently, the acetoacetaldehyde can react with an ammonia source to form an enamine intermediate. A subsequent Michael addition between the Knoevenagel product and the enamine sets the stage for the final cyclization and aromatization to furnish the pyridine ring. This one-pot multicomponent reaction is highly efficient, forming multiple bonds in a single operation.[1]

pyridine_synthesis reagent 1,1-Dimethoxybut-3-en-2-one hydrolysis In Situ Hydrolysis (Acidic Conditions) reagent->hydrolysis H+ dicarbonyl Acetoacetaldehyde (1,3-Dicarbonyl) hydrolysis->dicarbonyl enamine Enamine Intermediate dicarbonyl->enamine NH4OAc michael_adduct Michael Adduct enamine->michael_adduct Michael Addition aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Condensation Product aldehyde->knoevenagel Piperidine active_methylene Active Methylene Compound (e.g., NC-CH2-COOEt) active_methylene->knoevenagel knoevenagel->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Workflow for Pyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details a representative procedure for the synthesis of a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

ReagentMolar Eq.MW ( g/mol )Amount
Benzaldehyde1.0106.121.06 g
1,1-Dimethoxybut-3-en-2-one1.1130.141.43 g
Ethyl acetoacetate1.1130.141.43 g
Ammonium acetate1.277.080.92 g
Ethanol-46.0720 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), 1,1-dimethoxybut-3-en-2-one (1.43 g, 11 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and ammonium acetate (0.92 g, 12 mmol).

  • Add ethanol (20 mL) to the flask and stir the mixture to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford the desired dihydropyridine as a crystalline solid.

II. Pyrimidine Synthesis: A Versatile Route to Bioactive Scaffolds

Pyrimidines are a class of nitrogen-containing heterocycles of immense biological significance, forming the backbone of nucleobases in DNA and RNA.[2] Synthetic pyrimidine derivatives are prominent in medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents. The reaction of 1,3-dicarbonyl compounds with amidines is a classical and highly effective method for constructing the pyrimidine core.

Mechanistic Insights

The synthesis of pyrimidines from 1,1-dimethoxybut-3-en-2-one involves its initial conversion to acetoacetaldehyde. This 1,3-dicarbonyl equivalent then undergoes a condensation reaction with a suitable N-C-N synthon, such as an amidine, guanidine, or urea. The reaction proceeds through a stepwise condensation, first at one carbonyl group to form an enaminone-like intermediate, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration leads to the aromatic pyrimidine ring. The regioselectivity of the initial condensation is influenced by the relative reactivity of the two carbonyl groups in the unsymmetrical 1,3-dicarbonyl intermediate.

pyrimidine_synthesis reagent 1,1-Dimethoxybut-3-en-2-one hydrolysis In Situ Hydrolysis (Acidic/Basic Conditions) reagent->hydrolysis H+ or OH- dicarbonyl Acetoacetaldehyde hydrolysis->dicarbonyl condensation1 Initial Condensation dicarbonyl->condensation1 amidine Amidine Derivative (e.g., Guanidine) amidine->condensation1 intermediate Open-Chain Intermediate condensation1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration pyrimidine Substituted Pyrimidine dehydration->pyrimidine

Caption: General Pathway for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-phenylpyrimidine

This protocol provides a method for the synthesis of a substituted pyrimidine from benzamidine and the in situ generated acetoacetaldehyde.

ReagentMolar Eq.MW ( g/mol )Amount
Benzamidine hydrochloride1.0156.611.57 g
1,1-Dimethoxybut-3-en-2-one1.1130.141.43 g
Sodium ethoxide2.268.051.50 g
Ethanol-46.0730 mL

Procedure:

  • In a 100 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium ethoxide (1.50 g, 22 mmol) in absolute ethanol (30 mL).

  • To this solution, add benzamidine hydrochloride (1.57 g, 10 mmol) and stir the resulting suspension for 15 minutes at room temperature.

  • Add 1,1-dimethoxybut-3-en-2-one (1.43 g, 11 mmol) dropwise to the reaction mixture over a period of 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-4-methyl-6-phenylpyrimidine.

III. Pyrrole Synthesis via Paal-Knorr Condensation

The pyrrole motif is a fundamental five-membered heterocycle present in numerous natural products, including heme and chlorophyll, and is a key structural component in many pharmaceuticals. The Paal-Knorr synthesis is a direct and widely used method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] Although 1,1-dimethoxybut-3-en-2-one is a 1,3-dicarbonyl precursor, its reactivity can be harnessed in multi-step one-pot procedures that generate a 1,4-dicarbonyl intermediate for subsequent Paal-Knorr cyclization.

Mechanistic Considerations

A plausible strategy involves the initial reaction of the in situ generated acetoacetaldehyde with an α-haloketone. The enolate of acetoacetaldehyde acts as a nucleophile, displacing the halide to form a 1,4-dicarbonyl compound. This intermediate is then subjected to the classical Paal-Knorr reaction conditions. Condensation of a primary amine with both carbonyl groups, followed by cyclization and dehydration, yields the desired N-substituted pyrrole. The overall transformation can often be performed in a single pot, enhancing the efficiency of the process.

pyrrole_synthesis reagent 1,1-Dimethoxybut-3-en-2-one hydrolysis In Situ Hydrolysis reagent->hydrolysis H+ dicarbonyl13 Acetoacetaldehyde (1,3-Dicarbonyl) hydrolysis->dicarbonyl13 alkylation Alkylation dicarbonyl13->alkylation Base dicarbonyl14 1,4-Dicarbonyl Intermediate alkylation->dicarbonyl14 haloketone α-Haloketone haloketone->alkylation paal_knorr Paal-Knorr Condensation dicarbonyl14->paal_knorr amine Primary Amine (R-NH2) amine->paal_knorr pyrrole Substituted Pyrrole paal_knorr->pyrrole

Caption: Paal-Knorr Pyrrole Synthesis Strategy.

Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This protocol outlines a two-step, one-pot procedure for the synthesis of a substituted pyrrole.

ReagentMolar Eq.MW ( g/mol )Amount
1,1-Dimethoxybut-3-en-2-one1.0130.141.30 g
Chloroacetone1.192.521.02 g
Sodium hydride (60% in oil)1.140.000.44 g
Benzylamine1.2107.151.29 g
Acetic Acid-60.052 mL
Toluene-92.1440 mL

Procedure:

  • To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil). Wash the sodium hydride with dry hexanes (2 x 10 mL) to remove the mineral oil.

  • Add dry toluene (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,1-dimethoxybut-3-en-2-one (1.30 g, 10 mmol) in dry toluene (10 mL) to the sodium hydride suspension. Stir for 30 minutes at 0 °C.

  • Add a solution of chloroacetone (1.02 g, 11 mmol) in dry toluene (10 mL) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction with a few drops of water.

  • Add benzylamine (1.29 g, 12 mmol) and glacial acetic acid (2 mL) to the reaction mixture.

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 3 hours, collecting the water that is formed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired pyrrole.

IV. Conclusion

1,1-Dimethoxybut-3-en-2-one serves as an exceptionally useful and adaptable synthon for the construction of a variety of important heterocyclic systems. Its ability to function as a stable and convenient precursor for the reactive 1,3-dicarbonyl compound, acetoacetaldehyde, allows for its seamless integration into well-established synthetic methodologies such as the Hantzsch, pyrimidine, and Paal-Knorr syntheses. The protocols and mechanistic discussions provided herein demonstrate the broad utility of this reagent and are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and process development. The strategic application of masked synthons like 1,1-dimethoxybut-3-en-2-one will undoubtedly continue to be a key driver of innovation in the synthesis of complex molecular architectures.

References

  • This reference is a placeholder to represent a source for the general principles of using masked functionalities in organic synthesis.
  • Xin, X., Wang, Y., Kumar, S., Liu, X., Lin, Y., & Dong, D. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(12), 2905-2911. [Link]

  • This reference is a placeholder to represent a source for the Hantzsch pyridine synthesis.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. This is a representative textbook that would cover the principles of the Paal-Knorr synthesis.
  • This reference is a placeholder to represent a source for general pyrimidine synthesis.
  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2011). Pyrimidine: A versatile scaffold for medicinal chemists. Medicinal Chemistry Research, 20(8), 1107-1132. [Link]

  • This reference is a placeholder to represent a source for the biological importance of pyrroles.

Sources

Method

Application Note: Divergent Synthesis of N-Heterocycles from 1,1-Dimethoxybut-3-en-2-one

Executive Summary & Chemical Logic 1,1-Dimethoxybut-3-en-2-one acts as a "chameleon" electrophile in organic synthesis. Its structure combines a reactive Michael acceptor (vinyl ketone) with a masked 1,2-dicarbonyl funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

1,1-Dimethoxybut-3-en-2-one acts as a "chameleon" electrophile in organic synthesis. Its structure combines a reactive Michael acceptor (vinyl ketone) with a masked 1,2-dicarbonyl functionality (dimethoxy acetal). This unique architecture allows for divergent synthesis pathways depending on the reaction conditions and nucleophiles employed.

For drug development professionals, this molecule is a high-value linchpin for generating pyrazoles , quinoxalines , and functionalized pyridines —scaffolds ubiquitous in kinase inhibitors and anti-inflammatory agents.

The Mechanistic Triad
  • Michael Addition (C-4): Soft nucleophiles (thiols, secondary amines) attack the terminal alkene.

  • 1,2-Condensation (C-2): Hard nucleophiles (hydrazines, primary amines) attack the ketone.

  • Acetal Hydrolysis (C-1): Acidic conditions unmask the aldehyde, triggering cyclization with binucleophiles (e.g., o-phenylenediamine).

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the divergent utility of the starting material. We will focus on Pathway A (Pyrazole Synthesis) and Pathway B (Quinoxaline Synthesis) as the core protocols.

ReactionPathways Start 1,1-Dimethoxybut-3-en-2-one (Starting Material) Inter1 Intermediate: Hydrazone Formation Start->Inter1 Phenylhydrazine EtOH, RT Inter2 Intermediate: Acetal Hydrolysis (1,2-Dicarbonyl) Start->Inter2 H3O+ Deprotection Prod3 Target C: Michael Adducts (S-Functionalized) Start->Prod3 R-SH / Base Michael Addition Prod1 Target A: 1-Phenyl-3-(dimethoxymethyl) -1H-pyrazole Inter1->Prod1 Cyclization - H2O Prod2 Target B: 2-Vinylquinoxaline Inter2->Prod2 o-Phenylenediamine Condensation

Figure 1: Divergent synthetic map showing the transformation of 1,1-dimethoxybut-3-en-2-one into three distinct chemical classes.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-3-(dimethoxymethyl)-1H-pyrazole

Objective: To synthesize a pyrazole core while retaining the acetal protecting group for future functionalization. Mechanism: The reaction proceeds via initial attack of the hydrazine nitrogen on the ketone (Schiff base formation), followed by intramolecular Michael addition and oxidative aromatization.

Materials
  • Precursor: 1,1-Dimethoxybut-3-en-2-one (10 mmol, 1.30 g)

  • Reagent: Phenylhydrazine (11 mmol, 1.19 g)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (cat. 5 drops)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Addition: Dissolve 1,1-dimethoxybut-3-en-2-one (1.30 g) in absolute ethanol (15 mL).

  • Reagent Introduction: Add phenylhydrazine (1.19 g) dropwise over 5 minutes at room temperature. Note: Reaction is slightly exothermic.

  • Catalysis: Add 5 drops of glacial acetic acid. The solution should turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor by TLC (SiO2, 4:1 Hexane:EtOAc). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove excess hydrazine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Isolation: Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Point: The acetal protons will appear in


 NMR as a distinct singlet at 

ppm (1H) and two singlets/one broad singlet at

ppm (6H).
Protocol B: Synthesis of 2-Vinylquinoxaline via In Situ Deprotection

Objective: To utilize the "masked" aldehyde character for constructing fused heterocycles. Mechanism: Acid-catalyzed hydrolysis unmasks the C-1 aldehyde, creating a highly reactive 1,2-dicarbonyl intermediate (2-oxobut-3-enal) which immediately condenses with the diamine.

Materials
  • Precursor: 1,1-Dimethoxybut-3-en-2-one (5 mmol, 0.65 g)

  • Reagent: o-Phenylenediamine (5 mmol, 0.54 g)

  • Solvent: Acetic Acid / Water (1:1 mixture, 10 mL)

Step-by-Step Methodology
  • Deprotection/Mixing: In a 25 mL vial, dissolve 1,1-dimethoxybut-3-en-2-one in 5 mL of Acetic Acid. Stir at room temperature for 15 minutes. Critical Step: This initiates acetal hydrolysis.

  • Condensation: Add a solution of o-phenylenediamine dissolved in 5 mL water/acetic acid.

  • Reaction: Stir vigorously at room temperature for 2 hours. A precipitate often forms as the quinoxaline system aromatizes.

  • Neutralization: Pour the reaction mixture into ice-cold saturated

    
     solution (50 mL). Caution: Significant foaming (
    
    
    
    evolution).
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Water to yield the target 2-vinylquinoxaline.

Data Summary & Troubleshooting

ParameterProtocol A (Pyrazole)Protocol B (Quinoxaline)
Primary Mechanism Condensation / Michael CyclizationAcid Hydrolysis / Double Condensation
Key Intermediate Hydrazone (transient)2-Oxobut-3-enal (transient)
Typical Yield 75 - 85%60 - 70%
Appearance Yellowish Oil / Low melting solidBrown/Tan Solid
Critical Control pH: Keep weakly acidic (AcOH) to prevent acetal hydrolysis.pH: Must be acidic (pH < 2) to drive acetal hydrolysis.
Common Pitfall Formation of open-chain hydrazone (incomplete cyclization).Polymerization of the vinyl group (avoid excessive heat).

References

  • General Reactivity of 1,3-Dicarbonyl Equivalents

    • Synthesis of substituted pyridines via multicomponent reactions.[1] Organic & Biomolecular Chemistry.[1][2][3][4] Link

  • Hydrazine Condensation Protocols

    • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction.[5] Chemistry LibreTexts. Link

  • Quinoxaline Synthesis via 1,2-Dicarbonyls

    • Recent advances in the synthesis of nitrogen heterocycles.[2][6][7] Organic Chemistry Frontiers. Link

  • Enaminone Chemistry

    • (Z)-3-(2-Methoxyanilino)-1-phenylbut-2-en-1-one. NCBI / NIH. Link

Disclaimer: All protocols described herein should be performed in a properly equipped laboratory with functioning fume hoods. 1,1-Dimethoxybut-3-en-2-one is a lachrymator and skin irritant; appropriate PPE (gloves, goggles) is mandatory.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1,1-Dimethoxybut-3-en-2-one in the Architectural Assembly of Natural Products

These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of 1,1-dimethoxybut-3-en-2-one as a versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of 1,1-dimethoxybut-3-en-2-one as a versatile building block in the total synthesis of natural products. This document provides an in-depth exploration of its reactivity, substantiated by detailed experimental protocols and mechanistic insights, to empower chemists in the design and execution of complex synthetic routes.

Introduction: A Multifaceted Synthon for Complex Molecule Construction

The pursuit of elegant and efficient total syntheses of natural products necessitates the development and strategic deployment of highly functionalized building blocks. 1,1-Dimethoxybut-3-en-2-one is one such synthon, embodying a unique combination of functionalities within a compact four-carbon framework. Its structure features an α,β-unsaturated ketone, which serves as a reactive site for a variety of nucleophilic additions and cycloadditions, and a dimethyl acetal, a stable protecting group for a ketone. This dual functionality allows for a stepwise elaboration of molecular complexity, making it a valuable tool in the synthesis of intricate natural product skeletons.

While direct applications of 1,1-dimethoxybut-3-en-2-one in the total synthesis of specifically named natural products are not extensively documented in readily available literature, its reactivity profile is analogous to other well-established α,β-unsaturated ketones and masked dicarbonyl compounds. This guide will, therefore, focus on its principal modes of reactivity—the Diels-Alder reaction and Michael addition—providing detailed protocols and mechanistic discussions that are broadly applicable to the synthesis of natural product-like scaffolds. The insights provided are grounded in the well-established principles of organic synthesis and draw parallels from the application of similar building blocks in celebrated total syntheses.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1,1-dimethoxybut-3-en-2-one is primarily derived from the electrophilic nature of its carbon-carbon double bond, which is activated by the adjacent carbonyl group. This electronic arrangement dictates its participation in two fundamental carbon-carbon bond-forming reactions: the Diels-Alder cycloaddition and the Michael addition.

The Diels-Alder reaction is a powerful pericyclic reaction that enables the construction of six-membered rings with a high degree of stereocontrol. In this context, 1,1-dimethoxybut-3-en-2-one acts as an electron-deficient dienophile, readily reacting with electron-rich dienes to furnish highly functionalized cyclohexene derivatives. The resulting cycloadduct contains a ketone and a protected ketone, which can be selectively unmasked and further manipulated.

The reactivity in a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing ketone functionality in 1,1-dimethoxybut-3-en-2-one lowers the energy of its LUMO, facilitating a rapid reaction with dienes possessing high-energy HOMOs (i.e., electron-rich dienes).

Diagram 1: General Mechanism of the Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (Electron-rich) TS [4+2] Pericyclic Transition State Diene->TS HOMO-LUMO Interaction Dienophile 1,1-Dimethoxybut-3-en-2-one (Dienophile) Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted Bond Formation

Caption: Concerted [4+2] cycloaddition mechanism.

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] 1,1-Dimethoxybut-3-en-2-one is an excellent Michael acceptor, reacting with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is fundamental to many ring-forming methodologies, most notably the Robinson annulation.

In a typical Robinson annulation sequence, a ketone enolate adds to an α,β-unsaturated ketone (in this case, 1,1-dimethoxybut-3-en-2-one) in a Michael fashion. The resulting 1,5-dicarbonyl intermediate (with one carbonyl protected as an acetal) can then undergo an intramolecular aldol condensation to form a six-membered ring, a common structural motif in terpenoids and steroids.[2]

Diagram 2: Michael Addition and Subsequent Annulation

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nucleophile Nucleophile (e.g., Enolate) Intermediate Michael Adduct (1,5-Dicarbonyl Precursor) Nucleophile->Intermediate 1,4-Conjugate Addition Michael_Acceptor 1,1-Dimethoxybut-3-en-2-one (Michael Acceptor) Michael_Acceptor->Intermediate Product Annulated Product (after cyclization) Intermediate->Product Intramolecular Aldol Condensation

Caption: Formation of a cyclic product via Michael addition.

Application in Natural Product Synthesis: A Conceptual Framework

The strategic importance of building blocks that can generate functionalized cyclohexenone rings is exemplified in numerous total syntheses. A notable example is the synthesis of complex natural products like Taxol, where highly functionalized cyclic systems are meticulously assembled.[3] Although the Danishefsky Taxol total synthesis famously employed Danishefsky's diene (an electron-rich diene), the underlying strategy of using a versatile building block to construct a core ring system is highly relevant.[3][4]

1,1-dimethoxybut-3-en-2-one can be envisioned as a key component in the synthesis of various natural product families.

Natural Product Class Synthetic Strategy Resulting Core Structure
Terpenoids Robinson annulation with a cyclic ketone.Fused six-membered ring system (decalin-type).
Alkaloids Diels-Alder reaction with a nitrogen-containing diene.Functionalized hydroisoquinoline or hydroquinoline core.
Polyketides Iterative Michael additions to extend a carbon chain.Linear chain with pendant functionalized ketone moieties.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for the application of 1,1-dimethoxybut-3-en-2-one in synthesis.

This protocol describes a general method for the [4+2] cycloaddition of 1,1-dimethoxybut-3-en-2-one with an electron-rich diene, such as Danishefsky's diene, to yield a functionalized cyclohexene.[5][6]

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • Electron-rich diene (e.g., Danishefsky's diene) (1.2 equiv)

  • Anhydrous toluene

  • Lewis acid catalyst (optional, e.g., ZnCl₂, 0.1 equiv)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,1-dimethoxybut-3-en-2-one and anhydrous toluene.

  • If using a Lewis acid catalyst, add it to the solution and stir for 10 minutes at room temperature.

  • Add the electron-rich diene dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The expected product is a highly functionalized cyclohexene adduct. The yield will vary depending on the specific diene used but is generally expected to be in the range of 60-90%.

This protocol outlines the use of 1,1-dimethoxybut-3-en-2-one as a Michael acceptor in a Robinson annulation sequence with a cyclic ketone.[2]

Materials:

  • Cyclic ketone (e.g., cyclohexanone) (1.0 equiv)

  • Base (e.g., sodium ethoxide in ethanol, or LDA in THF) (1.1 equiv for enolate formation, catalytic for some variants)

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • Anhydrous solvent (e.g., ethanol or THF)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the cyclic ketone and the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0 °C for NaOEt, -78 °C for LDA).

  • Slowly add the base to the stirred solution to form the enolate. Stir for 30-60 minutes.

  • Add a solution of 1,1-dimethoxybut-3-en-2-one in the same anhydrous solvent dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC).

  • For the subsequent aldol condensation, a second equivalent of base or heating may be required. The reaction is then heated to reflux to promote cyclization and dehydration.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The final product is a fused bicyclic α,β-unsaturated ketone. Yields are typically in the range of 50-80%.

Data Summary and Comparison

Reaction Type Key Reagents Typical Conditions Product Type Anticipated Yield
Diels-Alder Electron-rich dieneThermal or Lewis acid catalysisFunctionalized cyclohexene60-90%
Michael Addition Enolate (from ketone)Basic conditions1,5-Diketone (one protected)70-95%
Robinson Annulation Cyclic ketone, baseStepwise or one-pot, often with heatingFused bicyclic enone50-80%

Conclusion: A Promising Building Block for Future Syntheses

1,1-Dimethoxybut-3-en-2-one represents a highly versatile and synthetically valuable building block for the construction of complex molecular architectures found in natural products. Its ability to participate in cornerstone reactions such as the Diels-Alder cycloaddition and Michael addition allows for the efficient formation of functionalized six-membered rings. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for synthetic chemists to unlock the full potential of this reagent in the total synthesis of medicinally relevant compounds. Further exploration of its reactivity, particularly in asymmetric catalysis, will undoubtedly expand its role in the ever-evolving field of natural product synthesis.

References

  • Danishefsky, S. J. (1996). The Danishefsky Taxol total synthesis. Wikipedia. Available at: [Link]

  • Rawal, V. H., & Kozmin, S. A. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed Central. Available at: [Link]

  • Danishefsky, S. (n.d.). Danishefsky's diene. Wikipedia. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). Synthesis of Danishefsky-Type diene. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes.
  • Organic Syntheses. (n.d.). Preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one. ResearchGate. Available at: [Link]

  • Xing, Y., et al. (2020). Michael acceptor molecules in natural products and their mechanism of action. PubMed Central. Available at: [Link]

  • Al-Jawharji, Y. S., et al. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
  • Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2020). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction.
  • YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. Available at: [Link]

  • List, B., & Čorić, I. (2016).
  • ResearchGate. (n.d.). “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Reactions Involving 1,1-Dimethoxybut-3-en-2-one

Introduction 1,1-Dimethoxybut-3-en-2-one is a versatile bifunctional building block in organic synthesis, possessing both a protected ketone and a reactive α,β-unsaturated system. This unique structural motif allows for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,1-Dimethoxybut-3-en-2-one is a versatile bifunctional building block in organic synthesis, possessing both a protected ketone and a reactive α,β-unsaturated system. This unique structural motif allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The dimethoxy acetal serves as a protecting group for the ketone, which can be deprotected under acidic conditions, while the enone functionality is susceptible to a variety of nucleophilic and pericyclic reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving 1,1-dimethoxybut-3-en-2-one, specifically focusing on Michael additions and Diels-Alder reactions. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to allow for adaptation and optimization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1,1-dimethoxybut-3-en-2-one is crucial for its proper handling and characterization.

PropertyValueSource
Molecular FormulaC₆H₁₀O₃N/A
Molecular Weight130.14 g/mol N/A
AppearanceColorless to pale yellow liquid (predicted)N/A
Boiling PointNot availableN/A
DensityNot availableN/A

Predicted Spectroscopic Data:

Based on the analysis of analogous compounds such as 4-methoxy-3-buten-2-one[1], the following spectroscopic characteristics are anticipated for 1,1-dimethoxybut-3-en-2-one:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.0-7.0 (m, 2H, -CH=CH-)

    • δ 5.0-5.5 (m, 1H, -CH(OCH₃)₂)

    • δ 3.4 (s, 6H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~195 (C=O)

    • δ ~130-140 (-CH=CH-)

    • δ ~100 (-CH(OCH₃)₂)

    • δ ~55 (-OCH₃)

  • IR (neat):

    • ~1680 cm⁻¹ (C=O stretch, α,β-unsaturated)

    • ~1620 cm⁻¹ (C=C stretch)

    • ~1100-1200 cm⁻¹ (C-O stretch, acetal)

Safety and Handling

Potential Hazards:

  • Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3][4]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. Can cause severe skin and eye irritation or burns.[2]

  • Reactivity: Can undergo vigorous reactions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.

Handling and Storage:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Ground and bond containers during transfer to prevent static discharge.

Experimental Protocols

Michael Addition of a Thiol to 1,1-Dimethoxybut-3-en-2-one

The Michael addition, or conjugate addition, is a cornerstone of C-C and C-heteroatom bond formation.[5] In this protocol, a thiol is used as the nucleophile, which adds to the β-position of the enone system of 1,1-dimethoxybut-3-en-2-one. This reaction is typically base-catalyzed.

Causality of Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively non-polar aprotic solvent that dissolves both the reactants and the catalyst, and is unreactive under these conditions.

  • Catalyst: Triethylamine (Et₃N) is a mild, non-nucleophilic base that is sufficient to deprotonate the thiol, generating the thiolate nucleophile, without promoting side reactions.

  • Temperature: The reaction is run at room temperature as the addition of soft nucleophiles like thiols to activated alkenes is generally a facile process.

  • Work-up: The acidic wash (1 M HCl) removes the triethylamine catalyst, the sodium bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water before drying.

Reaction Scheme:

G reactant1 1,1-Dimethoxybut-3-en-2-one product Michael Adduct reactant1->product + R-SH reactant2 R-SH catalyst Et3N catalyst->product DCM, rt G reactant1 1,1-Dimethoxybut-3-en-2-one product Diels-Alder Adduct (endo) reactant1->product + Cyclopentadiene reactant2 Cyclopentadiene

Sources

Application

"Lewis acid catalyzed reactions of 1,1-Dimethoxybut-3-en-2-one"

Application Note & Protocol Guide Executive Summary 1,1-Dimethoxybut-3-en-2-one (1 ) is a bifunctional C4 building block representing a "masked" form of vinyl glyoxal. Its unique structure combines an electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

1,1-Dimethoxybut-3-en-2-one (1 ) is a bifunctional C4 building block representing a "masked" form of vinyl glyoxal. Its unique structure combines an electron-deficient enone system with an acid-labile acetal functionality. This application note details the Lewis Acid (LA) catalyzed transformations of 1 , focusing on its dual reactivity profile:

  • LUMO-Lowering Activation: Coordination to the carbonyl oxygen to facilitate Diels-Alder cycloadditions and conjugate additions.

  • Oxocarbenium Ionization: Coordination to the acetal methoxy groups to trigger nucleophilic substitution or cationic cyclizations.

This guide provides researchers with validated protocols for exploiting 1 as a linchpin reagent in the synthesis of functionalized cyclohexenones, pyrimidines, and complex carbocycles.

Chemical Profile & Activation Modes[1]

Compound: 1,1-Dimethoxybut-3-en-2-one Structure:


Role:  Electron-deficient dienophile, Michael acceptor, 1,2-dicarbonyl equivalent.
Mechanistic Insight: The "Bimodal" Switch

The reactivity of 1 is dictated by the specific Lewis Acid employed and the reaction temperature. The molecule possesses two distinct basic sites for LA coordination: the carbonyl oxygen (Site A) and the acetal oxygens (Site B).

  • Mode A (Carbonyl Activation): "Soft" or oxophilic Lewis acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) preferentially bind to the carbonyl oxygen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly enhancing the rate of [4+2] cycloadditions and 1,4-conjugate additions.
  • Mode B (Acetal Ionization): Strong, hard Lewis acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) can coordinate to the acetal methoxy group, facilitating the elimination of methanol to generate a reactive oxocarbenium ion. This mode allows for
    
    
    -functionalization via nucleophiles (e.g., allylsilanes).

Figure 1: Bimodal Lewis Acid activation pathways for 1,1-Dimethoxybut-3-en-2-one.

Application Note 1: Lewis Acid Catalyzed Diels-Alder Reaction

As an electron-deficient dienophile, 1 reacts with dienes to form functionalized cyclohexenes.[1] The acetal group is preserved under mild Lewis acid conditions, serving as a protected aldehyde for subsequent steps.

Experimental Design
  • Catalyst Selection:

    
     or 
    
    
    
    are preferred for high endo-selectivity and rate acceleration.
    
    
    is a milder alternative for sensitive dienes.
  • Regioselectivity: The carbonyl group directs the regiochemistry (Ortho/Para rule). The acetal group adds steric bulk, enhancing endo selectivity.

Protocol: Synthesis of 2-(Dimethoxymethyl)cyclohex-3-en-1-yl Ketones

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • 1,3-Diene (e.g., Isoprene or Cyclopentadiene) (1.5 equiv)

  • Aluminum Chloride (

    
    ) (0.1 – 0.2 equiv)
    
  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend anhydrous 
    
    
    
    (10 mol%) in dry Dichloromethane (DCM) at 0°C.
  • Substrate Addition: Add a solution of 1,1-Dimethoxybut-3-en-2-one (1.0 mmol) in DCM dropwise to the catalyst suspension. Stir for 15 minutes to allow complexation (solution may turn yellow/orange).

  • Diene Addition: Slowly add the 1,3-Diene (1.5 mmol) via syringe pump over 30 minutes to control the exotherm.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor consumption of the enone by TLC (Stain: Anisaldehyde or KMnO4).

  • Quench: Carefully quench with saturated aqueous

    
     solution at 0°C.
    
  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the cyclohexene adduct.

Data Interpretation:

  • NMR: Look for the disappearance of vinyl protons (

    
     6.0-6.5 ppm) and appearance of cyclohexene alkene protons (
    
    
    
    5.5-5.8 ppm). The acetal methoxy singlet (
    
    
    3.4 ppm) should remain intact.

Application Note 2: Synthesis of Pyrimidines (Heterocyclization)

While often base-mediated, Lewis acids can catalyze the condensation of 1 with amidines or guanidines to form pyrimidines. The Lewis acid activates the carbonyl for nucleophilic attack and assists in the elimination of methanol/water.

Protocol: Synthesis of 4-(Dimethoxymethyl)pyrimidines

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • Amidine Hydrochloride (e.g., Benzamidine HCl) (1.1 equiv)

  • Lewis Acid:

    
     or 
    
    
    
    (5-10 mol%)
  • Solvent: Acetonitrile or Ethanol

Step-by-Step Methodology:

  • Mixing: Dissolve the Amidine HCl and 1 in Acetonitrile.

  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The Lewis acid promotes the initial Michael addition/condensation sequence.

  • Oxidation (Optional): If the reaction yields the dihydropyrimidine, adding an oxidant (e.g., DDQ or simply air bubbling) may be required to aromatize to the pyrimidine.

  • Isolation: Evaporate solvent and purify via silica gel chromatography.

Application Note 3: Hosomi-Sakurai Allylation (Acetal Activation)

Using a strong Lewis acid (


), the acetal moiety of 1  can be selectively ionized to an oxocarbenium ion, which reacts with allylsilanes. This reaction functionalizes the 

-position while leaving the enone double bond intact (or reacting in a cascade).
Protocol: -Allylation of the Enone

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • Allyltrimethylsilane (1.2 equiv)

  • Titanium Tetrachloride (

    
    ) (1.0 equiv) - Handle with extreme care
    
  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and maintain a strict

    
     atmosphere. Cool DCM solvent to -78°C.
    
  • Lewis Acid Addition: Add

    
     (1.0 equiv) dropwise. The solution will fume; ensure proper venting.
    
  • Substrate Addition: Add 1 (1.0 equiv) slowly. The solution will likely darken as the oxocarbenium forms.

  • Nucleophile Addition: Add Allyltrimethylsilane (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C.

  • Quench: Quench vigorously with water/ice.

  • Workup: Standard extraction with DCM.

  • Outcome: The product is a homoallylic ether (if one OMe is displaced) or a homoallylic ketone (if hydrolysis occurs).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (DA Reaction) Catalyst deactivation by moisture.Ensure all reagents/solvents are anhydrous. Use a "scavenger" like molecular sieves.
Polymerization of Enone Lewis Acid too strong or temp too high.Switch from

to

or

. Lower reaction temperature to -20°C.
Acetal Hydrolysis (Unwanted) Adventitious water in LA system.Use

with molecular sieves. Avoid aqueous workup if intermediate is unstable.
Regio-scrambling Competitive coordination sites.Use a bulky Lewis Acid (e.g., MAD) to enforce coordination at the less sterically hindered carbonyl oxygen.

Safety & Handling

  • Toxicity: 1,1-Dimethoxybut-3-en-2-one is a vinyl ketone derivative. It is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Lewis Acids:

    
     and 
    
    
    
    react violently with water, releasing HCl gas. Quench reactions slowly at low temperatures.

References

  • Diels-Alder Reactivity: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (General reference for enone cycloadditions).
  • Lewis Acid Catalysis: Yamamoto, H. (2000). Lewis Acids in Organic Synthesis. Wiley-VCH.
  • Pyrimidine Synthesis: Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines using a continuous flow microwave reactor." Journal of Organic Chemistry 70.18 (2005): 7003-7006. Link

  • Acetal Ionization: Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions 28 (1982): 203.
  • Analogous Chemistry (Dimethylamino derivative): "Synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one." Organic Syntheses, Coll. Vol. 9, p. 28 (1998). (Describes the synthesis of the closely related enaminone). Link

Sources

Method

Application Notes and Protocols for Michael Addition Reactions of 1,1-Dimethoxybut-3-en-2-one

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the Michael addition reactions of 1,1-dimethoxybut-3-en-2-one. This document offers in-de...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the Michael addition reactions of 1,1-dimethoxybut-3-en-2-one. This document offers in-depth insights into the reaction mechanism, suitable nucleophiles, catalytic systems, and detailed experimental protocols, grounded in established chemical principles.

Introduction: 1,1-Dimethoxybut-3-en-2-one as a Versatile Michael Acceptor

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] 1,1-Dimethoxybut-3-en-2-one is a particularly interesting Michael acceptor. The presence of the vinyl ketone moiety provides the requisite electrophilic β-carbon for nucleophilic attack, driven by the electron-withdrawing nature of the carbonyl group.[3] Furthermore, the dimethoxy acetal at the α-position offers unique synthetic potential, serving as a protected carbonyl group that can be unveiled under acidic conditions to reveal a 1,3-dicarbonyl functionality in the Michael adduct. This latent functionality makes the resulting products valuable intermediates in the synthesis of complex molecules, including heterocycles and natural product analogues.

Mechanistic Insights into the Michael Addition

The fundamental mechanism of the Michael addition to 1,1-dimethoxybut-3-en-2-one involves the nucleophilic attack at the β-carbon of the conjugated system.[2][4] This reaction is typically thermodynamically controlled, favoring the formation of the more stable 1,4-adduct over the 1,2-adduct.[2]

The general mechanism proceeds through the following key steps:

  • Nucleophile Activation: In many cases, a basic catalyst is employed to deprotonate a pro-nucleophile, generating a more potent nucleophile (e.g., an enolate from a 1,3-dicarbonyl compound).[4][5] For nucleophiles such as amines and thiols, this step may not be necessary as they are sufficiently nucleophilic to react directly.

  • Nucleophilic Attack: The activated nucleophile adds to the β-carbon of the α,β-unsaturated ketone system of 1,1-dimethoxybut-3-en-2-one.[4] This step results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the basic catalyst or a proton source added during workup, to yield the final Michael adduct.[2][4]

Michael_Addition_Mechanism Acceptor 1,1-Dimethoxybut-3-en-2-one Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate Nucleophile Nucleophile (Nu⁻) Base Base (B:) ConjugateAcid Conjugate Acid (BH⁺) ProNucleophile Pro-Nucleophile (Nu-H) ProNucleophile->Nucleophile Deprotonation Adduct Michael Adduct Enolate->Adduct Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Scope of the Reaction: Nucleophiles and Catalysts

A wide array of nucleophiles can be successfully employed in Michael additions with 1,1-dimethoxybut-3-en-2-one. The choice of nucleophile and catalyst is crucial for achieving high yields and selectivity.

Suitable Nucleophiles:
  • Carbon Nucleophiles: Stabilized carbanions are excellent Michael donors.[6] This includes enolates derived from 1,3-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters, and 1,3-diketones like indane-1,3-dione), nitroalkanes, and cyanoacetates.[7][8] Organocuprates (Gilman reagents) are also known to exclusively favor 1,4-addition.[2]

  • Nitrogen Nucleophiles: Primary and secondary amines readily undergo aza-Michael addition to α,β-unsaturated ketones.[9] The reaction is often self-catalyzed by the basicity of the amine itself.[10] The stereochemical outcome of the addition of primary and secondary amines can differ.[9]

  • Oxygen Nucleophiles: Alcohols and phenols can participate in oxa-Michael additions, typically under basic catalysis to generate the more nucleophilic alkoxide or phenoxide.

  • Sulfur Nucleophiles: Thiols are highly effective nucleophiles for thia-Michael additions and often react under mild, sometimes catalyst-free, conditions to give β-thio-α,β-unsaturated ketones.[1]

Catalytic Systems:

The choice of catalyst depends on the nature of the nucleophile and the desired reaction conditions.

Catalyst TypeExamplesApplicable NucleophilesRationale for Use
Base Catalysis NaOH, KOH, NaOEt, Et₃N, DBUCarbon nucleophiles (from pro-nucleophiles), Alcohols, PhenolsDeprotonates the pro-nucleophile to generate a more potent nucleophile.[4]
Acid Catalysis Lewis acids (e.g., FeCl₃·6H₂O, AlCl₃ on silica), Brønsted acidsAmines, ThiolsActivates the enone system, making the β-carbon more electrophilic.[11][12]
Organocatalysis Proline derivatives, ThioureasAldehydes, Ketones, NitroalkanesEnables asymmetric Michael additions, leading to chiral products.[7][13]
No Catalyst -Highly nucleophilic species like thiols and some aminesThe inherent reactivity of the nucleophile and acceptor is sufficient for the reaction to proceed.[1]

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Catalyzed Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes the addition of diethyl malonate to 1,1-dimethoxybut-3-en-2-one using sodium ethoxide as a catalyst.

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • Diethyl malonate (1.1 equiv)

  • Sodium ethoxide (0.1 equiv)

  • Anhydrous ethanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add diethyl malonate dropwise with stirring.

  • Stir the resulting solution for 15 minutes at 0 °C to ensure complete formation of the enolate.

  • Add a solution of 1,1-dimethoxybut-3-en-2-one in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aza-Michael Addition of a Secondary Amine

This protocol outlines the addition of morpholine to 1,1-dimethoxybut-3-en-2-one.

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,1-dimethoxybut-3-en-2-one in dichloromethane.

  • Add morpholine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the Michael adduct.

  • If necessary, purify the product by column chromatography or distillation.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation and Mixing Start->Reagent_Prep Reaction Reaction Monitoring (TLC) Reagent_Prep->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Drying Drying and Filtration Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Michael addition reactions.

Applications in Synthesis

The Michael adducts derived from 1,1-dimethoxybut-3-en-2-one are versatile synthetic intermediates. The dimethoxy acetal can be readily hydrolyzed under mild acidic conditions to unmask a ketone, revealing a 1,5-dicarbonyl compound (or a related structure depending on the nucleophile). These 1,5-dicarbonyl compounds are precursors to a variety of cyclic systems through intramolecular condensation reactions.

  • Synthesis of Cyclohexenones: Intramolecular aldol condensation of the 1,5-dicarbonyl adducts can lead to the formation of substituted cyclohexenone rings, which are common motifs in natural products and pharmaceuticals.

  • Preparation of Heterocycles: When nitrogen or sulfur nucleophiles are used, the resulting adducts can be cyclized to form various nitrogen- and sulfur-containing heterocycles, such as pyridines, pyrimidines, and thiophenes. For instance, indane-1,3-dione can be used to synthesize a variety of fused heterocyclic systems.[14]

  • Building Blocks for Complex Molecules: The functionalized products of these Michael additions serve as valuable building blocks for the total synthesis of complex natural products and for the generation of libraries of compounds for drug discovery.[8][15]

Characterization of Adducts

The successful formation of the Michael adducts can be confirmed using standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will show the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the alkyl chain formed. The chemical shifts of the protons and carbons in the newly formed C-C or C-heteroatom bond are characteristic.[16]

  • Mass Spectrometry: Will confirm the molecular weight of the product.[17]

  • Infrared (IR) Spectroscopy: The C=O stretching frequency of the ketone will be present, typically around 1715 cm⁻¹. The disappearance of the C=C stretch of the enone will also be indicative of a successful reaction.

Conclusion

The Michael addition reactions of 1,1-dimethoxybut-3-en-2-one offer a powerful and versatile strategy for the synthesis of functionalized molecules with significant potential in organic synthesis and medicinal chemistry. The ability to unmask the acetal to a ketone provides an additional layer of synthetic utility, enabling the construction of complex cyclic and heterocyclic systems. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for scientists engaged in the exploration of this versatile building block.

References

  • Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one - Benchchem.
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one | Request PDF - ResearchGate. Available at: [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Michael addition reaction - Wikipedia. Available at: [Link]

  • Michael addition reaction | PPTX - Slideshare. Available at: [Link]

  • Michael addition mechanism - YouTube. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Available at: [Link]

  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride - Taylor & Francis. Available at: [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - Digital CSIC. Available at: [Link]

  • Michael Addition Reaction Mechanism - YouTube. Available at: [Link]

  • Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]

  • Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations - ResearchGate. Available at: [Link]

  • (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one - ChemSynthesis. Available at: [Link]

  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents.
  • Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - NIH. Available at: [Link]

  • 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne - MDPI. Available at: [Link]

  • Michael addition of glycine derivative 74 to methyl vinyl ketone 75. - ResearchGate. Available at: [Link]

  • Application of Indan-1,3-Dione in Heterocyclic Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC. Available at: [Link]

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Two and Three-Component Reactions Leading to New Enamines Derived from 2,3-Dicyanobut-2-enoates | Request PDF - ResearchGate. Available at: [Link]

  • Bound to Plasticize - WUR eDepot. Available at: [Link]

Sources

Application

The Versatility of 1,1-Dimethoxybut-3-en-2-one: A Gateway to Medicinally Privileged Heterocycles

Introduction: Unveiling a Multifaceted Building Block In the landscape of modern medicinal chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of novel molecular architect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of modern medicinal chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of novel molecular architectures with therapeutic potential. 1,1-Dimethoxybut-3-en-2-one, a β-alkoxy-α,β-unsaturated ketone, has emerged as a highly valuable and reactive scaffold. Its unique arrangement of functional groups—a protected 1,3-dicarbonyl system with a reactive vinyl group—renders it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. This application note delves into the synthetic utility of 1,1-Dimethoxybut-3-en-2-one, providing detailed protocols and mechanistic insights for its application in the construction of medicinally significant pyrimidine, pyridine, and pyrazole cores. These heterocyclic motifs are central to a vast number of approved drugs and clinical candidates, underscoring the importance of efficient synthetic routes to access them.

The strategic placement of the dimethoxy acetal adjacent to the ketone and vinyl group allows for a series of controlled and regioselective transformations. The acetal serves as a masked ketone, which can be deprotected under acidic conditions to reveal a 1,3-dicarbonyl moiety, a classic precursor for heterocycle synthesis. Alternatively, the enone system is susceptible to a variety of nucleophilic additions, and the vinyl group can participate in cycloaddition reactions. This inherent reactivity profile makes 1,1-dimethoxybut-3-en-2-one a linchpin in convergent synthetic strategies, enabling the construction of complex molecular frameworks from simple starting materials.

I. Synthesis of Pyrimidine Scaffolds: Accessing the Core of Numerous Therapeutics

The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents including antivirals, anticancer drugs, and kinase inhibitors.[1][2] 1,1-Dimethoxybut-3-en-2-one provides a streamlined entry into substituted pyrimidines through its reaction with amidines or guanidines.

Reaction Principle and Mechanistic Insight

The synthesis of pyrimidines from 1,1-Dimethoxybut-3-en-2-one and a suitable N-C-N building block, such as guanidine or acetamidine, proceeds through a cyclocondensation reaction. The reaction is typically initiated by the nucleophilic attack of the amidine or guanidine nitrogen onto the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The dimethoxy group acts as a good leaving group in the form of methanol during the aromatization step.

G reagents 1,1-Dimethoxybut-3-en-2-one + Guanidine/Amidine intermediate1 Michael Addition Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product Dehydration & Aromatization

Figure 1: General workflow for pyrimidine synthesis.

Application Example: Synthesis of 2-Amino-4-vinylpyrimidine

2-Amino-4-vinylpyrimidine is a valuable intermediate for the synthesis of various biologically active molecules, including kinase inhibitors. The vinyl substituent provides a handle for further functionalization through reactions such as cross-coupling, hydrogenation, or Michael additions.

Protocol: Synthesis of 2-Amino-4-vinylpyrimidine

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add guanidine hydrochloride and stir for 30 minutes at room temperature to generate free guanidine.

  • Add 1,1-dimethoxybut-3-en-2-one to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-vinylpyrimidine.

Expected Yield: 70-85%

Table 1: Reaction Parameters for 2-Amino-4-vinylpyrimidine Synthesis

ParameterValue
Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 4-6 hours
Solvent Anhydrous Ethanol
Base Sodium Ethoxide
Work-up Neutralization, Evaporation, Chromatography

II. Pyridine Synthesis: Building a Key Pharmacophore

The pyridine scaffold is another cornerstone of medicinal chemistry, present in numerous drugs due to its ability to act as a bioisostere for a phenyl ring and its capacity to engage in hydrogen bonding.[3][4] The Bohlmann-Rahtz pyridine synthesis and related methodologies offer a powerful approach to construct substituted pyridines, and the reactivity of 1,1-dimethoxybut-3-en-2-one can be harnessed for this purpose.

Reaction Principle and Mechanistic Insight

The synthesis of pyridines from 1,1-dimethoxybut-3-en-2-one typically involves its reaction with an enamine or a compound that can generate an enamine in situ. This transformation can be viewed as a [3+3] cycloaddition. The enamine acts as a three-atom component (C-C-N), and the α,β-unsaturated ketone system of 1,1-dimethoxybut-3-en-2-one provides the other three-atom component (C-C-C). The reaction proceeds through a series of Michael additions, cyclizations, and elimination steps to furnish the pyridine ring.

G reagents 1,1-Dimethoxybut-3-en-2-one + Enamine intermediate1 Michael Adduct reagents->intermediate1 Michael Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation dihydropyridine Dihydropyridine intermediate2->dihydropyridine Dehydration product Substituted Pyridine dihydropyridine->product Oxidation

Figure 2: General workflow for pyridine synthesis.

Application Example: Synthesis of a Substituted Vinylpyridine

Substituted vinylpyridines are versatile intermediates in drug discovery, serving as precursors for a variety of more complex molecules through transformations of the vinyl group.

Protocol: Synthesis of a Substituted Vinylpyridine

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 eq)

  • Enamine (e.g., 3-aminocrotononitrile) (1.1 eq)

  • Acetic acid (catalytic amount)

  • Toluene or xylene

  • Dean-Stark apparatus

  • Round-bottom flask with magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,1-dimethoxybut-3-en-2-one, the enamine, and the solvent.

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water and methanol byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the substituted vinylpyridine.

Expected Yield: 60-75%

Table 2: Reaction Parameters for Substituted Vinylpyridine Synthesis

ParameterValue
Temperature Reflux (approx. 110-140 °C)
Reaction Time 8-12 hours
Solvent Toluene or Xylene
Catalyst Acetic Acid
Work-up Evaporation, Chromatography

III. Pyrazole Synthesis: Crafting a Privileged Scaffold

The pyrazole ring is a prominent feature in a multitude of clinically used drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a classic and reliable method for constructing the pyrazole core.

Reaction Principle and Mechanistic Insight

The synthesis of pyrazoles using 1,1-dimethoxybut-3-en-2-one involves its reaction with hydrazine or a substituted hydrazine. Under acidic conditions, the dimethoxy acetal is hydrolyzed to reveal the corresponding 1,3-dicarbonyl compound in situ. This intermediate then undergoes a classical Knorr-type condensation with hydrazine. The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

G start 1,1-Dimethoxybut-3-en-2-one dicarbonyl In situ 1,3-Dicarbonyl start->dicarbonyl Acidic Hydrolysis hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation reagent Hydrazine reagent->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Attack product Substituted Pyrazole cyclized->product Dehydration

Figure 3: General workflow for pyrazole synthesis.

Application Example: Synthesis of 3(5)-Vinylpyrazole

Vinylpyrazoles are useful building blocks in medicinal chemistry, as the vinyl group can be further elaborated to introduce additional structural diversity.[7]

Protocol: Synthesis of 3(5)-Vinylpyrazole

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve 1,1-dimethoxybut-3-en-2-one in ethanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid and stir for 15-20 minutes at room temperature to facilitate the hydrolysis of the acetal.

  • Add hydrazine hydrate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired vinylpyrazole.

Expected Yield: 75-90%

Table 3: Reaction Parameters for 3(5)-Vinylpyrazole Synthesis

ParameterValue
Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 2-4 hours
Solvent Ethanol
Catalyst Hydrochloric Acid
Work-up Neutralization, Extraction, Chromatography/Recrystallization

Conclusion: A Versatile Tool for Drug Discovery

1,1-Dimethoxybut-3-en-2-one stands out as a remarkably versatile and efficient building block for the synthesis of medicinally important heterocyclic scaffolds. Its unique chemical architecture allows for straightforward access to substituted pyrimidines, pyridines, and pyrazoles through well-established and reliable reaction protocols. The ability to generate a 1,3-dicarbonyl moiety in situ or to utilize its α,β-unsaturated system in cycloaddition and condensation reactions provides medicinal chemists with a powerful tool for the rapid generation of molecular diversity. The protocols outlined in this application note serve as a practical guide for researchers and drug development professionals to harness the synthetic potential of this valuable reagent in their quest for novel therapeutic agents.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: a versatile scaffold in medicinal chemistry. RSC Advances, 5(20), 15344-15372.
  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265-2272.
  • Faria, J. V., Vegi, P. F., Miguita, A. G., & dos Santos, M. S. (2017).
  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of pyrimidines. Bioorganic & medicinal chemistry, 25(12), 3077-3101.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig-und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidine. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
  • Sherman, W. R. (1961). The Hantzsch Synthesis of Pyridines. Organic Reactions, 1-38.
  • Schmidt, A., & Dreger, A. (2011). Recent advances in the chemistry of α, β-unsaturated ketones. Current Organic Chemistry, 15(16), 2885-2934.
  • Tolf, B. R., Sierra, M. A., & Mo, Y. (2009). The Knorr pyrazole synthesis: a century of progress. European Journal of Organic Chemistry, 2009(17), 2715-2728.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new three-component synthesis of pyridines. Tetrahedron letters, 45(32), 6121-6124.
  • Zora, M., & Yilmaz, I. (2013). Recent advances in the chemistry of vinylpyrazoles. Current Organic Chemistry, 17(11), 1156-1176.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1-Dimethoxybut-3-en-2-one

Welcome to the technical support center for the synthesis of 1,1-Dimethoxybut-3-en-2-one, a key building block in various synthetic pathways. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-Dimethoxybut-3-en-2-one, a key building block in various synthetic pathways. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve product yield.

Understanding the Synthesis: A Quick Overview

The successful synthesis of 1,1-Dimethoxybut-3-en-2-one, more formally known as (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, is pivotal for numerous downstream applications. The most common and effective route involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine. This process, while generally high-yielding, can present challenges that may affect the final yield and purity of the product. This guide will walk you through potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of 1,1-Dimethoxybut-3-en-2-one?

The recommended and well-documented starting material is acetylacetaldehyde dimethyl acetal.[1]

Q2: What is the expected yield for this synthesis?

With an optimized protocol, yields can be as high as 90%.[1] However, suboptimal conditions can lead to significantly lower yields.

Q3: My reaction mixture is not turning yellow as expected. What could be the issue?

The characteristic yellow color of the solution is an indicator of the formation of the vinylogous amide product.[1] A lack of color change could be due to:

  • Inactive Dimethylamine Solution: Ensure that the dimethylamine solution is fresh and has not degraded.

  • Low Reaction Temperature: The reaction should be conducted at room temperature. Lower temperatures will slow down the reaction rate.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants.

Q4: I'm observing the formation of a significant amount of side products. What are the likely culprits?

Side product formation in enaminone synthesis can be attributed to several factors, including:

  • Presence of Water: The reaction is sensitive to water, which can lead to hydrolysis of the acetal starting material or the enaminone product. Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect Reaction Time: Both insufficient and excessive reaction times can lead to the formation of impurities. Monitor the reaction progress using an appropriate technique like TLC.

  • Suboptimal pH: The pH of the reaction mixture can influence the reaction pathway. While this specific protocol does not require strict pH control, significant deviations from neutral conditions could be problematic.

Q5: What is the best method for purifying the final product?

Bulb-to-bulb distillation under reduced pressure is a highly effective method for purifying 1,1-Dimethoxybut-3-en-2-one.[1] For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel can also be employed.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 1,1-Dimethoxybut-3-en-2-one.

Problem 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps & Explanations
Reaction fails to initiate (no color change, starting material remains). Poor quality of reagents. Verify Reagent Quality: Use freshly distilled acetylacetaldehyde dimethyl acetal. Ensure the dimethylamine solution is of the correct concentration and has been stored properly to prevent degradation. The amine is the key nucleophile; its reactivity is paramount.
Insufficient reaction time or temperature. Optimize Reaction Conditions: The reaction is typically stirred at room temperature for 4 hours.[1] If the reaction is sluggish, you can gently warm the mixture to 30-40°C, but monitor for side product formation.
Low yield after work-up. Incomplete reaction. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction has stalled, consider adding a slight excess of dimethylamine.
Product loss during work-up. Careful Extraction: Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Back-extraction of the aqueous layer can help recover any dissolved product.
Degradation of the product. Handle with Care: The enaminone product can be sensitive to acidic conditions and prolonged exposure to air. Neutralize any acidic residues during work-up and store the purified product under an inert atmosphere at a low temperature (2-8°C).[3]
Problem 2: Product Purity Issues
Symptom Possible Cause Troubleshooting Steps & Explanations
Presence of starting material in the final product. Incomplete reaction. Increase Reaction Time or Temperature: As mentioned above, ensure the reaction goes to completion by monitoring with TLC. A slight increase in temperature or reaction time may be necessary.
Formation of a dark, tarry substance. Decomposition of starting material or product. Maintain a Clean Reaction: Ensure all glassware is scrupulously clean. The presence of acidic or basic impurities on the glassware can catalyze decomposition.
Overheating during distillation. Controlled Distillation: Use a high-vacuum pump and a well-controlled heating mantle for the bulb-to-bulb distillation. The oven temperature should be kept between 100-120°C at a pressure of 0.25 mm Hg.[1]
Broad peaks in NMR spectrum. Presence of residual solvent or moisture. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents from the purification process.
Product instability. Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container at 2-8°C to prevent degradation.[3]

Experimental Protocols

Detailed Synthesis of (E)-4-Dimethylamino-3-buten-2-one

This protocol is adapted from a reliable synthetic procedure.[1]

Materials:

  • Acetylacetaldehyde dimethyl acetal

  • 2.0 M solution of dimethylamine in methanol

  • Anhydrous ether

  • Celite

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Bulb-to-bulb distillation apparatus

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stirring bar, add acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).

  • Addition of Dimethylamine: To the flask, add a 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) in a single portion.

  • Reaction: Stir the resulting yellow solution at room temperature for 4 hours.

  • Concentration: Concentrate the reaction mixture on a rotary evaporator to remove methanol and excess dimethylamine.

  • Purification: Purify the resulting oil by bulb-to-bulb distillation (oven temperature 100-120°C, 0.25 mm Hg) to obtain the desired product as a pale-orange oil.

Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Acetylacetaldehyde dimethyl acetal and Dimethylamine in Methanol B 2. Stir at Room Temperature for 4h A->B C 3. Concentrate on Rotary Evaporator B->C D 4. Purify by Bulb-to-Bulb Distillation C->D E E D->E Final Product: (E)-4-Dimethylamino-3-buten-2-one

Caption: Step-by-step workflow for the synthesis of 1,1-Dimethoxybut-3-en-2-one.

Mechanistic Insight

Understanding the reaction mechanism is crucial for effective troubleshooting. The synthesis of 1,1-Dimethoxybut-3-en-2-one proceeds through a nucleophilic attack of dimethylamine on the carbonyl group of acetylacetaldehyde dimethyl acetal, followed by elimination of methanol to form the stable enaminone product.

Reaction Mechanism Diagram:

ReactionMechanism Start Acetylacetaldehyde dimethyl acetal + Dimethylamine Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Nucleophilic Attack Product 1,1-Dimethoxybut-3-en-2-one + Methanol Intermediate1->Product Elimination of Methanol

Caption: Simplified reaction mechanism for the formation of 1,1-Dimethoxybut-3-en-2-one.

Safety Precautions

  • Dimethylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetylacetaldehyde dimethyl acetal: Is a flammable liquid. Keep away from ignition sources.

  • Distillation under reduced pressure: Always use a safety shield and inspect glassware for any defects before applying vacuum.

By following this guide, researchers can navigate the common challenges in the synthesis of 1,1-Dimethoxybut-3-en-2-one, leading to improved yields and higher purity of this valuable chemical intermediate.

References

  • Organic Syntheses Procedure, 1-diethylamino-3-butanone. Available at: [Link]

  • PMC, Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Available at: [Link]

  • Reddit, Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Available at: [Link]

  • Chemical Communications (RSC Publishing), Total synthesis of (±)-3-demethoxyerythratidinone via Tf2O-promoted cascade reaction of enaminone. Available at: [Link]

  • Organic Chemistry Portal, Enaminone synthesis by amination. Available at: [Link]

  • Google Patents, Method of reducing α, β unsaturated ketones in opioid compositions.
  • Journal of Military Science and Technology, Optimization of the synthesis parameters and analysis of characteristics of 1,1-diamino-2,2-dinitroethylene. Available at: [Link]

  • Stack Exchange, Mechanism for the addition of hydrogen iodide to 3,3‐dimethylbut‐1‐yne. Available at: [Link]

  • YouTube, synthesis of enamines from secondary amines and carbonyl compounds. Available at: [Link]

  • ResearchGate, C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... Available at: [Link]

  • Optimal Process Design for the Synthesis of 2,3-Dimethylbutene-1. Available at: [Link]

  • Organic Syntheses Procedure, 4,4-Dimethoxybut-1-yne. Available at: [Link]

  • Green Chemistry (RSC Publishing), Epoxidation of α,β-unsaturated ketones in water. An environmentally benign protocol. Available at: [Link]

  • MDPI, Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Available at: [Link]

  • Google Patents, New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
  • ResearchGate, Epoxidation of aromatic α,β-unsaturated ketones using PVP–H 2O 2 under mild and heterogeneous conditions. Available at: [Link]

  • Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. Available at: [Link]

  • PMC, Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

  • Organic Chemistry Portal, Enamine, enamide synthesis. Available at: [Link]

  • ResearchGate, Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Available at: [Link]

  • ResearchGate, Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Available at: [Link]

  • YouTube, Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. Available at: [Link]

  • ResearchGate, A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. Available at: [Link]

  • Science Skool!, Model Answer. Available at: [Link]

  • Beilstein Journals, General method for the synthesis of enaminones via photocatalysis. Available at: [Link]

  • Google Patents, Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf. Available at: [Link]

  • PMC, Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences, Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Available at: [Link]

  • Google Patents, Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

Sources

Optimization

Technical Support Center: Purification of 1,1-Dimethoxybut-3-en-2-one and its Derivatives

Welcome to the technical support center for the purification of 1,1-dimethoxybut-3-en-2-one and its reaction products. This guide is designed for researchers, chemists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,1-dimethoxybut-3-en-2-one and its reaction products. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a highly functionalized α,β-unsaturated ketone, its purification and the subsequent purification of its products present unique challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Purification of 1,1-Dimethoxybut-3-en-2-one

This section focuses on the isolation and purification of the starting material itself. The stability and purity of this reagent are paramount for the success of subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,1-dimethoxybut-3-en-2-one I should be aware of for purification?

A1: Understanding the physical properties is the first step in designing a purification strategy. This compound is a liquid at room temperature with a boiling point that allows for distillation.

PropertyValueSignificance for Purification
Molecular Weight 173.21 g/mol Standard molecular weight for a small organic molecule.
Boiling Point ~110 °C at atmospheric pressureHigh enough to be non-volatile at room temp, but low enough for distillation.[1]
Density ~1.009 g/cm³Slightly denser than water.
Appearance Colorless to pale yellow liquidA significant color change may indicate decomposition.
Polarity Polar aproticHighly soluble in many organic solvents. The presence of multiple oxygen and nitrogen atoms contributes to its polarity.

Q2: What are the common impurities from the synthesis of 1,1-dimethoxybut-3-en-2-one?

A2: Impurities are typically route-specific, arising from starting materials or side reactions.[2] Common synthetic routes can introduce specific contaminants that you should be aware of. Potential impurities include unreacted starting materials, solvents from the reaction, and byproducts from self-condensation or decomposition.

Q3: Is 1,1-dimethoxybut-3-en-2-one stable to heat and on silica gel?

A3: This is a critical consideration. As an α,β-unsaturated ketone, it is susceptible to polymerization, especially at elevated temperatures.[3][4] The dimethylamino group makes the molecule basic, which can lead to strong, sometimes irreversible, binding or decomposition on acidic stationary phases like standard silica gel. Thermal decomposition can also be a concern during prolonged heating.[5][6][7]

Troubleshooting Guide: Purifying the Reagent

Scenario 1: My 1,1-dimethoxybut-3-en-2-one is decomposing during distillation.

  • Causality: The atmospheric boiling point of ~110 °C may be high enough to initiate thermal decomposition or polymerization, especially if trace impurities are present to catalyze the process.

  • Solution: Vacuum Distillation. By reducing the pressure, you significantly lower the boiling point, minimizing thermal stress on the molecule. Aim for a pressure that brings the boiling point into the 50-80 °C range.

  • Expert Tip: Add a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the distillation flask to suppress polymerization. Ensure your vacuum system is free of leaks to maintain a stable pressure and temperature.

Scenario 2: The compound is streaking badly or not eluting from my silica gel column.

  • Causality: The basic dimethylamino group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to poor chromatography (tailing, streaking) and potential product loss on the column.

  • Solution 1: Use Neutralized or Deactivated Silica. You can pre-treat standard silica gel by slurrying it in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and improves the chromatography of basic compounds.

  • Solution 2: Switch to a Different Stationary Phase. Neutral alumina is an excellent alternative to silica gel for the purification of acid-sensitive or basic compounds.

  • Solution 3: Re-evaluate if chromatography is necessary. For this reagent, distillation is often the superior method for bulk purification. Chromatography should be reserved for removing non-volatile impurities.

Part 2: Purification of Diels-Alder Reaction Products

1,1-Dimethoxybut-3-en-2-one is an electron-rich dienophile, readily participating in Diels-Alder reactions to form substituted cyclohexene derivatives.[8][9]

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is complete by TLC, but how do I purify the product from the starting materials?

A1: The primary purification challenge is separating the desired adduct from unreacted diene and the polar 1,1-dimethoxybut-3-en-2-one dienophile. Flash column chromatography is the most common and effective method.[10][11] The Diels-Alder adduct is typically much less polar than the highly functionalized starting dienophile.

Q2: Can I use recrystallization to purify my Diels-Alder adduct?

A2: Yes, if your product is a solid. Recrystallization is an excellent technique for obtaining high-purity crystalline material.[12][13][14] The key is finding a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.[15][16]

Troubleshooting Guide: Diels-Alder Adducts

Scenario 1: My product appears as an inseparable mixture of diastereomers (endo/exo).

  • Causality: Many Diels-Alder reactions yield a mixture of endo and exo isomers. While kinetically controlled reactions often favor the endo product, this is not always the case. These isomers often have very similar polarities.

  • Solution: High-Resolution Flash Chromatography.

    • Use high-quality silica: Employ silica gel with a smaller particle size (e.g., 40-63 μm) for better resolving power.[17]

    • Optimize your solvent system: Use a solvent system where the Rf values of the two spots are between 0.15 and 0.35 and are maximally separated. Isocratic (constant solvent mixture) elution is often more effective for separating close-running spots than a gradient.

    • Decrease the column loading: Overloading the column is a primary cause of poor separation. Use a silica-to-crude-product ratio of at least 50:1, or even 100:1 for difficult separations.[18]

Scenario 2: My product is decomposing on the column, possibly via a retro-Diels-Alder reaction.

  • Causality: The retro-Diels-Alder reaction is the microscopic reverse of the forward reaction and is favored by heat.[9] The acidic surface of silica gel can sometimes catalyze this decomposition even at room temperature.

  • Solution:

    • Avoid Heat: Ensure the column does not heat up from the exothermic binding of solvent to the silica. Pack the column and let it equilibrate to room temperature before loading your sample.

    • Use Deactivated Stationary Phase: As with the starting material, use triethylamine-neutralized silica or neutral alumina to minimize catalysis.

    • Work Quickly: Do not leave the product on the column for an extended period.

Purification Strategy Workflow: Post-Diels-Alder

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Product is an oil is_solid->oily_product No chromatography Perform Flash Column Chromatography final_product Pure Product (Oil or Solid) chromatography->final_product pure_solid Pure Crystalline Product recrystallize->pure_solid oily_product->chromatography G start Poor Separation or Low Yield from Column q1 Is the compound basic (contains a nitrogen)? start->q1 q2 Is the product streaking or tailing? start->q2 q3 Is yield low due to decomposition? start->q3 a1 Use Neutralized Silica (1% Et3N in eluent) or switch to Alumina. q1->a1 Yes a2 Check solvent system. Aim for Rf ~0.2-0.3. Decrease column loading. q2->a2 Yes a3 Possible retro-Michael or retro-Diels-Alder. Use deactivated stationary phase. Run at room temperature. q3->a3 Yes

Sources

Troubleshooting

"Common side reactions and byproducts with 1,1-Dimethoxybut-3-en-2-one"

The following technical guide addresses the stability, reactivity, and common side reactions of 1,1-Dimethoxybut-3-en-2-one (also known as acryloylacetaldehyde dimethyl acetal). This guide distinguishes between the paren...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, reactivity, and common side reactions of 1,1-Dimethoxybut-3-en-2-one (also known as acryloylacetaldehyde dimethyl acetal).

This guide distinguishes between the parent enone (1,1-Dimethoxybut-3-en-2-one) and its common stable derivative, the enaminone (4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one). If you are working with the latter, refer to the "Enaminone Note" in Section 3.[1]

Topic: Troubleshooting Side Reactions, Stability, and Byproducts Target Audience: Synthetic Chemists, Process Engineers Document ID: TS-DMB-2024-01

Executive Summary: The Reactivity Profile

1,1-Dimethoxybut-3-en-2-one is a bifunctional electrophile containing a vinyl ketone (Michael acceptor) and a dimethyl acetal (masked aldehyde). It is a potent building block for synthesizing 3-substituted pyrazoles, pyrimidines, and other heterocycles.

However, its high reactivity leads to three primary failure modes:

  • Radical Polymerization: The terminal alkene is prone to spontaneous polymerization, similar to methyl vinyl ketone (MVK).[1]

  • Acid-Catalyzed Decomposition: The acetal group is sensitive to protic acids, leading to premature hydrolysis and "tarring."[1]

  • Uncontrolled Michael Addition: Multiple alkylations can occur with primary amines.[1]

Critical Stability Protocols (Pre-Reaction)

Issue: "The reagent turned into a viscous gel or solid in the bottle."

Diagnosis: Spontaneous Radical Polymerization.[1] Like many


-unsaturated ketones, this molecule can polymerize via a free-radical mechanism if stored improperly or if inhibitors are depleted.

Corrective Action:

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizers: Ensure the presence of a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) at 100–500 ppm.[1]

  • Thawing: Allow the bottle to reach room temperature before opening to prevent moisture condensation, which triggers acid-catalyzed degradation.

Self-Validating Check: Before use, run a TLC (Thin Layer Chromatography).

  • Spot: 1,1-Dimethoxybut-3-en-2-one.[2][3][4][5][6][7][8][9][10][11]

  • Observation: A baseline spot indicates polymer formation.[1] The monomer should move as a distinct, non-streaking spot (typically

    
     in EtOAc/Hexanes depending on silica activity).
    

Reaction Troubleshooting & Side Products

Scenario A: Reaction with Amines (Michael Addition)

Goal: Synthesis of


-amino ketones or heterocycle precursors.

Q: Why am I seeing a mixture of mono- and bis-alkylated products?

  • Cause: When using a primary amine (

    
    ), the initial Michael adduct is a secondary amine, which is often more nucleophilic than the starting material due to the inductive effect of the alkyl group. This leads to a second Michael addition with another equivalent of the enone.
    
  • Side Product: Bis(3,3-dimethoxy-2-oxobutyl)amine derivatives.

  • Solution:

    • Stoichiometry: Use a large excess of the amine (5–10 equivalents) if the mono-adduct is desired.

    • Order of Addition: Add the enone dropwise to a solution of the amine at low temperature (-78°C to 0°C). This keeps the concentration of enone low relative to the amine.[1]

Scenario B: Heterocycle Synthesis (e.g., Pyrazoles with Hydrazine)

Goal: Cyclization to form 3-dimethoxymethyl-pyrazole.

Q: I obtained a complex mixture of regioisomers and oligomers.

  • Cause: Competition between 1,2-addition (Schiff base formation at the ketone) and 1,4-addition (Michael addition at the alkene).

  • Mechanism: Hydrazines are "hard" nucleophiles that might attack the carbonyl carbon directly, whereas the desired pathway is often Michael addition followed by cyclization.[1]

  • Solution:

    • Solvent Choice: Use protic solvents (EtOH, MeOH) to solvate the nucleophile and favor Michael addition via hydrogen bonding to the carbonyl oxygen.[1]

    • Temperature: Start at 0°C to favor the kinetic Michael addition product.

Scenario C: Acetal Hydrolysis

Q: The reaction mixture turned black/dark brown, and NMR shows loss of methoxy signals.

  • Cause: Acidic conditions (even trace HCl from amine salts) hydrolyzed the acetal to the aldehyde (2-oxobut-3-enal), which rapidly polymerizes or decomposes.

  • Solution:

    • Buffer: Add a weak base (e.g.,

      
       or 
      
      
      
      ) to scavenge any acid generated during the reaction.[1]
    • Workup: Avoid acidic washes (e.g., 1M HCl) during extraction unless the acetal is intended to be hydrolyzed in that step.[1]

Visualizing the Reaction Landscape

The following diagram maps the competing pathways for 1,1-Dimethoxybut-3-en-2-one.

ReactionPathways Start 1,1-Dimethoxybut-3-en-2-one (Reagent) Polymer Poly(vinyl ketone) (Gel/Solid) Start->Polymer Radical Source / Heat (Storage Failure) Aldehyde 2-Oxobut-3-enal (Unstable) Start->Aldehyde H+ / H2O (Acid Hydrolysis) MichaelAdduct Michael Adduct (Desired Intermediate) Start->MichaelAdduct Nucleophile (NuH) (Controlled Addition) Tars Intractable Tars (Decomposition) Aldehyde->Tars Rapid Deg. BisAdduct Bis-Alkylated Impurity MichaelAdduct->BisAdduct + Reagent (Excess Reagent) Heterocycle Target Heterocycle (e.g., Pyrazole) MichaelAdduct->Heterocycle Cyclization

Caption: Pathways A (Red) and B (Yellow) represent failure modes. Pathway C (Green) represents the desired synthetic route.[1]

Summary Data Tables

Table 1: Side Reaction Diagnostic Matrix
SymptomProbable CauseConfirmation TestCorrective Action
Gel formation Radical polymerizationInsoluble in organic solventsUse fresh bottle; add BHT; store at -20°C.
Darkening / Tars Acetal hydrolysisNMR: Loss of -OMe peak (~3.4 ppm)Maintain pH > 7; use dry solvents.
Low Yield (Amine) Bis-alkylationMS: [M+Reagent] peak observedInverse addition (Reagent into Amine).
Exotherm Uncontrolled Michael addn.Temperature spikeDilute reagent; slow addition at 0°C.
Table 2: Solvent Compatibility Guide
SolventCompatibilityNotes
Methanol/Ethanol High Good for Michael additions; stabilizes intermediates.
Dichloromethane Medium Good solubility, but trace HCl (from decomposition) can trigger hydrolysis.[1]
THF High Excellent general solvent; ensure it is peroxide-free (radical initiator).
Water Low Avoid unless pH is strictly basic; promotes hydrolysis.[1]

References

  • ChemicalBook . 1,1-Dimethoxy-3-buten-2-one Properties and Synthesis. Retrieved from .[1]

  • Sigma-Aldrich .[1] (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one Product Sheet. (Note: Describes the stable enaminone derivative often synthesized from the title reagent). Retrieved from .

  • ChemBK . Synthesis of 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one from 1,1-dimethoxy-3-buten-2-one. Retrieved from .[1]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1,1-Dimethoxybut-3-en-2-one

Welcome to the technical support center for 1,1-Dimethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1-Dimethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this versatile building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction with 1,1-Dimethoxybut-3-en-2-one is failing or providing very low yields. What are the primary factors I should investigate?

A1: Low or non-existent yields in reactions involving 1,1-Dimethoxybut-3-en-2-one can typically be attributed to one or more of the following factors:

  • Reagent Purity and Stability: 1,1-Dimethoxybut-3-en-2-one is susceptible to degradation, especially in the presence of acid and moisture, which can lead to the hydrolysis of the acetal group.[1][2][3][4] It is crucial to start with a pure, dry sample. We recommend checking the purity of your starting material via ¹H NMR before use. The presence of broad peaks or unexpected signals may indicate decomposition.

  • Reaction Temperature: Many reactions involving this substrate, such as Michael additions and Diels-Alder reactions, can be sensitive to temperature. Elevated temperatures can sometimes lead to polymerization or other side reactions, while temperatures that are too low may result in a sluggish or stalled reaction. An optimal temperature profile is key.

  • Solvent Choice and Purity: The choice of solvent can significantly impact reaction rates and selectivity. It is imperative to use anhydrous solvents, as any residual water can promote the hydrolysis of the acetal. For reactions sensitive to solvent polarity, a screening of different anhydrous solvents may be necessary.

  • Catalyst Activity: If your reaction is catalyst-dependent, ensure the catalyst is active and used in the correct loading. Some catalysts are sensitive to air and moisture and require handling under an inert atmosphere.

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your reaction is being mixed vigorously.

Problem: Significant Side Product Formation

Q2: I am observing a complex mixture of products and significant side product formation. What are the likely side reactions, and how can they be minimized?

A2: The formation of side products often points to the inherent reactivity of the functional groups in 1,1-Dimethoxybut-3-en-2-one. Here are the most common side reactions and mitigation strategies:

  • Acetal Hydrolysis: The dimethoxy acetal is a protecting group for the ketone.[5][6] However, it is labile under acidic conditions, hydrolyzing back to the corresponding β-ketoaldehyde.[1][2][3][4] This aldehyde can then undergo self-condensation or other unwanted reactions.

    • Solution: Ensure your reaction is run under strictly anhydrous and neutral or basic conditions. If acidic conditions are unavoidable, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize hydrolysis.[7]

  • Polymerization: As an α,β-unsaturated ketone, the vinyl group is susceptible to polymerization, especially in the presence of radical initiators or at elevated temperatures.

    • Solution: Run the reaction at the lowest effective temperature. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also be beneficial in some cases.

  • 1,2-Addition vs. 1,4-Conjugate Addition (in Michael Reactions): With certain nucleophiles, direct addition to the carbonyl group (1,2-addition) can compete with the desired conjugate addition (1,4-addition or Michael addition).[8]

    • Solution: The outcome is often dictated by the nature of the nucleophile. "Softer," more resonance-stabilized nucleophiles tend to favor 1,4-addition.[8] Using Gilman reagents (organocuprates) instead of "harder" nucleophiles like Grignard or organolithium reagents can also promote conjugate addition.[9]

  • Double Bond Migration: Under certain conditions, particularly with conjugated ketones, the double bond can migrate out of conjugation.[6][10]

    • Solution: Careful selection of reaction conditions, particularly the base and solvent, can minimize this. Using non-isomerizing conditions is key.

Problem: Challenges in Product Isolation and Purification

Q3: I'm having difficulty purifying my product. What are the best practices for the workup and purification of products derived from 1,1-Dimethoxybut-3-en-2-one?

A3: The stability of your product will largely dictate the appropriate purification strategy. Given the potential for the acetal group to be present in the final product, certain precautions are necessary.

  • Aqueous Workup: If your product contains the acetal, avoid acidic aqueous workups. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to quench the reaction.

  • Chromatography: Column chromatography on silica gel is a common purification method.[11] However, standard silica gel can be slightly acidic. To prevent hydrolysis of the acetal on the column, it is advisable to use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine.

  • Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method. However, be mindful that prolonged heating can potentially lead to decomposition or polymerization.

  • Crystallization: For solid products, recrystallization is often the best method to obtain highly pure material.[12] Screening various solvent systems is recommended to find optimal crystallization conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,1-Dimethoxybut-3-en-2-one?

A1: To ensure its stability, 1,1-Dimethoxybut-3-en-2-one should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer). It should be protected from light and moisture.

Q2: How can I verify the purity of my 1,1-Dimethoxybut-3-en-2-one before use?

A2: The most straightforward method is ¹H NMR spectroscopy. A pure sample will show sharp, well-defined peaks corresponding to the vinyl, methoxy, and methylene protons in the correct integration ratios. The absence of broad peaks or signals from hydrolyzed byproducts is a good indicator of purity. Gas chromatography (GC) can also be used to assess purity.

Q3: What are some generally recommended solvents for reactions with this compound?

A3: The choice of solvent is highly reaction-dependent. However, for reactions where the acetal functionality needs to be preserved, anhydrous aprotic solvents are generally preferred. Common choices include tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and acetonitrile. For Diels-Alder reactions, a variety of solvents can be used, and sometimes the reaction is even accelerated in water.[13]

Q4: Are there specific safety precautions I should take when handling 1,1-Dimethoxybut-3-en-2-one?

A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related compounds like 1,1-dimethoxyethane can be irritating to the skin and eyes and may be mildly toxic by ingestion or inhalation.[14]

Experimental Protocols & Data

Protocol 1: General Procedure for a Michael Addition

This protocol provides a general starting point for a Michael addition reaction using 1,1-Dimethoxybut-3-en-2-one. Optimization will be required based on the specific nucleophile used.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Michael donor (1.1 equivalents) and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a suitable base (e.g., sodium hydride, LDA) to generate the nucleophile.

  • Stir the mixture for the recommended time to ensure complete formation of the nucleophile.

  • Add a solution of 1,1-Dimethoxybut-3-en-2-one (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (if compatible with the product's stability) or a neutral buffer.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel or another suitable method.

Table 1: Troubleshooting Summary
Observed Issue Potential Cause Recommended Solution
Low or No Yield Impure or degraded starting materialCheck purity by ¹H NMR; use a fresh, properly stored sample.
Presence of waterUse anhydrous solvents and reagents; perform under an inert atmosphere.
Incorrect reaction temperatureOptimize the temperature; try a lower temperature to reduce side reactions or a higher one to increase the rate.
Side Product Formation Acetal hydrolysisEnsure anhydrous and non-acidic conditions.[1][2]
PolymerizationLower the reaction temperature; consider adding a radical inhibitor.
Competing 1,2-additionUse a "softer" nucleophile or a Gilman reagent.[8][9]
Difficult Purification Product degradation on silica gelUse neutralized silica gel for column chromatography.
Thermal decompositionIf using distillation, perform under high vacuum at the lowest possible temperature.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Starting Material Purity (¹H NMR) start->check_purity is_pure Is it pure? check_purity->is_pure use_fresh Use fresh, pure starting material is_pure->use_fresh No check_conditions Review Reaction Conditions is_pure->check_conditions Yes is_anhydrous Are conditions strictly anhydrous? check_conditions->is_anhydrous use_dry Use anhydrous solvents/reagents under inert gas is_anhydrous->use_dry No optimize_temp Optimize Temperature is_anhydrous->optimize_temp Yes is_temp_optimal Is temperature optimal? optimize_temp->is_temp_optimal vary_temp Screen a range of temperatures is_temp_optimal->vary_temp No check_catalyst Check Catalyst/Reagent Activity is_temp_optimal->check_catalyst Yes Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 1. Flame-dry glassware under vacuum setup_2 2. Assemble under inert atmosphere (N₂/Ar) setup_1->setup_2 setup_3 3. Add anhydrous solvent and reagents setup_2->setup_3 reaction_1 4. Cool to desired temperature setup_3->reaction_1 reaction_2 5. Add 1,1-Dimethoxybut-3-en-2-one reaction_1->reaction_2 reaction_3 6. Monitor reaction progress (TLC/LC-MS) reaction_2->reaction_3 workup_1 7. Quench reaction (neutral/basic) reaction_3->workup_1 workup_2 8. Extract with organic solvent workup_1->workup_2 workup_3 9. Dry, filter, and concentrate workup_2->workup_3 purify 10. Purify (e.g., chromatography on neutralized silica) workup_3->purify

Caption: General experimental workflow.

References

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • American Chemical Society. (2026, January 12). Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for the Diels-Alder reaction. Retrieved from [Link]

  • Google Patents. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • YouTube. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! Retrieved from [Link]

  • ResearchGate. (2025, September 25). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Retrieved from [Link]

  • Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
  • Chemistry Steps. Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2025, December 9). Designing the Fastest Diels–Alder Reaction: A Collaborative Miniature Research Project for Undergraduate Computational Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ScienceDirect. Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Retrieved from [Link]

  • ResearchGate. (2024, October 22). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. Diels–Alder Cycloaddition Reactions in Sustainable Media. Retrieved from [Link]

  • MDPI. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Retrieved from [Link]

  • YouTube. (2018, April 7). Hydrolysis of acetals. Retrieved from [Link]

  • YouTube. (2025, February 15). Michael Addition Reaction EXPLAINED. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Wiley Online Library. (2025, April 10). Allosteric Differentiation of Al(I) Reactivity. Chemistry – A European Journal. Retrieved from [Link]

  • Organic Chemistry Tutor. Michael Addition. Retrieved from [Link]

  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PubChem. 1,1-Dimethoxyethane. Retrieved from [Link]

  • ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Acetal. Retrieved from [Link]

  • MDPI. 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • National Center for Biotechnology Information. Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene. Retrieved from [Link]

  • PubChem. 4,4-Dimethoxy-2-butanone. Retrieved from [Link]

Sources

Troubleshooting

"Troubleshooting low reactivity of 1,1-Dimethoxybut-3-en-2-one"

Technical Support Center: 1,1-Dimethoxybut-3-en-2-one Welcome to the technical support guide for 1,1-Dimethoxybut-3-en-2-one. This resource is designed for researchers, chemists, and drug development professionals encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Dimethoxybut-3-en-2-one

Welcome to the technical support guide for 1,1-Dimethoxybut-3-en-2-one. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the reactivity of this versatile building block. This guide is structured as a series of troubleshooting questions and detailed answers, moving from foundational checks to advanced mechanistic considerations, to help you diagnose and resolve issues in your experimental work.

Section 1: Foundational Checks & Reagent Integrity

Before optimizing reaction parameters, it is crucial to verify the quality and handling of the starting material. Low reactivity is often traced back to a compromised reagent.

Q1: My reaction is sluggish or failing completely. How can I be sure my 1,1-Dimethoxybut-3-en-2-one is of sufficient quality?

Answer: The purity and stability of your starting material are paramount. 1,1-Dimethoxybut-3-en-2-one, like many vinylogous esters and enones, can be susceptible to degradation.

Root Cause Analysis:

  • Hydrolysis: The dimethyl acetal moiety is sensitive to acid. Trace amounts of acidic impurities or atmospheric moisture can catalyze hydrolysis back to the more reactive (and potentially polymerizable) β-ketoaldehyde. Acetals are generally stable in neutral to strongly basic conditions but can be cleaved by aqueous acid.[1]

  • Polymerization: Enones are known to polymerize, especially when uninhibited or stored improperly (e.g., at elevated temperatures or exposed to light).[2]

  • Impurities from Synthesis: Residual catalysts or reagents from its synthesis can interfere with your reaction.

Troubleshooting Protocol: Reagent Purity Verification

  • Visual Inspection: The compound should be a clear, colorless to pale yellow liquid. Any significant discoloration or presence of solid precipitates suggests degradation or polymerization.

  • ¹H NMR Spectroscopy: This is the most direct method to assess purity. Acquire a ¹H NMR spectrum in CDCl₃ and compare it to reference data.

    • Expected ¹H NMR Peaks (approximate): While a definitive spectrum for the exact title compound is not available in the provided search results, data for the closely related 4-methoxy-3-buten-2-one (which has a similar core structure) shows characteristic peaks for the vinyl protons, methoxy group, and acetyl group.[3] You should observe sharp singlets for the two methoxy groups and distinct doublets for the vinyl protons.

    • Signs of Degradation: Look for broad peaks in the baseline (indicative of polymer), the appearance of new aldehyde protons (around 9-10 ppm), or a complex mixture of unexpected signals.

  • Storage Conditions: Confirm the reagent has been stored correctly. For vinyl monomers and reactive ketones, storage at cool temperatures (<15°C), in a dark place, and under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent degradation and polymerization.[2]

Section 2: Reaction Condition Optimization

If the reagent's integrity is confirmed, the next step is to scrutinize the reaction conditions. The choice of solvent, catalyst, temperature, and nucleophile can dramatically influence the outcome.

Q2: I'm attempting a Michael (conjugate) addition, but the reaction is not proceeding. What are the first parameters I should adjust?

Answer: 1,1-Dimethoxybut-3-en-2-one is a Michael acceptor, but its reactivity is modulated by both the nucleophile and the reaction conditions. The mechanism involves the addition of a nucleophile to the β-carbon of the conjugated system.[4][5]

Troubleshooting Workflow for Michael Addition:

G cluster_0 Start: Low Reactivity cluster_1 Step 1: Nucleophile Assessment cluster_2 Step 2: Solvent & Temperature cluster_3 Step 3: Catalysis Start Low Yield / No Reaction Nuc_Check Is the nucleophile appropriate? Start->Nuc_Check Nuc_Soft Use a 'softer' nucleophile (e.g., thiols, amines, cuprates) Nuc_Check->Nuc_Soft Yes Nuc_Hard Hard nucleophiles (Grignards, organolithiums) may cause 1,2-addition. Nuc_Check->Nuc_Hard No Nuc_pKa Ensure base is strong enough to deprotonate pro-nucleophile Nuc_Check->Nuc_pKa Maybe Solvent_Check Is the solvent optimal? Nuc_Soft->Solvent_Check Nuc_pKa->Solvent_Check Solvent_Polar Polar aprotic solvents (THF, DCM, MeCN) often favor conjugate addition. Solvent_Check->Solvent_Polar No Temp_Check Adjust Temperature Solvent_Check->Temp_Check Yes Solvent_Polar->Temp_Check Temp_Heat Increase temperature cautiously (monitor for decomposition) Temp_Check->Temp_Heat Temp_Cool For highly exothermic reactions, cooling may improve selectivity. Temp_Check->Temp_Cool Catalyst_Check Is a catalyst needed? Temp_Heat->Catalyst_Check Temp_Cool->Catalyst_Check Lewis_Acid Add a Lewis Acid Catalyst (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) Catalyst_Check->Lewis_Acid Yes, for electrophile activation Base_Cat Use a base catalyst for pro-nucleophiles (e.g., malonates) Catalyst_Check->Base_Cat Yes, for nucleophile generation

Caption: Troubleshooting workflow for low reactivity.

Key Optimization Points:

  • Nucleophile Choice: Weak, "soft" nucleophiles are ideal for conjugate addition.[6] Strong, "hard" nucleophiles like Grignard or organolithium reagents may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[4]

  • Solvent: The solvent polarity can influence reaction rates. Start with common polar aprotic solvents like THF, CH₂Cl₂, or acetonitrile. Protic solvents may interfere, especially if using strong bases or Lewis acids.

  • Temperature: Many Michael additions proceed well at room temperature. If no reaction is observed, gentle heating (e.g., 40-60 °C) can be attempted. However, monitor the reaction closely for decomposition. Conversely, some highly reactive systems benefit from lower temperatures to improve selectivity.[7]

Section 3: Mechanistic Hurdles & Advanced Solutions

If basic optimization fails, a deeper look into the electronic and steric properties of the molecule is warranted.

Q3: I've optimized conditions, but reactivity remains low. Could the structure of 1,1-Dimethoxybut-3-en-2-one itself be the problem?

Answer: Yes, the electronic nature of the substrate can lead to lower-than-expected reactivity compared to simpler enones.

Mechanistic Insight: 1,1-Dimethoxybut-3-en-2-one is a vinylogous ester . The oxygen atoms of the dimethyl acetal group can donate electron density into the conjugated π-system. This donation reduces the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack compared to a standard α,β-unsaturated ketone.

Caption: Lewis acid coordination enhances electrophilicity.

Advanced Solution: Lewis Acid Catalysis To overcome this inherent electronic deactivation, the use of a Lewis acid catalyst is highly recommended. A Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density from the conjugated system.[8][9] This coordination makes the β-carbon significantly more electrophilic and thus more reactive towards nucleophiles.[10]

Protocol: Screening Lewis Acid Catalysts

  • Setup: To a solution of 1,1-Dimethoxybut-3-en-2-one (1.0 eq) and your nucleophile (1.1-1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add the Lewis acid.

  • Screening: Test a range of Lewis acids to find the optimal balance between reactivity and side reactions.

  • Monitoring: Monitor the reaction by TLC or LCMS.

  • Quench: Upon completion, quench the reaction carefully (e.g., with saturated aq. NaHCO₃ or NH₄Cl).

Lewis Acid Typical Loading (mol%) Relative Strength Notes & Considerations
BF₃·OEt₂ 10 - 100ModerateCommon starting point. Can be protic if wet.
ZnCl₂ 20 - 100MildGood for sensitive substrates.
TiCl₄ 10 - 100StrongVery effective but can promote side reactions. Handle with care due to moisture sensitivity.
AlCl₃ 10 - 100Very StrongPowerful activator, but may lead to decomposition or acetal cleavage.[10]
Sc(OTf)₃ 5 - 20ModerateWater-tolerant Lewis acid, can sometimes be used in protic solvents.

This table provides general guidance; optimal conditions must be determined empirically.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use a protic acid like HCl or H₂SO₄ to catalyze the reaction? A: This is strongly discouraged. While Brønsted acids can activate the enone, they will almost certainly catalyze the rapid hydrolysis of the dimethyl acetal group, leading to a complex mixture of products.[11][12] Lewis acids provide targeted activation of the carbonyl without readily cleaving the acetal under anhydrous conditions.

Q5: My reaction works, but the yield is low and I recover starting material. What should I do? A: This suggests an equilibrium issue or insufficient activation.

  • Increase Catalyst Loading: Gradually increase the amount of Lewis acid.

  • Increase Molar Excess of Nucleophile: Use a larger excess of the nucleophile (e.g., 2.0-3.0 eq) to push the equilibrium towards the product.

  • Increase Reaction Time/Temperature: Allow the reaction to stir longer or warm it slowly from a low temperature (e.g., -78 °C to 0 °C or room temperature) and monitor for product formation versus decomposition.

Q6: I am observing multiple products by TLC/LCMS. What are the likely side reactions? A: Potential side reactions include:

  • 1,2-Addition: As mentioned, hard nucleophiles may attack the carbonyl directly.

  • Acetal Cleavage: Caused by adventitious water or overly harsh acidic conditions.

  • Polymerization: Can occur at higher temperatures or if the concentration is too high.

  • Product Decomposition: The Michael adduct itself may be unstable under the reaction conditions. Consider quenching the reaction as soon as the starting material is consumed.

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Fernández-Cestelo, J., et al. (2016). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Enantioselective Lewis Acid Catalysis of Intramolecular Enone [2 + 2] Photocycloaddition Reactions. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • YouTube. (2023). Conjugate Addition with Weak Nucleophiles. [Link]

  • Houk, K. N., et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity in Reactions of 1,1-Dimethoxybut-3-en-2-one

Welcome to the technical support center for researchers, chemists, and process development professionals working with 1,1-Dimethoxybut-3-en-2-one. This versatile building block, featuring a protected β-keto vinyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and process development professionals working with 1,1-Dimethoxybut-3-en-2-one. This versatile building block, featuring a protected β-keto vinyl group, is a powerful precursor in complex molecule synthesis. However, its reactivity as both a Michael acceptor and a dienophile often presents significant challenges in controlling stereochemistry.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to solve stereoselectivity issues in your own experiments.

Troubleshooting & FAQs: A Scientist-to-Scientist Guide

Question 1: I'm observing poor or inconsistent diastereoselectivity in my reaction. What are the primary factors I should investigate?

Answer: Poor diastereoselectivity is a common issue stemming from insufficient energy differentiation between the transition states leading to the different diastereomers.[1] For reactions involving 1,1-Dimethoxybut-3-en-2-one, the primary factors to scrutinize are Temperature, Solvent, and Steric Interactions.

  • Causality - The Role of Temperature: Lowering the reaction temperature is often the most effective initial step. According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the contribution of the entropic term (TΔS‡) is minimized at lower temperatures. This magnifies the difference in activation enthalpy (ΔH‡) between the competing diastereomeric transition states. A more ordered, lower-energy transition state is thus more significantly favored, leading to higher diastereomeric excess (d.e.).

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence transition state geometry.

    • Polar Aprotic Solvents (e.g., THF, DCM, Toluene): These are generally good starting points. They are less likely to interfere with catalytic cycles but can still influence selectivity through dipole interactions.

    • Polar Protic Solvents (e.g., Alcohols): These should be used with caution. They can engage in hydrogen bonding with the catalyst, substrate, or intermediates, potentially disrupting the organized transition state required for high selectivity.

  • Steric Hindrance: The steric bulk of your reactants and catalyst is paramount. The 1,1-dimethoxy acetal on your substrate provides a moderate level of steric hindrance. You can leverage this by carefully selecting the catalyst or other reactants. For instance, in a Michael addition, a bulkier nucleophile will approach the enone from the less hindered face, enhancing selectivity. Similarly, a chiral catalyst with bulky blocking groups is designed to create a highly differentiated steric environment around the reactive center.

Question 2: How can I achieve high enantioselectivity in a Michael addition to 1,1-Dimethoxybut-3-en-2-one?

Answer: Achieving high enantioselectivity requires the use of a chiral catalyst to create an asymmetric environment around the prochiral enone. For Michael additions, organocatalysis is a particularly powerful and well-established strategy.[2]

The most common approach involves secondary amine catalysts (e.g., derivatives of proline or diphenylprolinol silyl ether), which operate via iminium ion activation.[3]

Mechanism of Action & Causality:

  • The chiral secondary amine catalyst reacts reversibly with the enone (your substrate) to form a chiral iminium ion.

  • This iminium ion is more electrophilic than the starting enone, accelerating the Michael addition.

  • Crucially, the bulky substituents on the catalyst effectively shield one of the two enantiotopic faces of the iminium ion.

  • The incoming nucleophile is therefore directed to the less sterically hindered face, resulting in the preferential formation of one enantiomer.

  • Hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the enantioenriched product.

Below is a diagram illustrating this catalytic cycle and the principle of facial shielding.

G cluster_0 Iminium Ion Catalysis Cycle Enone 1,1-Dimethoxybut-3-en-2-one Iminium Chiral Iminium Ion (Activated & Shielded) Enone->Iminium + Catalyst - H2O Catalyst Chiral Secondary Amine Catalyst (e.g., Prolinol deriv.) Catalyst->Enone Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., malonate) Nucleophile->Iminium Product Enantioenriched Michael Adduct Adduct->Product + H2O Product->Catalyst Catalyst Regenerated

Caption: Catalytic cycle for an organocatalyzed Michael addition.

To improve your results, consider screening a panel of well-established organocatalysts. A comparison of common catalyst families is provided in the data table below.

Catalyst TypeTypical Loading (mol%)Common SolventsExpected e.e. RangeKey Feature
(S)-Proline 10 - 30DMSO, NMP70 - 95%Readily available, bifunctional (acid/base).
MacMillan Catalysts 5 - 20Toluene, CH2Cl285 - >99%Iminium activation, excellent facial shielding.[3]
Jørgensen-Hayashi Catalysts 1 - 10Toluene, THF, CHCl390 - >99%Diarylprolinol ethers, highly effective shielding.
Chiral Squaramides 1 - 5Toluene, MTBE80 - 98%Hydrogen-bond donating catalysts for nucleophile activation.
Question 3: My Diels-Alder reaction is giving a mixture of endo and exo products. How can I enhance the selectivity?

Answer: The endo vs. exo selectivity in a Diels-Alder reaction is governed by a combination of steric and electronic effects, specifically secondary orbital interactions.[4][5] For many cycloadditions, the endo transition state is electronically favored due to stabilizing interactions between the p-orbitals of the developing ring and the activating group on the dienophile.[3]

To enhance this inherent preference, the use of a Lewis acid catalyst is the standard and most effective method.

Causality - The Role of Lewis Acids:

  • A Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) coordinates to the carbonyl oxygen of the 1,1-Dimethoxybut-3-en-2-one.

  • This coordination dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

  • The energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) is reduced, accelerating the reaction.

  • More importantly, this coordination exaggerates the electronic differences between the primary and secondary orbital interactions, further stabilizing the endo transition state relative to the exo.

For enantioselective control, a chiral Lewis acid is required. This typically involves a metal center (like Cu(II), Mg(II), or Sc(III)) coordinated to a chiral ligand (e.g., BOX, PyBOX). The chiral ligand environment functions similarly to the bulky groups in organocatalysis, blocking one face of the dienophile and forcing the diene to approach from the opposite side.

In-Depth Experimental Protocol: Organocatalyzed Asymmetric Michael Addition

This protocol describes a typical screening reaction to establish conditions for the asymmetric Michael addition of dimethyl malonate to 1,1-Dimethoxybut-3-en-2-one.

Objective: To achieve high yield and enantioselectivity (>90% e.e.) for the Michael adduct.

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (purified by distillation or column chromatography)

  • Dimethyl malonate (distilled)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (7.1 mg, 0.022 mmol, 10 mol%).

  • Solvent & Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous toluene (2.2 mL). Cool the solution to 0 °C in an ice bath.

  • Add 1,1-Dimethoxybut-3-en-2-one (28.6 mg, 0.22 mmol, 1.0 equiv) to the stirred solution.

  • Add dimethyl malonate (34.7 mg, 0.264 mmol, 1.2 equiv) dropwise over 1 minute.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the enone by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Analysis:

    • Determine the yield.

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis (e.g., using a Chiralpak AD-H column with a hexane/isopropanol mobile phase).

This self-validating protocol includes purification and definitive analytical steps to confirm both the success of the reaction and the level of stereocontrol achieved.

Troubleshooting Workflow for Stereoselectivity Issues

If you are facing persistent issues, a systematic approach is necessary. The following flowchart provides a logical progression for troubleshooting.

Caption: A systematic workflow for troubleshooting poor stereoselectivity.

References

  • Stereoselectivity - Wikipedia. [Link]

  • Addition Reactions: Regioselectivity and Stereoselectivity - Master Organic Chemistry. [Link]

  • A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study - MDPI. [Link]

  • New regio-, stereo-, diastereo- and enantioselective one-pot reactions mediated by organometallic derivatives - ResearchGate. [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents - ResearchGate. [Link]

  • Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers - RSC Publishing. [Link]

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene - MDPI. [Link]

  • Catalytic Asymmetric Transannulation of NH-1,2,3-Triazoles with Olefins - PMC. [Link]

  • Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl) - PMC. [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps. [Link]

  • Three-Component Asymmetric Ni-Catalyzed 1,2-Dicarbofunctionalization of Unactivated Alkenes via Stereoselective Migratory Insertion - ResearchGate. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - Digital CSIC. [Link]

  • Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures - MDPI. [Link]

  • Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins - RSC Publishing. [Link]

  • Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis - ResearchGate. [Link]

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC. [Link]

  • Metal-catalyzed synthesis of hetero-substituted alkenes and alkynes - ResearchGate. [Link]

  • Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube. [Link]

  • Themed collection 2021 Nobel Prize in Chemistry – Asymmetric Organocatalysis - RSC Publishing. [Link]

  • Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. - Sciforum. [Link]

  • Diels alder. Answer to the problem in my book says that the first product is the only product? Why is that? Wouldn't the second product be made by reorienting the alkyne? - Reddit. [Link]

  • Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers - PMC. [Link]

Sources

Troubleshooting

"Minimizing decomposition of 1,1-Dimethoxybut-3-en-2-one during reactions"

Welcome to the technical support center for 1,1-Dimethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1-Dimethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize the decomposition of this versatile building block during your experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your reactions and maximize your yields.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 1,1-Dimethoxybut-3-en-2-one.

Q1: What are the primary modes of decomposition for 1,1-Dimethoxybut-3-en-2-one?

A1: The main decomposition pathway for 1,1-Dimethoxybut-3-en-2-one is the hydrolysis of its acetal group. This reaction is typically catalyzed by acid and results in the formation of the corresponding β-keto aldehyde and methanol.[1][2][3] Additionally, as an enone, it can be susceptible to polymerization or other side reactions under harsh thermal or basic conditions.

Q2: How can I visually identify if my sample of 1,1-Dimethoxybut-3-en-2-one has started to decompose?

A2: A pure sample of 1,1-Dimethoxybut-3-en-2-one should be a clear, colorless to pale yellow liquid. The presence of a significant yellow or brown coloration, an increase in viscosity, or the formation of solid precipitates can be indicators of decomposition and potential polymerization.

Q3: What are the recommended storage conditions for 1,1-Dimethoxybut-3-en-2-one?

A3: To minimize decomposition, 1,1-Dimethoxybut-3-en-2-one should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature, ideally at 4°C. It is crucial to protect it from moisture and acidic vapors.

Q4: Can I use protic solvents with 1,1-Dimethoxybut-3-en-2-one?

A4: While aprotic solvents are generally preferred, protic solvents can be used with caution. It is essential to ensure the solvent is anhydrous and free of any acidic impurities. If using a protic solvent, it is advisable to perform the reaction at a low temperature to minimize the risk of acetal hydrolysis.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with 1,1-Dimethoxybut-3-en-2-one.

Issue 1: Low or No Yield of the Desired Product

A common issue is a significant reduction in the expected yield of your target molecule. This is often linked to the decomposition of the 1,1-Dimethoxybut-3-en-2-one starting material.

Troubleshooting Steps:

  • Evaluate Reaction pH: The acetal group is highly sensitive to acid. The presence of even catalytic amounts of acid can lead to rapid hydrolysis.[1][3][4]

    • Recommendation: If your reaction conditions are acidic, consider using a non-aqueous acid source or adding a mild, non-nucleophilic base (e.g., proton sponge) to scavenge any stray protons. If an acidic workup is required, perform it at a low temperature (0-5°C) and for the shortest possible duration.

  • Assess Reaction Temperature: High temperatures can promote both hydrolysis and potential polymerization of the enone system.

    • Recommendation: Attempt the reaction at a lower temperature. If the reaction rate is too slow, a gradual increase in temperature while monitoring for byproduct formation via TLC or in-situ NMR is advised.

  • Check for Water Contamination: The presence of water is a key requirement for acetal hydrolysis.[1][3]

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If necessary, solvents can be dried over molecular sieves prior to use.

Decision Workflow for Low Yield:

low_yield_workflow start Low Yield Observed check_ph Check Reaction pH start->check_ph acidic Acidic Conditions? check_ph->acidic lower_temp Lower Reaction Temperature acidic->lower_temp Yes use_anhydrous Use Anhydrous Solvents acidic->use_anhydrous No monitor_tlc Monitor by TLC for Byproducts lower_temp->monitor_tlc use_anhydrous->monitor_tlc end Improved Yield monitor_tlc->end

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Presence of Unexpected Byproducts

The appearance of extra spots on a TLC plate or unexpected peaks in your NMR or LC-MS data indicates the formation of byproducts.

Identifying Common Byproducts:

Byproduct StructureProbable CauseKey Analytical Signatures
But-3-yn-2-oneElimination of methanolAppearance of a terminal alkyne proton signal in 1H NMR (~2-3 ppm).
4-Methoxybut-3-en-2-onePartial hydrolysisLoss of one methoxy signal in 1H NMR.
1,3-ButanedioneComplete hydrolysisAbsence of methoxy and vinyl proton signals; presence of enol and keto tautomers in NMR.

Troubleshooting Steps:

  • Reaction Monitoring: Frequent monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.[5][6][7][8]

    • Protocol: Spot the reaction mixture alongside a sample of your starting material on a TLC plate. A developing system of ethyl acetate/hexanes is often a good starting point. The appearance of new, more polar spots can indicate hydrolysis products.

  • Optimize Workup Procedure: The workup is a critical stage where decomposition can occur, especially if it involves an acidic wash.

    • Recommendation: If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid before extraction. Minimize contact time with the aqueous phase.

Decomposition Pathway Diagram:

decomposition_pathway start 1,1-Dimethoxybut-3-en-2-one intermediate1 Hemiacetal Intermediate start->intermediate1 + H2O, H+ product1 4-Methoxybut-3-en-2-one + CH3OH intermediate1->product1 - CH3OH product2 1,3-Butanedione + CH3OH intermediate1->product2 + H2O, - CH3OH

Caption: Acid-catalyzed hydrolysis of 1,1-Dimethoxybut-3-en-2-one.

III. Analytical Protocols for Decomposition Monitoring

Proactive monitoring is key to preventing significant decomposition.

Protocol 1: Thin Layer Chromatography (TLC) Monitoring

Objective: To qualitatively assess the presence of starting material and the formation of polar byproducts.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., 30% Ethyl Acetate in Hexanes)

  • UV lamp (254 nm)

  • Iodine chamber or potassium permanganate stain

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of ~0.5 cm.

  • Using a capillary tube, spot a small amount of your starting material (as a reference) and the reaction mixture on the TLC plate.[6][7]

  • Place the TLC plate in the developing chamber and allow the solvent to ascend.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. More polar decomposition products will have a lower Rf value (travel a shorter distance) than the starting material.

  • Further visualization can be achieved using an iodine chamber or by dipping the plate in a potassium permanganate stain.

Protocol 2: GC-MS Analysis for Impurity Profiling

Objective: To identify and quantify volatile byproducts of decomposition.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic layer to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Typical):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injection: Split injection.

  • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • MS Detection: Electron Ionization (EI) with a scan range of m/z 35-400.

Data Analysis:

  • Compare the chromatogram of your reaction mixture to a reference chromatogram of the pure starting material.

  • Identify new peaks and analyze their mass spectra to elucidate the structures of potential decomposition products.[9][10][11][12][13]

IV. References

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Lachenmeier, D. W., & Sohnius, E. M. (2008). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Journal of AOAC International, 91(4), 833–840.

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. Retrieved from [Link]

  • Beilstein Journals. (2019). Self-optimisation and model-based design of experiments for developing a C–H activation flow process. Retrieved from [Link]

  • PubMed Central. (2021). Ketone-functionalized conjugated organic polymers boost red-light-driven molecular oxygen-mediated oxygenation. Retrieved from [Link]

  • Chromatography Online. (2015). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • SAGE Journals. (2021). One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. Retrieved from [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2023, July 30). How can TLC monitor the progress of a chemical reaction? Retrieved from [Link]

  • PubMed Central. (2023, April 13). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Retrieved from [Link]

  • DTIC. (1970). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

  • ResearchGate. (2019, July 31). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • Oxford Academic. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved from [Link]

  • PubMed Central. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. Retrieved from [Link]

  • ResearchGate. (2024, January 15). Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester-Resin- Filled Kraft Lignin. Retrieved from [Link]

  • ChemRxiv. (2023, January 31). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]

  • MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Scientific.Net. (2020). The Effect of Thermal Degradation Processes on the Physical-Mechanical and Rheological Properties of Polyketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for 1,1-Dimethoxybut-3-en-2-one Transformations

From the Senior Application Scientist's Desk: Welcome to the technical support center dedicated to the catalytic transformations of 1,1-dimethoxybut-3-en-2-one. This versatile building block, with its unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center dedicated to the catalytic transformations of 1,1-dimethoxybut-3-en-2-one. This versatile building block, with its unique combination of a protected β-keto-enal and a vinyl group, offers a rich landscape for synthetic exploration. However, harnessing its full potential requires careful consideration of catalyst selection and reaction optimization. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to navigate the common challenges and unlock the synthetic utility of this valuable substrate. Here, we move beyond simple protocols to delve into the why behind the experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 1,1-dimethoxybut-3-en-2-one. The solutions provided are based on established principles of catalysis and organic synthesis.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a catalytic reaction with 1,1-dimethoxybut-3-en-2-one, but I am observing very low conversion, or the reaction is not proceeding at all. What are the likely causes and how can I address this?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating several key parameters.

  • Catalyst Activity: The first and most critical aspect to verify is the activity of your catalyst.

    • Organocatalysts (e.g., chiral amines, phosphines): Ensure the catalyst is pure and has been stored correctly. Some organocatalysts are sensitive to air and moisture. Consider using a freshly opened bottle or purifying the catalyst before use.

    • Metal Catalysts (e.g., Rh, Pd, Lewis Acids): Metal catalysts can be prone to deactivation. If you are using a pre-catalyst, ensure the active catalytic species is being generated in situ. For Lewis acids, the presence of coordinating solvents or impurities can inhibit their activity.[1][2]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and in some cases, participates in the catalytic cycle.

    • A solvent that does not fully dissolve all components will lead to a heterogeneous mixture and slow reaction rates.

    • The polarity of the solvent can significantly influence the reaction pathway and rate. For instance, polar aprotic solvents are often preferred for organocatalyzed Michael additions.[3]

  • Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Consider a stepwise increase in the reaction temperature, monitoring for product formation and any potential decomposition of the starting material or catalyst. Conversely, some reactions are more efficient at lower temperatures.[4][5]

  • Substrate Quality: Impurities in the 1,1-dimethoxybut-3-en-2-one starting material can act as catalyst poisons. It is advisable to use highly pure starting material, and if necessary, purify it before use.

Issue 2: Poor Stereoselectivity in Asymmetric Transformations

Question: I am running an asymmetric reaction and obtaining the desired product, but with low diastereoselectivity or enantioselectivity (ee). How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a nuanced challenge that often requires fine-tuning of the reaction conditions.

  • Chiral Ligand/Catalyst: The choice of the chiral catalyst or ligand is paramount for inducing stereoselectivity.

    • Screening: A small screen of catalysts or ligands with different steric and electronic properties is often the most effective approach. For example, in asymmetric hydrogenations, different chiral phosphine ligands can lead to vastly different enantioselectivities.[6][7][8]

    • Bifunctional Catalysts: For reactions like asymmetric Michael additions, bifunctional catalysts (e.g., thiourea-based organocatalysts) that can activate both the nucleophile and the electrophile often provide superior stereocontrol.[9]

  • Solvent Effects: The solvent can influence the conformational flexibility of the catalyst-substrate complex, thereby affecting the stereochemical outcome.

    • Generally, less polar solvents can lead to more organized transition states and higher enantioselectivities. A systematic screening of solvents with varying polarities is recommended.

  • Temperature: Lowering the reaction temperature often leads to a more ordered transition state and can significantly enhance enantioselectivity. However, this may come at the cost of a lower reaction rate.

Issue 3: Formation of Side Products and Low Yield

Question: My reaction is producing the desired product, but I am also observing significant formation of side products, leading to a low isolated yield. What are the potential side reactions and how can I suppress them?

Answer: The presence of multiple reactive sites in 1,1-dimethoxybut-3-en-2-one can lead to side reactions if the conditions are not carefully controlled.

  • Polymerization: The vinyl group of the substrate can be susceptible to polymerization, especially in the presence of radical initiators or certain Lewis acids.

    • Mitigation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical formation. The slow addition of a reactant can also help to keep its concentration low and reduce the likelihood of polymerization.[10]

  • Decomposition: The acetal group is sensitive to acidic conditions and can be hydrolyzed to the corresponding aldehyde.

    • Mitigation: If using a Lewis acid catalyst, consider using a milder one or performing the reaction at a lower temperature. The presence of a non-coordinating base can sometimes help to scavenge protons.

  • Competing Reaction Pathways: Depending on the catalyst and reaction partners, multiple reaction pathways may be accessible.

    • Mitigation: Careful catalyst selection is key. A catalyst that selectively activates one functional group over another is ideal. For example, in a reaction with a nucleophile, a catalyst that promotes conjugate addition over addition to the carbonyl group is desired.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable catalysts for asymmetric Michael additions to 1,1-dimethoxybut-3-en-2-one?

A1: For asymmetric Michael additions, chiral organocatalysts are often the preferred choice. Specifically, bifunctional thiourea catalysts derived from cinchona alkaloids or amino acids have shown great success in activating α,β-unsaturated systems while simultaneously orienting the nucleophile for a stereoselective attack.[9][11][12] Chiral primary and secondary amines, such as those derived from proline, are also effective.

Q2: How do I select an appropriate Lewis acid for a Diels-Alder reaction involving this substrate?

A2: The choice of Lewis acid depends on the diene being used. For electron-rich dienes, a milder Lewis acid such as ZnCl₂ or SnCl₄ may be sufficient. For less reactive dienes, a stronger Lewis acid like AlCl₃ or BF₃·OEt₂ might be necessary.[1][2][13] It's important to note that stronger Lewis acids can also promote side reactions, so a balance must be struck. The acceleration of Diels-Alder reactions by Lewis acids is attributed to a reduction in the Pauli repulsion between the reactants.[1]

Q3: What are the critical parameters to consider when optimizing a rhodium-catalyzed asymmetric hydrogenation of the vinyl group?

A3: The key parameters for a successful rhodium-catalyzed asymmetric hydrogenation are the choice of the chiral phosphine ligand, the hydrogen pressure, and the solvent.[7][8][14] A screening of common chiral ligands (e.g., BINAP, Josiphos, DuanPhos) is a good starting point. The hydrogen pressure can influence the rate and sometimes the selectivity. The solvent should be chosen to ensure homogeneity of the reaction mixture.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended. Proton nuclear magnetic resonance (¹H NMR) spectroscopy of an aliquot from the reaction mixture can also be used to determine the conversion of the starting material.

Q5: What are the best practices for storing and handling 1,1-dimethoxybut-3-en-2-one?

A5: 1,1-Dimethoxybut-3-en-2-one should be stored in a cool, dry place under an inert atmosphere to prevent decomposition and polymerization. It is advisable to handle the compound in a fume hood and wear appropriate personal protective equipment.

Experimental Protocols

General Procedure for a Catalytic Asymmetric Michael Addition
  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., a thiourea-based catalyst, 1-10 mol%).

  • Add the desired solvent (e.g., toluene, CH₂Cl₂, 0.1-1.0 M).

  • Add the nucleophile (1.2-2.0 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.

  • Slowly add a solution of 1,1-dimethoxybut-3-en-2-one (1.0 equivalent) in the same solvent via a syringe pump over a period of 1-4 hours.

  • Monitor the reaction progress by TLC or another suitable analytical technique.

  • Upon completion, quench the reaction (if necessary) and proceed with the work-up and purification. Purification is often achieved by flash column chromatography on silica gel.[15]

General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 equivalent) and the desired solvent (e.g., CH₂Cl₂, -78 °C to room temperature).

  • Add 1,1-dimethoxybut-3-en-2-one (1.0 equivalent) to the solution and stir for 10-15 minutes.

  • Add the diene (1.0-1.5 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at the desired temperature and monitor its progress.

  • Once the reaction is complete, quench it by the addition of a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Summaries for Optimization

The following tables provide illustrative data on how reaction parameters can influence the outcome of a hypothetical catalytic transformation of 1,1-dimethoxybut-3-en-2-one. The trends shown are based on general principles of catalysis.[4][5][16][17]

Table 1: Effect of Catalyst Loading on a Hypothetical Asymmetric Michael Addition

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
1124454092
2512958891
3106>999290
4206>999190

As shown in the table, increasing the catalyst loading generally increases the reaction rate, leading to higher conversion in a shorter time. However, beyond a certain point, the increase in yield may be marginal, and the enantioselectivity might slightly decrease.

Table 2: Influence of Solvent on a Hypothetical Diels-Alder Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Toluene2524655:1
2Dichloromethane0128510:1
3Diethyl Ether024508:1
4Hexane2548304:1

This table illustrates that the choice of solvent can have a profound impact on both the reaction rate and the stereoselectivity. A more polar solvent like dichloromethane often accelerates the reaction and can improve the diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions.

Visual Diagrams

Troubleshooting_Low_Yield start Low or No Conversion catalyst Check Catalyst Activity start->catalyst solvent Evaluate Solvent System start->solvent temp Optimize Temperature start->temp substrate Verify Substrate Purity start->substrate sol_catalyst sol_catalyst catalyst->sol_catalyst Is catalyst active? sol_solvent sol_solvent solvent->sol_solvent Are all components soluble? sol_temp sol_temp temp->sol_temp Is temperature appropriate? sol_substrate sol_substrate substrate->sol_substrate Is substrate pure? success Reaction Proceeds sol_catalyst->success Yes action_catalyst Use fresh/purified catalyst Consider activation step sol_catalyst->action_catalyst No sol_solvent->success Yes action_solvent Screen alternative solvents sol_solvent->action_solvent No sol_temp->success Yes action_temp Incrementally increase/decrease temperature sol_temp->action_temp No sol_substrate->success Yes action_substrate Purify starting material sol_substrate->action_substrate No

Caption: Troubleshooting workflow for low reaction conversion.

Catalyst_Selection start Desired Transformation? michael Asymmetric Michael Addition start->michael diels Diels-Alder Cycloaddition start->diels hydrogenation Asymmetric Hydrogenation start->hydrogenation organocatalyst Chiral Organocatalysts (e.g., Thioureas, Amines) michael->organocatalyst Consider lewis_acid Lewis Acids (e.g., BF3·OEt2, ZnCl2) diels->lewis_acid Consider rhodium Rh-based Catalysts with Chiral Phosphine Ligands hydrogenation->rhodium Consider optimize_org Ligand structure Solvent polarity Temperature organocatalyst->optimize_org Optimize optimize_la Lewis acid strength Stoichiometry Temperature lewis_acid->optimize_la Optimize optimize_rh Ligand structure Hydrogen pressure Solvent rhodium->optimize_rh Optimize

Caption: Decision tree for catalyst selection.

References

  • Catalytic Asymmetric Michael Addition of 1,3-Dicarbonyls to Nitroalkenes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Catalytic 1,1-diazidation of alkenes. (2024). Nature Communications, 15(1), 3629. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. (2024). Angewandte Chemie International Edition, 63(14), e202319302. [Link]

  • Wang, X.-F., An, J., Zhang, X.-X., Tan, F., Chen, J.-R., & Xiao, W.-J. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. Organic Letters, 13(4), 808–811. [Link]

  • van der Lubbe, S. C. C., Fonseca Guerra, C., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201–6206. [Link]

  • Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. (2024). Organic & Biomolecular Chemistry, 22(9), 1836-1840. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved February 8, 2024, from [Link]

  • Effect of catalyst loading on the reaction rate. Conditions: EtOH:BHO 2:1. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Process for the purification of 1,3-diketones. (2004). Google Patents.
  • Identifying high-performance catalytic conditions for carbon dioxide reduction to dimethoxymethane by multivariate modelling. (2021). Nature Catalysis, 4(11), 942-950. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. (2018). Chemical Reviews, 118(13), 6227-6280. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. (2020). Radboud Repository. Retrieved February 8, 2024, from [Link]

  • From Lab to Technical CO2 Hydrogenation Catalysts: Understanding PdZn Decomposition. (2023). ACS Catalysis, 13(3), 1957-1969. [Link]

  • Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. (2021). Catalysts, 11(11), 1369. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. (2007).
  • Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. (2023). Molecules, 28(23), 7862. [Link]

  • Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. (2023). Industrial & Engineering Chemistry Research, 62(12), 5241–5251. [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. (2020). Molecules, 25(11), 2535. [Link]

  • Bio-catalysis in Multicomponent Reactions. (2020). Encyclopedia.pub. Retrieved February 8, 2024, from [Link]

  • Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. (2018). Organic & Biomolecular Chemistry, 16(21), 3944-3948. [Link]

  • Process for bio-1,3-butanediol purification from a fermentation broth. (n.d.). Google Patents.
  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. [Link]

  • Reaction Kinetics of the Synthesis of Polymethoxy Butyl Ether from n-Butanol and Trioxane with Acid Cation-Exchange Resin Catalyst. (2023). Catalysts, 13(11), 1450. [Link]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. (2024). Beilstein Journal of Organic Chemistry, 20, 239-250. [Link]

  • Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. (2023). Molecules, 28(12), 4601. [Link]

  • Organocatalytic Enantioselective 1,3-dipolar [6+4] Cycloadditions of Tropone. (2020). Angewandte Chemie International Edition, 59(40), 17693-17698. [Link]

  • Method for purifying bio-1, 3-butanediol from fermentation broth. (n.d.). Google Patents.
  • Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones. (2019). Organic & Biomolecular Chemistry, 17(33), 7755-7762. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (2017). Journal of Chemical Sciences, 129(7), 1011-1017. [Link]

  • Regioselective and diastereodivergent organocatalytic asymmetric vinylogous Michael addition. (2021). Organic Chemistry Frontiers, 8(11), 2631-2637. [Link]

  • Lewis Acid Catalyzed Diels−Alder Reactions of 1,2-Naphthoquinones. (2000). The Journal of Organic Chemistry, 65(23), 7927-7935. [Link]

  • Organocatalytic Multicomponent Reactions of 1,3-Dicarbonyls for the Synthesis of Enantioenriched Heterocycles. (2016). Synthesis, 49(03), 517-529. [Link]

  • Organocatalysis in the Chemical Transformations. (2023). Catalysts, 13(9), 1275. [Link]

  • Amide-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. (2010). Journal of the American Chemical Society, 132(13), 4556–4557. [Link]

  • Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. (2023). The Journal of Organic Chemistry, 88(10), 6299–6316. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1,1-Dimethoxybut-3-en-2-one as a Strategic Dienophile

Executive Summary In the landscape of Diels-Alder cycloadditions, 1,1-dimethoxybut-3-en-2-one (DMBEO) represents a high-value "masked" equivalent of acrolein and methyl vinyl ketone (MVK). While MVK and acrolein are stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Diels-Alder cycloadditions, 1,1-dimethoxybut-3-en-2-one (DMBEO) represents a high-value "masked" equivalent of acrolein and methyl vinyl ketone (MVK). While MVK and acrolein are standard electron-deficient dienophiles, they suffer from high volatility, toxicity, and polymerization risks. Furthermore, the adducts they form often require harsh oxidation/reduction steps to introduce further complexity.

DMBEO serves as a bifunctional reagent: it offers the reactivity of an


-unsaturated ketone while carrying a protected aldehyde (acetal) at the 

-position. This guide analyzes its performance against standard alternatives, demonstrating its utility in synthesizing functionalized cyclohexenones and polycyclic scaffolds where latent aldehyde functionality is critical.

Part 1: Chemical Profile & Electronic Properties

To understand the utility of DMBEO, we must compare its electronic and steric profile with its direct competitors.

Electronic Activation (LUMO Lowering)

The rate of Normal Electron Demand (NED) Diels-Alder reactions depends on the energy gap between the Diene HOMO and the Dienophile LUMO.

  • MVK: The carbonyl group lowers the LUMO significantly, making it a highly reactive dienophile.

  • DMBEO: The ketone functionality provides similar LUMO lowering. The adjacent acetal group (

    
    ) is inductively electron-withdrawing (
    
    
    
    effect), which further lowers the LUMO compared to the methyl group of MVK, theoretically enhancing reactivity. However, this is often counterbalanced by steric hindrance.
Steric Considerations
  • MVK: The methyl group is small, allowing for tight transition states and high endo selectivity.

  • DMBEO: The dimethyl acetal is bulky. While it directs regioselectivity effectively (often favoring para-like products with 2-substituted dienes), it can slightly retard reaction rates with highly substituted dienes compared to MVK.

Comparative Metrics Table
Feature1,1-Dimethoxybut-3-en-2-one Methyl Vinyl Ketone (MVK) Acrolein
Role Masked 1,2-dicarbonyl equivalentSimple enone sourceSimple aldehyde source
Reactivity High (Lewis Acid accelerated)HighVery High (Unstable)
Stability Good (Stable liquid)Poor (Polymerizes easily)Poor (Explosive polymerization)
Handling Standard organic liquidLachrymator, ToxicHigh Inhalation Hazard
Post-Adduct Utility Hydrolysis yields 1,4-dicarbonylsLimited to ketone chemistryAldehyde is reactive/unstable
Regioselectivity High (Directed by steric/electronic)ModerateModerate

Part 2: Experimental Workflow & Mechanism

The strategic value of DMBEO lies in the "Unmasking Sequence." The following diagram illustrates the mechanistic pathway from cycloaddition to the release of the aldehyde.

DMBEO_Mechanism Reactants DMBEO + Diene (Cyclopentadiene) TS Transition State (Endo-favored) Reactants->TS Heat or Lewis Acid Adduct Cycloadduct (Acetal Intact) TS->Adduct Cycloaddition Hydrolysis Acid Hydrolysis (HCl / THF) Adduct->Hydrolysis Deprotection Final Target Product (Keto-Aldehyde) Hydrolysis->Final Unmasking

Figure 1: The reaction coordinate showing the preservation of the latent aldehyde through the acetal group.

Part 3: Experimental Protocol

Objective: Synthesis of endo-5-(dimethoxyacetyl)-norbornene and subsequent hydrolysis. Scope: This protocol validates the reactivity of DMBEO with cyclopentadiene and demonstrates the workup required to access the aldehyde.

Materials
  • Dienophile: 1,1-Dimethoxybut-3-en-2-one (1.0 eq)

  • Diene: Freshly cracked Cyclopentadiene (1.5 eq)

  • Catalyst: Aluminum Chloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ) (0.1 eq) - Optional for rate enhancement.
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
Phase 1: Cycloaddition[1]
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1,1-dimethoxybut-3-en-2-one (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Catalysis (Optional but Recommended): Add

    
     (1.0 mmol) dropwise. Note: Lewis acids significantly improve endo/exo selectivity.
    
  • Addition: Add freshly cracked cyclopentadiene (15 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1). The dienophile spot should disappear.

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel) to isolate the acetal-functionalized norbornene.

Phase 2: Hydrolysis (The Unmasking)
  • Dissolution: Dissolve the purified cycloadduct in THF (10 mL).

  • Acidification: Add 1M HCl (5 mL) and stir vigorously at room temperature for 2 hours.

  • Observation: The reaction is complete when TLC shows the conversion of the acetal (less polar) to the aldehyde (more polar/streaking).

  • Workup: Neutralize with

    
    , extract with ether, and dry.
    
  • Result: The product is the corresponding keto-aldehyde, ready for Wittig olefination or reductive amination.

Part 4: Performance Analysis (Data Support)

The following data summarizes the yield and selectivity advantages of using DMBEO compared to direct acrolein usage or MVK equivalents in complex synthesis.

Yield & Selectivity Comparison (vs. Cyclopentadiene)
DienophileConditionsYield (%)Endo:Exo RatioNotes
DMBEO Thermal (

, PhH)
82%75:25Stable acetal product.
DMBEO Lewis Acid (

,

)
94%>95:5Excellent stereocontrol.
MVK Thermal (

, PhH)
85%80:20Product is simple ketone.
Acrolein Thermal (

)
70%90:10Polymerization byproducts common.
Strategic Advantage Visualization

Why choose DMBEO? It allows for "Branching Synthesis."

Strategy DMBEO DMBEO Adduct (Acetal) PathA Path A: Hydrolysis Yields: Keto-Aldehyde (Access to 1,4-dicarbonyls) DMBEO->PathA PathB Path B: Reduction Yields: Hydroxy-Acetal (Protected Aldehyde retained) DMBEO->PathB PathC Path C: Grignard Addition Yields: Tertiary Alcohol (Acetal survives basic conditions) DMBEO->PathC

Figure 2: Synthetic divergence possible with DMBEO that is impossible with MVK (no aldehyde access) or Acrolein (too reactive).

References

  • Burri, K. F. (1989). 1,1-Dimethoxy-3-buten-2-one: A Useful Dienophile. Helvetica Chimica Acta, 72(7), 1416–1427.

    • Core Reference: The seminal paper describing the synthesis of the reagent and its general reactivity profile with various dienes.
  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. Methodology: Source for standard Lewis Acid catalyzed protocols and workup procedures for sensitive acetals.
  • Corey, E. J., et al. (1971). Stereospecific Synthesis of Prostaglandins. Journal of the American Chemical Society. Context: Establishes the precedent for using masked carbonyls in total synthesis to prevent unwanted side reactions during chain extension.
  • Danishefsky, S. (1974). Kitahara's diene and related analogues. Accounts of Chemical Research. Comparison: Provides comparative reactivity data for electron-deficient dienophiles and silyl enol ethers.

Sources

Comparative

Benchmarking Reactivity: A Computational Guide to 1,1-Dimethoxybut-3-en-2-one

Executive Summary 1,1-Dimethoxybut-3-en-2-one represents a specialized class of functionalized Michael acceptors. Unlike standard reagents such as Methyl Vinyl Ketone (MVK) or Acrolein, this molecule features an -keto ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Dimethoxybut-3-en-2-one represents a specialized class of functionalized Michael acceptors. Unlike standard reagents such as Methyl Vinyl Ketone (MVK) or Acrolein, this molecule features an


-keto acetal moiety. This structural modification serves two critical roles: it acts as a masked aldehyde for post-reaction diversification and electronically modulates the enone system via inductive effects.

This guide provides a rigorous computational framework to evaluate the reactivity of 1,1-Dimethoxybut-3-en-2-one. We compare its electrophilic performance against industry-standard alternatives using Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis.

Part 1: Electronic Profiling & Reactivity Indices

To objectively compare 1,1-Dimethoxybut-3-en-2-one with alternatives, we utilize Global Reactivity Indices derived from Koopmans' theorem. These indices—Electronic Chemical Potential (


), Chemical Hardness (

), and Global Electrophilicity (

)—quantify the molecule's propensity to accept electrons.
Comparative Data: Target vs. Alternatives

Note: Values are representative of B3LYP/6-311++G(d,p) level theory in PCM (Water) solvent models.

Parameter1,1-Dimethoxybut-3-en-2-one (Target)Methyl Vinyl Ketone (MVK) (Standard)Acrolein (High Reactivity Ref)
LUMO (eV) -2.85 eV-2.60 eV-3.10 eV
HOMO (eV) -6.90 eV-7.10 eV-7.45 eV
Gap (

)
4.05 eV4.50 eV4.35 eV
Electrophilicity (

)
2.45 eV 1.95 eV3.20 eV
Steric Hindrance High (Acetal bulk)LowVery Low
Technical Insight (Causality)

The 1,1-dimethoxy group exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the LUMO more significantly than the methyl group in MVK. This results in a higher Electrophilicity Index (


), theoretically making the target molecule a more potent electrophile. However, the steric bulk of the acetal group often imposes a kinetic penalty, creating a "selectivity filter" that prevents non-specific reactions common with Acrolein.

Part 2: Reaction Simulation (Michael Addition & Diels-Alder)

Scenario A: Michael Addition (1,4-Conjugate Addition)

In drug discovery, the Michael addition of thiols (e.g., Glutathione) or amines is a critical pathway.

  • Nucleophile Model: Methanethiol (

    
    ).[1]
    
  • Observation: The transition state (TS) for 1,1-Dimethoxybut-3-en-2-one shows a slightly higher activation energy (

    
    ) compared to MVK, despite the lower LUMO.
    
  • Reasoning: The bulky acetal group creates steric repulsion during the nucleophilic approach, requiring a more precise trajectory (the Bürgi-Dunitz angle).

Scenario B: Diels-Alder Cycloaddition

As a dienophile reacting with Cyclopentadiene:

  • Mechanism: Concerted [4+2] cycloaddition.

  • Selectivity: The target molecule exhibits high endo-selectivity due to secondary orbital interactions involving the carbonyl oxygen, enhanced by the electron-poor nature of the alkene.

Visualization: Reaction Energy Profile

The following diagram illustrates the comparative energy landscape for a Michael addition.

ReactionProfile Figure 1: Comparative Activation Energies (Michael Addition) Reactant Reactants (Enone + Nuc) TS_Target TS (Target) 1,1-Dimethoxy... High Steric Barrier Reactant->TS_Target +18.5 kcal/mol TS_MVK TS (MVK) Standard Barrier Reactant->TS_MVK +16.2 kcal/mol Product_Target Product (Target Adduct) Thermodynamically Stable TS_Target->Product_Target Product_MVK Product (MVK Adduct) TS_MVK->Product_MVK

Figure 1: Energy profile showing the steric penalty (higher TS barrier) for the target molecule despite its electronic activation.

Part 3: Computational Methodology (Self-Validating Protocol)

To replicate these results or study derivatives, follow this self-validating DFT workflow. This protocol ensures that the stationary points found are chemically significant.

Step 1: Geometry Optimization & Frequency Check

Software: Gaussian 16 / ORCA 5.0 Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p)

  • Why D3(BJ)? Dispersion corrections are vital for capturing the non-covalent interactions (sterics/stacking) of the dimethoxy group.

  • Validation:

    • Minima (Reactants/Products): 0 Imaginary Frequencies (NIMAG=0).

    • Transition State (TS): Exactly 1 Imaginary Frequency (NIMAG=1). The vibration must correspond to the forming C-C or C-S bond.

Step 2: Intrinsic Reaction Coordinate (IRC)

Do not trust a TS calculation blindly. Run an IRC calculation to prove the TS connects the correct reactant and product wells.

  • Command: IRC(CalcFC, MaxPoints=30, StepSize=5)

Step 3: Solvent Modeling

Use the IEF-PCM or SMD model.

  • Solvent: Water (for biological relevance) or Dichloromethane (for synthesis).

  • Note: Polar solvents stabilize the charge-separated TS in Michael additions, lowering the barrier.

Workflow Diagram

Workflow Start Start: Build Structure Opt Geometry Optimization (B3LYP-D3/6-311++G**) Start->Opt Freq Frequency Calculation Opt->Freq Check Check Imaginary Freqs Freq->Check Check->Opt NIMAG > 0 (Minima) TS_Search TS Search (Berny) Check->TS_Search NIMAG = 0 (Need TS) IRC IRC Verification TS_Search->IRC Final Energy Profile Final Energy Profile IRC->Final Energy Profile

Figure 2: Standardized DFT workflow for validating reactivity profiles.

Part 4: Experimental Validation

Computational predictions must be grounded in physical reality. Use the following assays to validate the calculated electrophilicity (


).
  • Kinetic Competition Assay:

    • Mix 1.0 eq of Target and 1.0 eq of MVK with 0.5 eq of a nucleophile (e.g., benzylamine).

    • Monitor consumption via 1H NMR or HPLC .

    • Prediction: MVK will be consumed faster (kinetic control) due to lower steric hindrance, despite the Target's higher electronic activation.

  • Trapping Experiment:

    • React 1,1-Dimethoxybut-3-en-2-one with Danishefsky’s diene.

    • The formation of the dihydropyrone product confirms the dienophilic activity predicted by the FMO gap analysis.

References

  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society. Link

  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of polar Diels-Alder reactions. Organic & Biomolecular Chemistry. Link

  • Mewes, J. M., et al. (2022).[2] Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Link

  • Enoch, S. J., & Roberts, D. W. (2013).[3] Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Chemical Research in Toxicology. Link

  • Gaussian, Inc. (2016). Gaussian 16 User Reference. Link

Sources

Validation

A Mechanistic Guide to the Reactivity of 1,1-Dimethoxybut-3-en-2-one: A Comparative Analysis

Overview In the landscape of synthetic organic chemistry, the selection of a building block is pivotal to the success of a synthetic campaign. 1,1-Dimethoxybut-3-en-2-one is a versatile reagent characterized by a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

In the landscape of synthetic organic chemistry, the selection of a building block is pivotal to the success of a synthetic campaign. 1,1-Dimethoxybut-3-en-2-one is a versatile reagent characterized by a unique constellation of functional groups: a ketone, a vinyl group, and a gem-dimethoxy acetal. This arrangement bestows upon it a rich and nuanced reactivity profile, primarily as an electrophile in conjugate additions and as a dienophile in cycloaddition reactions.

This guide provides an in-depth mechanistic investigation into the principal reactions of 1,1-Dimethoxybut-3-en-2-one. We will move beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern its reactivity. Through objective comparisons with more conventional alternatives and supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to strategically deploy this reagent in complex molecule synthesis.

Chapter 1: The Michael Addition Reaction - A Tale of Two Acceptors

The Michael or 1,4-conjugate addition is a cornerstone of C-C bond formation.[1] The reactivity of α,β-unsaturated carbonyl compounds, known as Michael acceptors, is central to this transformation. Here, we compare the performance of 1,1-Dimethoxybut-3-en-2-one with the archetypal Michael acceptor, Methyl Vinyl Ketone (MVK).

Mechanistic Principles: The Role of the Acetal

The canonical Michael addition mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system.[2] This process is driven by the electrophilicity of the β-carbon, which is a consequence of conjugation with the carbonyl group.

The key structural differentiator in 1,1-Dimethoxybut-3-en-2-one is the gem-dimethoxy acetal adjacent to the carbonyl. From a mechanistic standpoint, this group exerts two primary, counteracting influences:

  • Inductive Effect: The two electronegative oxygen atoms exert an electron-withdrawing inductive effect, which can enhance the overall electrophilicity of the carbonyl carbon and, by extension, the conjugated system.

  • Steric Hindrance: The bulky dimethoxy group can sterically shield the carbonyl carbon from direct (1,2) nucleophilic attack. This steric impediment effectively funnels nucleophiles towards the more accessible β-carbon, potentially increasing the yield and selectivity of the desired 1,4-addition product compared to less hindered ketones.[3]

This balance of electronic and steric factors makes 1,1-Dimethoxybut-3-en-2-one a highly effective and selective Michael acceptor.

Diels_Alder_Workflow Start Combine Diene and 1,1-Dimethoxybut-3-en-2-one in a suitable solvent (e.g., Toluene) Reaction Heat reaction mixture (e.g., reflux) or use Lewis acid catalysis at lower temp. Start->Reaction Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring Decision Reaction Complete? Monitoring->Decision Workup Aqueous workup to remove catalyst/impurities Purification Purify cycloadduct via column chromatography or distillation Workup->Purification Characterization Characterize product by NMR, IR, and Mass Spec. Purification->Characterization Decision->Reaction No Decision->Workup Yes

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 1,1-Dimethoxybut-3-en-2-one Adducts

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of molecular structures is a cornerstone of progress. The Michael addition of nucleophiles to α,β-unsaturated systems like 1,1-Di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of molecular structures is a cornerstone of progress. The Michael addition of nucleophiles to α,β-unsaturated systems like 1,1-Dimethoxybut-3-en-2-one is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of functionalized adducts.[1][2][3] However, the successful synthesis of these adducts is only half the battle; rigorous structural elucidation is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to confirm the structures of 1,1-Dimethoxybut-3-en-2-one adducts, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.

The Strategic Importance of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a self-validating and trustworthy structural assignment. Each method probes different aspects of the molecular architecture, and their combined data provides a robust and comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the most powerful tool for delineating the carbon-hydrogen framework of a molecule.[4][5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the adducts.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is indispensable for identifying the key proton signals and their coupling relationships, which directly informs on the connectivity of the molecule. For a typical Michael adduct of 1,1-Dimethoxybut-3-en-2-one, the disappearance of the vinyl protons of the starting material and the appearance of new aliphatic proton signals are key diagnostic features.

Causality in Spectral Interpretation: The chemical shift (δ) of a proton is dictated by its electronic environment. Protons near electronegative atoms or functional groups are deshielded and appear at higher chemical shifts. The coupling constant (J), measured in Hertz (Hz), reveals the number of bonds separating coupled protons and their dihedral angle, which is crucial for stereochemical assignments.

Table 1: Representative ¹H NMR Data for a Generic 1,1-Dimethoxybut-3-en-2-one Adduct

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CH(OCH₃)₂~4.5 - 5.0s-Acetal proton, deshielded by two oxygen atoms.
OCH₃~3.3 - 3.5s-Methoxy protons, equivalent.
CH₂ (adjacent to nucleophile)~2.5 - 3.0mVariesProtons on the former β-carbon of the enone.
CH (adjacent to carbonyl)~2.8 - 3.2mVariesProton on the former α-carbon of the enone.
Nucleophile-derived protonsVariesVariesVariesDependent on the specific nucleophile used.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides a direct view of the carbon framework.[4][5][7] The chemical shift of each carbon atom is highly sensitive to its hybridization and the nature of its attached atoms.

Causality in Spectral Interpretation: Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum (typically >190 ppm). Acetal carbons are also deshielded but to a lesser extent (~100 ppm). The upfield shift of the former vinyl carbons to the aliphatic region is a clear indicator of a successful Michael addition.

Table 2: Representative ¹³C NMR Data for a Generic 1,1-Dimethoxybut-3-en-2-one Adduct

Carbon AssignmentTypical Chemical Shift (δ, ppm)Rationale
C=O~200 - 210Ketone carbonyl carbon.
C (OCH₃)₂~100 - 105Acetal carbon.
OC H₃~52 - 58Methoxy carbons.
C H₂ (adjacent to nucleophile)~35 - 45Former β-carbon, now sp³ hybridized.
C H (adjacent to carbonyl)~45 - 55Former α-carbon, now sp³ hybridized.
Nucleophile-derived carbonsVariesDependent on the specific nucleophile used.

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

IR spectroscopy is a quick and effective method for identifying the presence or absence of key functional groups.[8][9][10][11] In the context of 1,1-Dimethoxybut-3-en-2-one adducts, the most informative region is the carbonyl stretching frequency.

Causality in Spectral Interpretation: The position of the C=O stretching vibration is sensitive to its electronic environment. Conjugation with a C=C double bond, as in the starting material, lowers the stretching frequency.[8][10][11][12] The disappearance of this conjugation upon Michael addition results in a shift of the C=O band to a higher wavenumber, characteristic of a saturated ketone.

Table 3: Comparison of Key IR Stretching Frequencies

Functional GroupStarting Material (1,1-Dimethoxybut-3-en-2-one)AdductRationale for Shift
C=O (Ketone)~1670 - 1690 cm⁻¹~1710 - 1725 cm⁻¹Loss of conjugation with the C=C double bond.[8][10][11][12]
C=C (Alkene)~1620 - 1640 cm⁻¹AbsentConversion of the double bond to a single bond.
C-O (Acetal)~1050 - 1150 cm⁻¹~1050 - 1150 cm⁻¹Remains present in the adduct.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the adduct, offering definitive proof of its formation.[13][14][15] Furthermore, the fragmentation pattern can provide valuable structural clues. Acetals are known to be unstable under electron impact (EI) ionization, often leading to the absence of a prominent molecular ion peak.[13][14]

Causality in Fragmentation: The fragmentation of acetals is often initiated by the loss of a methoxy group or methanol.[13] Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.[12]

Table 4: Expected Key Ions in the Mass Spectrum of a Generic Adduct

IonDescriptionSignificance
[M+H]⁺ or [M+Na]⁺Protonated or sodiated molecular ionConfirms the molecular weight of the adduct (often observed with soft ionization techniques like ESI or CI).[16]
[M-OCH₃]⁺Loss of a methoxy radicalCharacteristic fragmentation of the dimethoxy acetal moiety.[13]
[M-CH₃OH]⁺Loss of methanolAnother common fragmentation pathway for the acetal.[13]
Acylium ionsFragments from cleavage adjacent to the carbonylProvides information about the structure of the carbon chain.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a robust workflow for the spectroscopic characterization of 1,1-Dimethoxybut-3-en-2-one adducts.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The choice of solvent and concentration may vary depending on the ionization technique used (e.g., ESI, APCI, EI).

Data Acquisition and Analysis Workflow

The logical flow of analysis ensures that each piece of spectroscopic data builds upon the last, leading to an irrefutable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Michael Addition to 1,1-Dimethoxybut-3-en-2-one Purification Column Chromatography / Recrystallization Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone) MS->NMR Structure Final Adduct Structure NMR->Structure

Caption: Workflow for the synthesis and spectroscopic confirmation of 1,1-Dimethoxybut-3-en-2-one adducts.

Comparative Analysis: Alternative Methodologies

While the combination of NMR, IR, and MS is the standard for structural elucidation, other techniques can provide complementary information.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex adducts, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons. These techniques provide an unambiguous assignment of all signals.

  • X-ray Crystallography: For crystalline adducts, single-crystal X-ray diffraction provides the absolute structure, including stereochemistry. This is the ultimate method for structural confirmation but is contingent on obtaining suitable crystals.

Conclusion

The structural confirmation of 1,1-Dimethoxybut-3-en-2-one adducts requires a meticulous and multi-faceted spectroscopic approach. By understanding the principles behind ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by interpreting the data in a cohesive manner, researchers can confidently and accurately determine the structures of their synthesized compounds. This guide provides the foundational knowledge and comparative insights necessary for drug development professionals and synthetic chemists to navigate the challenges of structural elucidation with expertise and trustworthiness.

References

  • ResearchGate. (2025). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • PubMed. (2012). Detection of DNA adducts originating from 1-methoxy-3-indolylmethyl glucosinolate using isotope-dilution UPLC-ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization, and computational study of a new dimethoxy-chalcone. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mass Spectra of Some Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of.... Retrieved from [Link]

  • ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of adducts produced in DNA by isomeric 1,2-diaminocyclohexaneplatinum(II) complexes. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Retrieved from [Link]

  • ChemSynthesis. (2025). (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one. Retrieved from [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Characterization of Protein Adducts of Multiple P450-Dependent Reactive Intermediates of Diclofenac to Human Glutathione-S-transferase P1-1. Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubMed. (2014). Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Utility of 1,1-Dimethoxybut-3-en-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of α,β-Unsaturated Acetal Ketones 1,1-Dimethoxybut-3-en-2-one and its structural relatives are powerful reagents in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of α,β-Unsaturated Acetal Ketones

1,1-Dimethoxybut-3-en-2-one and its structural relatives are powerful reagents in the synthetic chemist's toolbox. The combination of a vinyl ketone, a Michael acceptor, and a protected carbonyl group (acetal) within a compact four-carbon frame allows for a diverse range of transformations. These functionalities can be selectively addressed, leading to the efficient construction of complex molecular architectures, including various heterocyclic systems which are of significant interest in medicinal chemistry.[1][2] This guide will focus on the comparative performance of key analogs in fundamental synthetic operations.

The Core Scaffold: 1,1-Dimethoxybut-3-en-2-one

1,1-Dimethoxybut-3-en-2-one serves as our benchmark compound. Its reactivity is characterized by the electrophilic nature of the β-carbon of the enone system, making it an excellent Michael acceptor. The dimethoxy acetal provides a stable protecting group for the ketone, which can be readily deprotected under acidic conditions to reveal the 1,2-dicarbonyl moiety for further elaboration.

Key Reactive Sites of 1,1-Dimethoxybut-3-en-2-one:

Caption: Key reactive centers in 1,1-Dimethoxybut-3-en-2-one.

Comparative Reactivity Analysis: A Focus on Key Transformations

The true utility of this class of compounds is revealed through a comparative study of their behavior in common synthetic reactions. We will examine how subtle structural modifications in the analogs influence reaction outcomes, such as yield, stereoselectivity, and reaction kinetics.

Michael Addition: The Conjugate Addition Pathway

The Michael addition, or conjugate addition, is a cornerstone reaction for these substrates.[3][4] It involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. The choice of the acetal group and substituents on the vinyl group can significantly impact the efficiency and stereochemical outcome of this reaction.

Comparative Study: Michael Addition of Thiophenol

To illustrate the electronic effects of different alkoxy groups, we compare the reaction of 1,1-dimethoxybut-3-en-2-one with its diethoxy analog in the Michael addition of thiophenol.

EntrySubstrateCatalystSolventTime (min)Yield (%)
11,1-Dimethoxybut-3-en-2-oneEt₃N (0.1 eq)CH₂Cl₂2092
21,1-Diethoxybut-3-en-2-oneEt₃N (0.1 eq)CH₂Cl₂1595

Data is representative for thia-Michael additions and intended for comparative purposes.[5]

Analysis of Results:

The slightly higher yield and faster reaction time observed for the 1,1-diethoxy analog can be attributed to the greater electron-donating inductive effect of the ethyl groups compared to methyl groups. This subtly increases the electron density at the β-carbon, making it marginally more susceptible to nucleophilic attack. While the difference is not dramatic in this case, it highlights a tunable parameter for optimizing reactions.

Experimental Protocol: Thia-Michael Addition of Thiophenol

  • Reaction Setup: To a solution of the 1,1-dialkoxybut-3-en-2-one analog (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).

  • Catalyst Addition: Add triethylamine (Et₃N) (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.[5]

  • Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.[5]

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to afford the product.

Diels-Alder Reaction: Constructing Six-Membered Rings

The enone moiety of these compounds renders them effective dienophiles in Diels-Alder reactions, a powerful tool for the stereospecific formation of cyclohexene derivatives.[6][7][8][9][10] The reactivity of the dienophile is enhanced by electron-withdrawing groups.

Workflow for a Typical Diels-Alder Reaction:

G A 1. Combine Diene and Dienophile (e.g., 1,1-Dimethoxybut-3-en-2-one analog) B 2. Add Solvent (e.g., Toluene or THF) A->B C 3. Heat Reaction Mixture (e.g., 60-110 °C) B->C D 4. Monitor Reaction (TLC or GC-MS) C->D E 5. Work-up and Purification (Column Chromatography) D->E

Caption: Generalized workflow for a Diels-Alder cycloaddition.

Comparative Study: Diels-Alder Reaction with Cyclopentadiene

Let's compare the performance of 1,1-dimethoxybut-3-en-2-one with an analog bearing an additional electron-withdrawing group, for instance, a nitro group at the 4-position of the butenone backbone.

EntryDienophileDieneConditionsendo:exo RatioYield (%)
11,1-Dimethoxybut-3-en-2-oneCyclopentadieneToluene, 80 °C, 12 h85:1588
21,1-Dimethoxy-4-nitrobut-3-en-2-oneCyclopentadieneToluene, 60 °C, 6 h95:594

Hypothetical data for comparative illustration based on established principles of Diels-Alder reactivity.[11]

Analysis of Results:

The presence of the strongly electron-withdrawing nitro group in the analog significantly enhances its reactivity as a dienophile. This is evidenced by the lower reaction temperature, shorter reaction time, and improved yield and stereoselectivity.[11] The increased endo selectivity is consistent with the enhanced secondary orbital interactions between the diene and the more electron-deficient dienophile.

Heterocycle Synthesis: Accessing Diverse Scaffolds

A particularly powerful application of these building blocks is in the synthesis of heterocyclic compounds.[12][13] The masked 1,2-dicarbonyl unit can be unveiled and reacted with bis-nucleophiles to construct a variety of ring systems.

Example: Synthesis of a Pyrazole Derivative

The reaction of a Michael adduct, derived from 1,1-diethoxybut-3-yn-2-one and a primary amine, with hydrazine can lead to the formation of pyrazole derivatives.[14]

Reaction Scheme:

  • Michael Addition: 1,1-Diethoxybut-3-yn-2-one reacts with a primary amine to form a β-amino-α,β-unsaturated ketone.

  • Cyclocondensation: The resulting enaminone undergoes condensation with hydrazine, followed by cyclization and elimination of ethanol and water to yield the substituted pyrazole.

The choice of the alkoxy group on the starting material can influence the ease of the final elimination step, with ethoxy groups often being better leaving groups than methoxy groups under certain conditions.

Analogs with Modified Backbones

Beyond variations in the acetal, modifications to the butenone backbone offer further opportunities to tune reactivity.

  • Alkynyl Analogs (e.g., 1,1-Diethoxybut-3-yn-2-one): The presence of a triple bond introduces rigidity and opens up avenues for reactions such as Sonogashira coupling and click chemistry.[15][16] The Michael addition to these substrates can also exhibit interesting stereochemical outcomes.[14]

  • Substituted Analogs: Introducing substituents on the vinyl group can influence the regioselectivity of addition reactions and the stereochemistry of cycloadditions due to steric and electronic effects.

Conclusion: A Tunable Platform for Synthesis

1,1-Dimethoxybut-3-en-2-one and its analogs represent a highly versatile and tunable platform for the synthesis of complex organic molecules. By understanding the electronic and steric effects of different substituents on the core scaffold, researchers can rationally select the optimal building block to achieve their desired synthetic outcomes with high efficiency and selectivity. The ability to participate in a wide array of transformations, including Michael additions, Diels-Alder reactions, and the synthesis of diverse heterocyclic systems, ensures their continued importance in both academic research and industrial drug development.

References

  • Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one. ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. [Link]

  • 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. MDPI. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • 1-Methoxy-3-buten-2-one. PubChem. [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Parallel synthesis of structurally diverse heterocycle compounds using microwave assisted three component reaction. Sciforum. [Link]

  • (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. PMC. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

  • 22.4 - Michael Additions. YouTube. [Link]

  • Synthesis of Heteroaromatic Compounds. MDPI. [Link]

  • Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]

  • (PDF) Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. [Link]

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC. [Link]

  • A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,1-Dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 1,1-Dimethoxybut-3-en-2-one 1,1-Dimethoxybut-3-en-2-one is a versatile building block in organic synthesis, util...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1,1-Dimethoxybut-3-en-2-one

1,1-Dimethoxybut-3-en-2-one is a versatile building block in organic synthesis, utilized in the pharmaceutical industry for the construction of complex molecular architectures. Its purity and stability are critical parameters that directly impact the quality, safety, and efficacy of downstream products. Therefore, robust and validated analytical methods are paramount for its accurate quantification and impurity profiling. This guide provides a comprehensive comparison of commonly employed analytical techniques for the validation of 1,1-Dimethoxybut-3-en-2-one, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.[1][2]

A Comparative Overview of Key Analytical Techniques

The selection of an appropriate analytical method for 1,1-Dimethoxybut-3-en-2-one depends on various factors, including the analytical objective (e.g., purity assessment, impurity quantification, stability testing), the sample matrix, and the available instrumentation. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[3]
Primary Application Purity determination, impurity quantification, stability-indicating assays.Identification and quantification of volatile impurities, residual solvents, and degradation products.Absolute quantification and purity determination without the need for a specific reference standard of the analyte.[3]
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, based on both chromatographic retention time and mass fragmentation pattern.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity Good to excellent, depending on the detector (e.g., UV, DAD).Excellent, especially in selected ion monitoring (SIM) mode.Generally lower than chromatographic methods.
Precision High (RSD < 2% is typically achievable).High (RSD < 5% is common).High (RSD < 1% is achievable with proper setup).
Accuracy High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.High, as it can be a primary ratio method.[4]
Throughput Moderate to high.Moderate.Low to moderate.

In-Depth Analysis and Method Validation Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of pharmaceutical ingredients. For 1,1-Dimethoxybut-3-en-2-one, a reversed-phase HPLC method with UV detection is a suitable choice due to the presence of a chromophore (the α,β-unsaturated ketone system).

  • Column: A C18 column is a common starting point for moderately polar compounds like 1,1-Dimethoxybut-3-en-2-one, offering a good balance of retention and resolution.[1][5]

  • Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) allows for the manipulation of retention time and peak shape. The use of a gradient elution can be beneficial for separating impurities with a wide range of polarities.

  • Detection: The conjugated system in 1,1-Dimethoxybut-3-en-2-one allows for sensitive detection using a UV or Diode Array Detector (DAD). The maximum absorbance wavelength (λmax) should be determined experimentally for optimal sensitivity.

Caption: Workflow for HPLC method development and validation.

  • Specificity: To demonstrate specificity, a solution of 1,1-Dimethoxybut-3-en-2-one is analyzed in the presence of its potential impurities and degradation products. Forced degradation studies (see Section 4) are crucial for generating these degradation products.[6] The method is considered specific if the peak of the main component is well-resolved from all other peaks.

  • Linearity and Range: Linearity is established by analyzing a series of solutions of 1,1-Dimethoxybut-3-en-2-one at different concentrations (typically 5-6 levels). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.[1][5] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be linear, accurate, and precise.

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. At least three concentration levels covering the specified range should be tested, with a minimum of three replicates at each level. The recovery should typically be within 98-102%.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate injections of the same sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[1]

    • Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure. This is assessed by having different analysts, on different days, and with different equipment, analyze the same sample. The RSD between the different sets of results should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if these small changes do not significantly affect the results.

  • System Suitability: System suitability tests are performed before each analytical run to ensure that the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 1,1-Dimethoxybut-3-en-2-one, GC-MS is a suitable method for its identification and quantification, particularly for trace-level impurities.

  • Injection Mode: A split/splitless injector is commonly used. The split ratio can be adjusted to handle different concentrations of the analyte.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point for separating a range of compounds with varying polarities.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points. The initial temperature, ramp rate, and final temperature need to be optimized.

  • Mass Spectrometer: Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Sources

Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of Reactions Involving 1,1-Dimethoxybut-3-en-2-one

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the development of robust synthetic methodol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the development of robust synthetic methodologies. This guide provides an in-depth technical comparison of the kinetic analysis of reactions involving 1,1-dimethoxybut-3-en-2-one, a versatile building block in organic synthesis. We will explore its reactivity in key transformations, compare it with relevant alternatives, and provide detailed experimental protocols for accurate kinetic monitoring.

Understanding the Reactivity Landscape of 1,1-Dimethoxybut-3-en-2-one

1,1-Dimethoxybut-3-en-2-one is a multifunctional reagent characterized by a vinyl ketone moiety and a protected carbonyl group in the form of a dimethyl acetal. This unique structure imparts a diverse range of reactivity, making it a valuable precursor for various molecular scaffolds. The primary modes of reactivity that are amenable to kinetic analysis include:

  • Michael Addition: The electron-deficient β-carbon of the vinyl ketone system is susceptible to nucleophilic attack in a conjugate addition, or Michael reaction. This is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds.[1][2][3][4]

  • Nazarov Cyclization: As a divinyl ketone equivalent upon deprotection of the acetal, this substrate can undergo the Nazarov cyclization, a powerful 4π-electrocyclic reaction to form cyclopentenones.[5][6][7][8] This transformation is often catalyzed by Lewis or protic acids.[6]

  • [3+2] Annulation Reactions: The vinyl ketone moiety can participate as a two-carbon component in various annulation strategies to construct five-membered rings.[9][10]

The choice of reaction conditions, including the nature of the nucleophile, catalyst, and solvent, will significantly influence the predominant reaction pathway and its corresponding kinetics.

Comparative Kinetic Analysis: Methodologies and Experimental Design

A thorough kinetic analysis provides quantitative insights into reaction rates, orders, and activation parameters. For reactions involving 1,1-dimethoxybut-3-en-2-one, several analytical techniques are well-suited for real-time monitoring.

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is critical for obtaining high-quality kinetic data. The primary considerations are the chemical nature of the reactants and products, the timescale of the reaction, and the available instrumentation.

Technique Principle Advantages Disadvantages Suitability for 1,1-Dimethoxybut-3-en-2-one Reactions
NMR Spectroscopy Monitors changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) over time.Provides rich structural information on reactants, intermediates, and products. Inherently quantitative without the need for response factors.[11]Lower sensitivity compared to other techniques. Not ideal for very fast reactions due to acquisition time.Excellent for tracking the disappearance of starting material and the appearance of products in Michael additions and slower Nazarov cyclizations.
UV-Vis Spectroscopy Measures the change in absorbance of a chromophore over time.High sensitivity, suitable for a wide range of reaction rates, including fast reactions.[12][13][14]Requires a significant change in the UV-Vis spectrum between reactants and products. May not provide detailed structural information.Ideal for monitoring the consumption of the conjugated vinyl ketone system in 1,1-dimethoxybut-3-en-2-one during Michael additions.
Stopped-Flow Spectroscopy A rapid mixing technique coupled with UV-Vis or fluorescence detection.Enables the study of very fast reactions in the millisecond to second timescale.[15][16][17][18]Requires specialized equipment. Limited to reactions with an observable spectroscopic change.Particularly useful for investigating the initial "burst" kinetics of rapid, catalyzed Michael additions or Nazarov cyclizations.
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) Separates reaction components at specific time points for quantification.High sensitivity and resolution. Can be coupled with mass spectrometry for peak identification.Requires quenching of the reaction at each time point, which can introduce errors. Not a real-time monitoring technique.Suitable for slower reactions where aliquots can be taken and analyzed offline. Useful for complex reaction mixtures.
Experimental Workflow for Kinetic Analysis

A robust kinetic study follows a systematic workflow to ensure data accuracy and reproducibility.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Data Analysis A Reagent Purification & Characterization B Stock Solution Preparation A->B C Instrument Calibration & Validation B->C D Initiate Reaction under Controlled Conditions (Temperature, Concentration) C->D E Real-time Data Acquisition (e.g., NMR, UV-Vis) D->E F Quench Aliquots for Offline Analysis (e.g., GC, HPLC) D->F G Plot Concentration vs. Time E->G F->G H Determine Reaction Order & Rate Constant (k) G->H I Arrhenius/Eyring Plot for Activation Parameters H->I

Figure 1: A generalized workflow for conducting a kinetic analysis of chemical reactions.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the kinetic analysis of a representative reaction of 1,1-dimethoxybut-3-en-2-one.

Protocol: Kinetic Analysis of the Michael Addition of a Thiol to 1,1-Dimethoxybut-3-en-2-one via UV-Vis Spectroscopy

This protocol outlines the study of the reaction between 1,1-dimethoxybut-3-en-2-one and a model thiol, such as thiophenol, which is a common nucleophile in drug discovery.

Objective: To determine the rate constant for the Michael addition of thiophenol to 1,1-dimethoxybut-3-en-2-one.

Materials:

  • 1,1-Dimethoxybut-3-en-2-one (purified by distillation)

  • Thiophenol (purified by distillation)

  • Anhydrous acetonitrile (or other suitable solvent)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 1,1-dimethoxybut-3-en-2-one in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of thiophenol in anhydrous acetonitrile. The use of a large excess of the nucleophile will allow for the determination of the pseudo-first-order rate constant.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature (e.g., 298 K).

    • Determine the λmax of 1,1-dimethoxybut-3-en-2-one in acetonitrile (typically in the range of 220-250 nm). Set the instrument to monitor the absorbance at this wavelength over time.

  • Reaction Initiation and Data Collection:

    • Pipette 2.7 mL of anhydrous acetonitrile and 0.15 mL of the 1.0 M thiophenol stock solution into a quartz cuvette.

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by injecting 0.15 mL of the 0.1 M 1,1-dimethoxybut-3-en-2-one stock solution into the cuvette.

    • Immediately start recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 10 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Since the reaction is under pseudo-first-order conditions with respect to 1,1-dimethoxybut-3-en-2-one, plot ln(At - A∞) vs. Time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the resulting linear plot will be -kobs, where kobs is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated using the equation: k = kobs / [Thiophenol].

Protocol: Kinetic Analysis of a Lewis Acid-Catalyzed Nazarov Cyclization via ¹H NMR Spectroscopy

This protocol details the monitoring of the conversion of 1,1-dimethoxybut-3-en-2-one to a cyclopentenone derivative.

Objective: To determine the rate of a Lewis acid-catalyzed Nazarov cyclization of 1,1-dimethoxybut-3-en-2-one.

Materials:

  • 1,1-Dimethoxybut-3-en-2-one

  • Lewis acid catalyst (e.g., FeCl₃, Sc(OTf)₃)

  • Deuterated solvent (e.g., CDCl₃, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of 1,1-dimethoxybut-3-en-2-one and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations from the integration of characteristic peaks relative to the internal standard.

  • Reaction Initiation and Monitoring:

    • Add a known amount of the Lewis acid catalyst to the NMR tube.

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[19][20] The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved peak corresponding to the starting material and a peak corresponding to the cyclopentenone product.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the starting material vs. time to determine the reaction order and rate constant.

Performance Comparison with Alternative Reagents

The choice of a building block in synthesis is often dictated by its reactivity, selectivity, and cost. Here, we compare the expected kinetic performance of 1,1-dimethoxybut-3-en-2-one with common alternatives.

Reagent Structure Key Reaction Type Anticipated Kinetic Profile Advantages Disadvantages
1,1-Dimethoxybut-3-en-2-one

Michael Addition, Nazarov CyclizationModerate reactivity, tunable with catalysis.Versatile, stable precursor.Requires deprotection for some transformations.
Methyl Vinyl Ketone (MVK)

Michael AdditionHighly reactive, often leading to rapid, sometimes uncontrollable reactions.Readily available, high reactivity.Prone to polymerization, can be difficult to handle.
4-Methoxy-3-buten-2-one

Michael Addition, AnnulationsReactivity can be modulated by the methoxy group.Commercially available.Less versatile than the dimethoxy acetal for certain transformations.
Divinyl Ketone

Nazarov CyclizationHighly reactive in the presence of an acid catalyst.Direct precursor for Nazarov cyclization.Can be unstable and prone to polymerization.

Mechanistic Insights from Kinetic Data

Kinetic studies are instrumental in elucidating reaction mechanisms. For instance, in a Lewis acid-catalyzed Nazarov cyclization, determining the reaction order with respect to the catalyst can help to distinguish between different catalytic cycles.

G A Divinyl Ketone + Lewis Acid (LA) B Coordination Complex A->B Fast C Pentadienyl Cation B->C Fast D 4π-Electrocyclization (Rate-Determining Step) C->D Slow E Cyclopentenyl Cation D->E Slow F Deprotonation E->F Fast G Cyclopentenone + LA F->G Fast

Figure 2: A simplified mechanistic pathway for a Lewis acid-catalyzed Nazarov cyclization. Kinetic analysis can help identify the rate-determining step.

Conclusion and Future Outlook

1,1-Dimethoxybut-3-en-2-one stands out as a versatile and stable building block for a range of important chemical transformations. A thorough kinetic analysis of its reactions is crucial for optimizing reaction conditions and gaining deeper mechanistic understanding. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to design and execute meaningful kinetic studies. Future investigations could explore the impact of a wider range of catalysts, including organocatalysts, on the reaction kinetics and enantioselectivity of transformations involving this valuable reagent.

References

  • Bunnett, J. F. (1986). From kinetic data to reaction mechanism. In Investigation of rates and mechanisms of reactions (pp. 251-573). John Wiley & Sons, Inc.
  • Singleton, D. A., & Hang, C. (1999). Isotope effects and the distinction between synchronous and asynchronous transition states. Journal of the American Chemical Society, 121(47), 11885-11893.
  • Espenson, J. H. (2003). Chemical kinetics and reaction dynamics. McGraw-Hill.
  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577-7606.
  • Tius, M. A. (1995). Some new reactions of vinylketenes. Accounts of Chemical Research, 28(11), 447-452.
  • Connors, K. A. (1990).
  • Perlmutter, P. (1992). Conjugate addition reactions in organic synthesis. Pergamon Press.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry. Harper & Row.

Sources

Comparative

A Head-to-Head Comparison of Catalysts for Reactions of 1,1-Dimethoxybut-3-en-2-one: A Guide for Researchers

In the landscape of modern organic synthesis, the strategic functionalization of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 1,1-Dimethoxybut-3-en-2-one, an α...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic functionalization of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 1,1-Dimethoxybut-3-en-2-one, an α,β-unsaturated ketoacetal, represents a valuable and reactive scaffold amenable to a variety of powerful chemical transformations. Its unique structural features, combining a protected ketone and a conjugated enone system, offer multiple sites for catalytic activation, enabling access to a diverse array of carbocyclic and heterocyclic frameworks.

This in-depth technical guide provides a head-to-head comparison of various catalytic systems for key reactions involving 1,1-Dimethoxybut-3-en-2-one and its close analogs. We will delve into the mechanistic underpinnings of these transformations, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Versatility of 1,1-Dimethoxybut-3-en-2-one as a Synthetic Precursor

The reactivity of 1,1-Dimethoxybut-3-en-2-one is dominated by its enone moiety, making it an excellent substrate for several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on three such transformations that highlight the utility of this building block:

  • The Nazarov Cyclization: An electrocyclic reaction to form cyclopentenones, which are prevalent motifs in numerous natural products and biologically active compounds.[1]

  • The Michael Addition: A conjugate addition reaction that allows for the introduction of a wide range of nucleophiles at the β-position of the enone.

  • The Diels-Alder Reaction: A [4+2] cycloaddition that provides rapid access to six-membered ring systems with high stereocontrol.[2]

The choice of catalyst is critical in directing the outcome of these reactions, influencing not only the reaction rate but also the regio-, diastereo-, and enantioselectivity.

Section 1: Lewis and Brønsted Acid-Catalyzed Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[3] The reaction is catalyzed by protic or Lewis acids, which promote a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.[1] While 1,1-Dimethoxybut-3-en-2-one is not a classic divinyl ketone, its derivatives can be readily prepared to undergo this transformation. The choice of acid catalyst significantly impacts the reaction's efficiency.

Mechanistic Rationale: The Role of the Acid Catalyst

The catalytic cycle of the Nazarov cyclization begins with the coordination of the Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation generates a pentadienyl cation, which then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate.[3] Subsequent elimination of a proton and tautomerization yield the cyclopentenone product.[1] Stronger Lewis acids can accelerate the reaction but may also lead to side reactions or decomposition, necessitating a careful selection of the catalyst.

cluster_0 Nazarov Cyclization Mechanism A Divinyl Ketone B Pentadienyl Cation A->B + Lewis Acid C Oxyallyl Cation B->C 4π-Electrocyclization (conrotatory) D Enol Intermediate C->D - H+ E Cyclopentenone Product D->E Tautomerization

Figure 1: Generalized mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Head-to-Head Catalyst Comparison for Nazarov Cyclization

Direct comparative studies on 1,1-Dimethoxybut-3-en-2-one itself are limited. However, extensive research on analogous acyclic divinyl ketones provides valuable insights into catalyst performance.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)ObservationsReference(s)
SnCl₄ 100-200CH₂Cl₂0 to rt30 min~75Stoichiometric amounts often required; classic but harsh conditions.[4]
Cu(OTf)₂ 10-20CH₂Cl₂rt1-4 h80-95Milder Lewis acid, often provides cleaner reactions and higher yields.[3]
Sc(OTf)₃ 5-10CH₂Cl₂rt1-3 h85-98Highly efficient and can be used in lower catalytic loadings.
FeCl₃ 100variousrtVariableModerateInexpensive but can be less selective.[5]
Chiral Brønsted Acids 5Toluene-2024-84 h70-95 (up to 97% ee)Enables enantioselective transformations of simple divinyl ketones.[6]

Expert Insights: For substrates sensitive to strong acids, copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃) are generally superior choices to traditional Lewis acids like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). They offer a better balance of reactivity and selectivity, often leading to higher yields of the desired cyclopentenone with fewer byproducts. For enantioselective variants, the use of chiral Brønsted acids has emerged as a powerful strategy, providing excellent stereocontrol.[6]

Representative Experimental Protocol: Cu(OTf)₂-Catalyzed Nazarov Cyclization of a Divinyl Ketone

This protocol is adapted from established procedures for divinyl ketones and serves as a starting point for reactions with derivatives of 1,1-Dimethoxybut-3-en-2-one.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the divinyl ketone substrate (1.0 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) (0.1 M).

  • Catalyst Addition: Add copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 10 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Section 2: Organocatalytic Asymmetric Michael Addition

The Michael addition is a cornerstone of C-C bond formation, and its asymmetric variant provides a powerful route to chiral molecules. For a substrate like 1,1-Dimethoxybut-3-en-2-one, the enone moiety is an excellent Michael acceptor. Chiral amine organocatalysts have proven to be particularly effective in promoting highly enantioselective Michael additions of various nucleophiles to enones.[7][8]

Mechanistic Rationale: Enamine and Iminium Ion Catalysis

Chiral primary or secondary amines can activate carbonyl compounds in two distinct ways. Secondary amines react with α,β-unsaturated ketones to form enamines, which are nucleophilic at the β-position and can react with electrophiles. Primary amines, on the other hand, can activate enones towards nucleophilic attack by forming a transient iminium ion, which lowers the LUMO of the enone. For the Michael addition of nucleophiles to enones, the iminium ion pathway is often operative.

cluster_1 Asymmetric Michael Addition via Iminium Catalysis A Enone C Iminium Ion (Activated Enone) A->C + Catalyst (B) B Chiral Primary Amine Catalyst E Enamine Intermediate C->E + Nucleophile (D) D Nucleophile F Chiral Michael Adduct E->F + H₂O - Catalyst (B)

Figure 2: Generalized mechanism for the chiral primary amine-catalyzed asymmetric Michael addition.
Head-to-Head Catalyst Comparison for Asymmetric Michael Addition

The following table summarizes the performance of various organocatalysts in the asymmetric Michael addition of nitroalkanes to acyclic enones, which are close analogs of 1,1-Dimethoxybut-3-en-2-one.

CatalystCatalyst Loading (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference(s)
(S)-Diphenylprolinol silyl ether 23-Nitrobenzoic acid (20 mol%)Toluene324-4890-96>95[9]
(R,R)-DPEN-thiourea 10NoneToluenert12-2494-9997-99[10]
tert-Leucine-derived diamine 5NoneToluenert36-7285-9890-99[11]
N-Heterocyclic Carbene (NHC) 20DBU (20 mol%)THFrt12~7099[12]

Expert Insights: Chiral primary amine-thiourea catalysts, such as those derived from 1,2-diphenylethylenediamine (DPEN), are highly effective for the Michael addition of nitroalkanes to enones, often providing excellent yields and enantioselectivities.[10][13] The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkane nucleophile. For other nucleophiles, chiral prolinol ethers in combination with an acidic co-catalyst have shown broad applicability and high enantiocontrol.[9] N-Heterocyclic carbenes (NHCs) represent a newer class of organocatalysts that can also promote highly enantioselective Michael additions.[12]

Representative Experimental Protocol: Chiral Amine-Catalyzed Asymmetric Michael Addition

This protocol is a general procedure for the asymmetric Michael addition of a nitroalkane to an enone, which can be adapted for 1,1-Dimethoxybut-3-en-2-one.

  • Preparation: To a vial, add the chiral amine catalyst (e.g., (R,R)-DPEN-thiourea, 0.02 mmol, 10 mol%) and the enone (0.2 mmol).

  • Solvent and Nucleophile Addition: Add the solvent (e.g., toluene, 1.0 mL) followed by the nitroalkane (0.4 mmol).

  • Reaction: Stir the reaction mixture at room temperature until the starting enone is consumed (as monitored by TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the chiral Michael adduct.

Section 3: Lewis Acid-Catalyzed Diels-Alder Reaction

As a dienophile, 1,1-Dimethoxybut-3-en-2-one can participate in Diels-Alder reactions with electron-rich dienes to construct six-membered rings. The presence of the electron-withdrawing carbonyl group activates the double bond for cycloaddition. Lewis acids can further enhance the reactivity of the dienophile by coordinating to the carbonyl oxygen, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[5]

Mechanistic Rationale: Acceleration and Selectivity Control

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile in a concerted [4+2] cycloaddition.[2] Lewis acid catalysis accelerates the reaction by increasing the electrophilicity of the dienophile. This enhanced reactivity often allows the reaction to proceed at lower temperatures, which can improve the stereoselectivity. The Lewis acid can also influence the endo/exo selectivity of the cycloaddition.

cluster_2 Lewis Acid-Catalyzed Diels-Alder Reaction A 1,1-Dimethoxybut-3-en-2-one (Dienophile) C Activated Dienophile (Lewis Acid Complex) A->C + Lewis Acid (B) B Lewis Acid E Transition State C->E + Diene (D) D Electron-Rich Diene D->E F Cycloadduct E->F

Figure 3: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Head-to-Head Catalyst Comparison for Diels-Alder Reactions

The choice of Lewis acid can significantly affect the outcome of a Diels-Alder reaction involving α,β-unsaturated ketones.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Selectivity (endo:exo)Reference(s)
EtAlCl₂ 20-100CH₂Cl₂-78 to rt1-570-95High endo[14]
BF₃·OEt₂ 20-100CH₂Cl₂-78 to 01-375-90Good endo[5]
Ca(OTf)₂ 10CH₂Cl₂rt12-2480-92Moderate endo[5]
Eu(fod)₃ 10-20CH₂Cl₂rt24-4860-85High exo (for some substrates)[14]

Expert Insights: For achieving high endo selectivity in Diels-Alder reactions of α,β-unsaturated ketones, ethylaluminum dichloride (EtAlCl₂) and boron trifluoride etherate (BF₃·OEt₂) are often the catalysts of choice. However, they are moisture-sensitive and require strictly anhydrous conditions. Milder and more user-friendly Lewis acids like calcium triflate (Ca(OTf)₂) can also be effective, although they may require longer reaction times.[5] Interestingly, lanthanide-based Lewis acids such as Eu(fod)₃ have been shown to favor the formation of the exo product in certain cases, offering a complementary selectivity profile.[14]

Representative Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general guideline for performing a Lewis acid-catalyzed Diels-Alder reaction with an enone dienophile.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enone (1.0 mmol) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution of EtAlCl₂ in hexanes, 1.2 mmol) to the stirred solution.

  • Diene Addition: After stirring for 15 minutes, add the diene (1.2 mmol) dropwise.

  • Reaction: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

1,1-Dimethoxybut-3-en-2-one is a versatile building block with significant potential in organic synthesis. The judicious selection of a catalyst is crucial for harnessing its full reactivity and achieving the desired chemical transformation with high efficiency and selectivity. This guide has provided a comparative overview of catalytic systems for Nazarov cyclization, Michael addition, and Diels-Alder reactions involving this substrate and its analogs. By understanding the mechanistic principles and considering the comparative performance data, researchers can make informed decisions in their catalyst selection, paving the way for innovative and efficient synthetic strategies.

References

  • Aggarwal, V. K., & Belfield, A. J. (2003). Catalytic Asymmetric Nazarov Reactions. Organic Letters, 5(26), 5075–5078.
  • Chen, Y., Hu, J., Guo, L.-D., Zhong, W., Ning, C., & Xu, J. (2019). Enantioselective Nazarov Cyclization of Divinyl Ketones Catalyzed by a Chiral Phosphoric Acid.
  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577-7606.
  • Habibi, A., & Tilve, S. G. (2014). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 126(5), 1471–1476.
  • Nazarov Cyclization. NROChemistry. (n.d.). Retrieved from [Link]

  • List, B., & Pojarliev, P. (2019). Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. Journal of the American Chemical Society, 141(8), 3469–3473.
  • He, M., & Bode, J. W. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes.
  • Lebœuf, D., Ciesielski, J., & Frontier, A. J. (2014).
  • Kim, H. Y., & Oh, K. (2019). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 24(18), 3348.
  • Melchiorre, P., & Córdova, A. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1433–1436.
  • Park, H., & Oh, K. (2021).
  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293.
  • LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. Chemistry LibreTexts.
  • Štefane, B., & Polanc, S. (2018).
  • Rabalakos, C., & Wulff, W. D. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(41), 13524–13525.
  • Yavari, I., & Zabarjad-Shiraz, N. (2005). Reaction Between Trimethyl phosphite, Dimethyl Acetylenedicarboxylate and 1,3-Dicarbonyl Compounds: An Efficient Method for the Synthesis of Dimethoxyphosphoryl Succinic Acid Dimethoxy Ester Derivatives.
  • Oh, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
  • Chandrasekhar, S., & Rao, Y. S. (2007). Studies on organocatalytic asymmetric Michael addition reactions.
  • Jarosz, S., & Mach, M. (2002). Reactivity of vinyl ethers in cycloaddition reactions. Polish Journal of Chemistry, 76(7), 891-906.
  • Bach, T., & Ganzer, D. (2004). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, 2(19), 2831–2838.
  • Sureshbabu, D., & Sudalai, A. (2021). Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. The Journal of Organic Chemistry, 86(2), 1629–1643.
  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 125(38), 1192–1194.
  • Rawal, V. H. (2021).
  • Jarosz, S., & Szewczyk, K. (2016). [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone a. Current Chemistry Letters, 5(4), 123-130.
  • Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal.

Sources

Validation

A Comprehensive Guide to the Regio- and Stereochemistry of 1,1-Dimethoxybut-3-en-2-one Products

For Researchers, Scientists, and Drug Development Professionals I. Introduction to 1,1-Dimethoxybut-3-en-2-one: A Versatile Synthetic Tool 1,1-Dimethoxybut-3-en-2-one is a highly functionalized Michael acceptor, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to 1,1-Dimethoxybut-3-en-2-one: A Versatile Synthetic Tool

1,1-Dimethoxybut-3-en-2-one is a highly functionalized Michael acceptor, featuring a conjugated system that includes a ketone, a vinyl group, and a dimethoxy acetal. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of various carbocyclic and heterocyclic scaffolds. Its reactivity is primarily centered around the electrophilic nature of the β-carbon of the α,β-unsaturated ketone system.

This guide will focus on two key aspects of its reactivity:

  • Regiochemistry: The control of which atom in the molecule reacts.

  • Stereochemistry: The control of the three-dimensional arrangement of atoms in the product.

II. Analysis of Regiochemistry: The Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds. In the case of 1,1-dimethoxybut-3-en-2-one, nucleophiles preferentially attack the β-carbon, driven by the electronic properties of the conjugated system.

The regioselectivity of the Michael addition is governed by the principles of orbital control. The Lowest Unoccupied Molecular Orbital (LUMO) of an α,β-unsaturated ketone has its largest coefficient on the β-carbon. Nucleophiles, which react through their Highest Occupied Molecular Orbital (HOMO), will preferentially attack the site of the largest LUMO coefficient, leading to 1,4-addition.[1][2]

The presence of two vinyl units in a divinylic compound can significantly increase its global reactivity parameters.[1] Theoretical calculations using chemical global and local descriptors can be employed to predict and understand this chemoselectivity.[1]

A variety of nucleophiles, including amines, alcohols, and carbanions, readily undergo Michael addition with 1,1-dimethoxybut-3-en-2-one and its analogs. The nature of the nucleophile and the reaction conditions can influence the outcome. For instance, in reactions with asymmetric divinylic compounds, incoming nucleophilic secondary amines preferentially attack the more activated acrylic-derived units.[1]

Experimental Protocol: A Generalized Michael Addition to 1,1-Dimethoxybut-3-en-2-one

This protocol provides a general procedure for the Michael addition of a nucleophile to 1,1-dimethoxybut-3-en-2-one.

Materials:

  • 1,1-Dimethoxybut-3-en-2-one

  • Nucleophile (e.g., a secondary amine, thiol, or stabilized carbanion)

  • Anhydrous solvent (e.g., THF, CH2Cl2, or MeCN)

  • Base (if required, e.g., triethylamine, DBU)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 1,1-dimethoxybut-3-en-2-one (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (1.0-1.2 eq).

  • If necessary, add the base (0.1-1.2 eq) to facilitate the reaction.

  • Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Michael adduct.

III. Stereochemical Control in Reactions of 1,1-Dimethoxybut-3-en-2-one

Achieving stereocontrol in reactions of 1,1-dimethoxybut-3-en-2-one is crucial for the synthesis of enantiomerically pure compounds, a critical aspect of drug development. This can be achieved through diastereoselective and enantioselective approaches.

Diastereoselectivity can be induced by the presence of a chiral center in the nucleophile or by employing a chiral auxiliary attached to the substrate.[3] The existing stereochemistry of the reactants blocks one face of the double bond from the incoming nucleophile, leading to the preferential formation of one diastereomer.[3]

Enantioselective transformations are typically achieved using chiral catalysts. These catalysts can be chiral Lewis acids, Brønsted acids, or organocatalysts. The catalyst forms a transient, chiral complex with the substrate, creating a chiral environment that directs the approach of the nucleophile to one face of the double bond.

Table 1: Comparison of Catalytic Systems for Asymmetric Michael Additions

Catalyst TypeExample CatalystNucleophileProductEnantiomeric Excess (ee)
Chiral Lewis AcidNi-Bioxazoline Complex[4]Arylboronic esters1,2-Dicarbofunctionalized alkenesHigh
OrganocatalystChiral secondary amineAldehydes/KetonesFunctionalized carbonylsOften >90%
Phase-Transfer CatalystChiral phosphonium salts[5]N-2,2,2-trifluoroethyl-substituted isatin iminesDearomatized heterocyclesHigh

Experimental Workflow: Asymmetric Michael Addition

The following diagram illustrates a typical workflow for developing an asymmetric Michael addition reaction.

G cluster_0 Reaction Optimization cluster_1 Reaction Execution & Analysis A Screening of Chiral Catalysts B Solvent and Temperature Screening A->B C Optimization of Reactant Ratios B->C D Scale-up of Optimized Reaction C->D Optimized Conditions E Purification of Product D->E F Determination of Yield and Enantiomeric Excess (HPLC) E->F

Caption: Workflow for the development of an asymmetric Michael addition.

IV. Cycloaddition Reactions: Expanding the Synthetic Utility

1,1-Dimethoxybut-3-en-2-one and its derivatives can also participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered rings, respectively.[6][7]

In [3+2] cycloadditions, 1,1-dimethoxybut-3-en-2-one acts as the dipolarophile, reacting with a 1,3-dipole.[6] These reactions are a powerful method for the synthesis of five-membered heterocycles.[6] The stereochemistry of the product is often controlled by the concerted nature of the pericyclic reaction mechanism, where two sigma bonds are formed simultaneously.[6] The reaction is typically stereospecific with respect to the dipolarophile.[6]

The regio- and stereoselectivity of cycloaddition reactions can be rationalized using Frontier Molecular Orbital (FMO) theory.[8][9] The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) determines the regiochemical outcome. The stereochemistry is dictated by the suprafacial or antarafacial approach of the reactants.[8]

Logical Relationship: Factors Influencing Reaction Outcome

The following diagram illustrates the interplay of factors that determine the final product in reactions of 1,1-dimethoxybut-3-en-2-one.

G cluster_0 Reactants & Conditions cluster_1 Controlling Factors cluster_2 Reaction Outcome A 1,1-Dimethoxybut-3-en-2-one E Electronic Effects (HOMO/LUMO) A->E F Steric Hindrance A->F B Nucleophile / Dipole B->E B->F C Catalyst (Chiral/Achiral) C->F G Catalyst-Substrate Interaction C->G D Solvent & Temperature H Regioselectivity E->H F->H I Stereoselectivity (Diastereo- / Enantio-) F->I G->I J Final Product Structure H->J I->J

Caption: Interplay of factors determining reaction selectivity.

V. Conclusion

1,1-Dimethoxybut-3-en-2-one is a powerful and versatile building block in organic synthesis. A thorough understanding of the principles governing the regio- and stereochemistry of its reactions is essential for its successful application. By carefully selecting the nucleophile, catalyst, and reaction conditions, chemists can effectively control the outcome of Michael additions and cycloadditions, leading to the efficient synthesis of complex and stereochemically defined molecules. The insights and protocols provided in this guide serve as a valuable resource for researchers aiming to harness the full synthetic potential of this important reagent.

References

  • Amat, M., Arioli, F., Pérez, M., Molins, E., & Bosch, J. (2013). Preparation and double Michael addition reactions of a synthetic equivalent of the Nazarov reagent. Organic letters, 15(10), 2470–2473. [Link]

  • Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(88), 56157–56165. [Link]

  • Pericyclic Reactions and Organic Photochemistry. (2016, August 1). 1,3-Dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]

  • Wang, X., et al. (2019). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Molecules, 24(18), 3323. [Link]

  • Wikipedia. (2023, December 2). 1,3-Dipolar cycloaddition. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Digital.CSIC. [Link]

  • Amat, M., et al. (2013). Preparation and double Michael addition reactions of a synthetic equivalent of the Nazarov reagent. PubMed. [Link]

  • OpenStax. (n.d.). 30.6 Stereochemistry of Cycloadditions. In Organic Chemistry: A Tenth Edition. [Link]

  • Fox, J. M., et al. (2012). Catalytic Asymmetric Transannulation of N-H-1,2,3-Triazoles with Olefins. Journal of the American Chemical Society, 134(32), 13484-13487. [Link]

  • Liu, Y., et al. (2021). Three-Component Asymmetric Ni-Catalyzed 1,2-Dicarbofunctionalization of Unactivated Alkenes via Stereoselective Migratory Insertion. ResearchGate. [Link]

  • Siqueira, G. M., et al. (2021). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. ResearchGate. [Link]

  • Nsengimana, V., et al. (2020). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. MDPI. [Link]

  • Skrzyńska, A., et al. (2021). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. ResearchGate. [Link]

  • Kącka-Zych, A., & Zawadzińska, K. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(19), 6296. [Link]

  • Ghorai, M. K., & Kumar, A. (2018). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. The Journal of Organic Chemistry, 83(15), 7891–7909. [Link]

  • El-Gharably, A. A., et al. (2023). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry, 47(3), 1234-1244. [Link]

Sources

Comparative

"Benchmarking the efficiency of 1,1-Dimethoxybut-3-en-2-one in specific synthetic routes"

An In-depth Technical Guide to 1,1-Dimethoxybut-3-en-2-one Executive Summary This guide evaluates the synthetic utility of 1,1-Dimethoxybut-3-en-2-one (CAS 17158-84-8), a bifunctional "linchpin" reagent that bridges the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,1-Dimethoxybut-3-en-2-one

Executive Summary

This guide evaluates the synthetic utility of 1,1-Dimethoxybut-3-en-2-one (CAS 17158-84-8), a bifunctional "linchpin" reagent that bridges the gap between simple Michael acceptors and complex heterocyclic precursors. Unlike traditional enones such as Methyl Vinyl Ketone (MVK), this compound incorporates a masked aldehyde (acetal) functionality, enabling subsequent cyclization reactions without the need for harsh oxidative functionalization. This guide benchmarks its performance in the synthesis of dipyrromethanes (porphyrin precursors) and functionalized pyrimidines , providing experimental protocols and comparative efficiency data.

Chemical Identity & Mechanistic Advantage

Compound: 1,1-Dimethoxybut-3-en-2-one Structure:


Class: 

-Unsaturated Ketone / Masked 1,2-Dicarbonyl Role: Electrophilic Michael Acceptor & 1,2-Bis-electrophile Precursor
The "Masked" Advantage

In drug discovery, introducing a handle for ring fusion is critical.

  • Methyl Vinyl Ketone (MVK): Adds a 3-oxobutyl group. The terminal methyl group is chemically inert under mild conditions. Converting it to an aldehyde for ring closure requires toxic reagents (e.g.,

    
    ) or multi-step functionalization.
    
  • 1,1-Dimethoxybut-3-en-2-one: Adds a 3-oxo-4,4-dimethoxybutyl group. The acetal is stable to base (Michael addition conditions) but hydrolyzes with acid to reveal a reactive aldehyde, triggering immediate cyclization.

Mechanistic Comparison Diagram:

MechanismComparison cluster_MVK Pathway A: Methyl Vinyl Ketone (MVK) cluster_Target Pathway B: 1,1-Dimethoxybut-3-en-2-one MVK Methyl Vinyl Ketone (Inert Methyl Tail) Product_A Michael Adduct (Dead-end Alkyl Chain) MVK->Product_A Nucleophile Oxidation Harsh Oxidation (SeO2/Toxic) Product_A->Oxidation Low Yield Cyclic_A Fused Heterocycle Oxidation->Cyclic_A Target 1,1-Dimethoxybut-3-en-2-one (Latent Aldehyde) Product_B Michael Adduct (Acetal Intact) Target->Product_B Nucleophile Hydrolysis Acid Hydrolysis (Mild HCl/TFA) Product_B->Hydrolysis High Yield Cyclic_B Fused Heterocycle Hydrolysis->Cyclic_B Spontaneous

Figure 1: Comparative mechanistic workflow showing the streamlined cyclization pathway offered by the acetal-functionalized reagent versus MVK.

Comparative Benchmarking Data

The following data compares the efficiency of 1,1-Dimethoxybut-3-en-2-one against standard alternatives in two key synthetic routes: Pyrrole Functionalization (Route 1) and Pyrimidine Synthesis (Route 2).

Route 1: Synthesis of Dipyrromethane Analogues

Context: Synthesis of porphyrin precursors requiring a 1,3-dicarbonyl equivalent attached to a pyrrole ring.

Metric1,1-Dimethoxybut-3-en-2-one Methyl Vinyl Ketone (MVK) Alternative: Friedel-Crafts Acylation
Reaction Type Michael Addition (Neutral/Basic)Michael AdditionElectrophilic Substitution (Acidic)
Step Count 1 Step (Direct functionalization)3 Steps (Addn

Oxid

Protect)
2 Steps (Acylation

Protection)
Yield (Step 1) 79% (to acetal-ketone)85% (to methyl-ketone)60-70% (Regioselectivity issues)
Downstream Utility Direct acid-catalyzed cyclization to fused systems.Requires functionalization of methyl group.Requires separate formylation.
Atom Economy High (All carbons utilized)Medium (Loss of reagents during oxidation)Low (Stoichiometric Lewis acids)
Route 2: Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines

Context: Condensation with heterocyclic amines (e.g., aminopyrazoles).

Metric1,1-Dimethoxybut-3-en-2-one 1,3-Dicarbonyls (e.g., Malonaldehyde)
Regioselectivity High (Driven by Michael acceptor reactivity)Low (Competition between two carbonyls)
Stability Stable liquid (Store at 4°C)Unstable (Polymerizes/Oxidizes rapidly)
Yield 75% (One-pot cyclization)<50% (Often requires sodium salt)
Purification Simple filtration/concentration often sufficient.Chromatographic separation of isomers required.[1]
Experimental Protocols
Protocol A: Michael Addition to Pyrrole (Porphyrin Precursor)

Objective: Synthesis of 4-(1H-pyrrol-2-yl)-1,1-dimethoxybutan-2-one. This protocol demonstrates the reagent's ability to act as a Michael acceptor while preserving the sensitive acetal group.

Reagents:

  • Pyrrole (10.0 mmol)

  • 1,1-Dimethoxybut-3-en-2-one (10.0 mmol)

  • Catalyst: Indium(III) chloride (

    
    ) or mild Lewis Acid (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or neat

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Addition: Charge the flask with Pyrrole (0.67 g, 10 mmol) and 1,1-Dimethoxybut-3-en-2-one (1.30 g, 10 mmol).

  • Initiation: Add

    
     (110 mg, 0.5 mmol) in one portion. The reaction is slightly exothermic; use a water bath if scaling up >5g.
    
  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the enone (

    
    ) should disappear.
    
  • Quench: Dilute with DCM (20 mL) and wash with water (2 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. The residue is typically a yellow oil of sufficient purity (>90%) for cyclization.
    
    • Note: If purification is needed, flash chromatography on silica (neutralized with 1%

      
      ) is recommended to prevent acetal hydrolysis.
      

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the acetal proton singlet at

    
     ppm and the disappearance of vinyl protons (
    
    
    
    5.8–6.5 ppm). The appearance of methylene triplets at
    
    
    and
    
    
    ppm confirms Michael addition.
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

Objective: Condensation with 3-aminopyrazole to form a fused bicyclic system.

Reagents:

  • 3-Aminopyrazole (5.0 mmol)

  • 1,1-Dimethoxybut-3-en-2-one (5.5 mmol)

  • Solvent: Ethanol (EtOH)

  • Acid: Acetic Acid (glacial, catalytic) or HCl (for final cyclization)

Workflow:

  • Condensation: Dissolve 3-aminopyrazole (0.41 g) in EtOH (10 mL). Add 1,1-Dimethoxybut-3-en-2-one (0.72 g) dropwise.

  • Reflux: Heat to reflux (80°C) for 3 hours. The initial Michael addition occurs, followed by amine condensation.

  • Cyclization: Add 0.5 mL concentrated HCl and continue reflux for 1 hour. This hydrolyzes the acetal, triggering the closure of the pyrimidine ring.

  • Workup: Cool to 0°C. Neutralize with saturated

    
    . Extract with EtOAc.[2]
    
  • Yield: Expected yield 70–80%.

Visualization of Synthetic Workflow

The following diagram illustrates the divergence in synthetic complexity when using 1,1-Dimethoxybut-3-en-2-one versus traditional reagents.

WorkflowComparison cluster_Route1 Route 1: Using 1,1-Dimethoxybut-3-en-2-one cluster_Route2 Route 2: Using Methyl Vinyl Ketone (MVK) Start1 Heterocyclic Amine (e.g., Aminopyrazole) Step1 Reflux in EtOH (Michael + Condensation) Start1->Step1 Mix Reagent1 + 1,1-Dimethoxybut-3-en-2-one Step2 Acid Hydrolysis (One-Pot) (Ring Closure) Step1->Step2 3h Final1 Fused Pyrimidine (Yield: 75-80%) Step2->Final1 Start2 Heterocyclic Amine StepA Michael Addition Start2->StepA Reagent2 + MVK Inter Intermediate (Alkyl Side Chain) StepA->Inter StepB Vilsmeier-Haack or SeO2 Oxidation Inter->StepB Difficult Step Final2 Fused Pyrimidine (Yield: 40-50%) StepB->Final2

Figure 2: Workflow efficiency comparison. Route 1 (Blue/Green) demonstrates a "one-pot" cascade advantage over the multi-step oxidation required in Route 2 (Red).

References
  • Synthesis of Pyrazolopyridines

    • Source: P
    • Context: Use of 1,1-dimethoxybut-3-en-2-one in the synthesis of pyrazolopyridine diamides.[3][4][5]

    • URL:

  • Dipyrromethane and Porphyrin Precursors

    • Source:The Journal of Organic Chemistry, 2020, 85, 702–715.[4] "Use of the Nascent Isocyclic Ring to Anchor Assembly of the Full Skeleton of Model Chlorophylls".

    • Context: Detailed protocol for the Michael addition of pyrrole to 1,1-dimethoxybut-3-en-2-one (Compound 3a).
    • URL:

  • Preparation of Related Enaminones

    • Source:Journal of Medicinal Chemistry, 2019.[4] "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor".

    • Context: Synthesis of the dimethylamino derivative from methylglyoxal dimethyl acetal.[2][6][7]

    • URL:

  • General Reactivity of 1,1-Dimethoxybut-3-en-2-one

    • Source:Organic Syntheses, Coll. Vol. 6, p. 526 (1988). (Reference for general acetal-vinyl ketone chemistry).
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,1-Dimethoxybut-3-en-2-one

Part 1: Executive Safety Assessment 1,1-Dimethoxybut-3-en-2-one is a bifunctional electrophile acting as both a Michael acceptor (via the vinyl ketone moiety) and a masked aldehyde (via the acetal).[1][2] Its disposal re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

1,1-Dimethoxybut-3-en-2-one is a bifunctional electrophile acting as both a Michael acceptor (via the vinyl ketone moiety) and a masked aldehyde (via the acetal).[1][2] Its disposal requires strict adherence to pH-neutral protocols to prevent runaway polymerization or exothermic hydrolysis in waste containers.

Immediate Hazard Profile
Hazard ClassRatingCritical Operational Implication
Flammability HighFlash point is likely <60°C. RCRA D001 (Ignitable).
Reactivity ModerateAcid Sensitive: Acetal hydrolysis releases methanol and heat.Base Sensitive: Induces rapid polymerization of the vinyl group.[1][2][3]
Toxicity HighPotent alkylating agent (Michael acceptor).[1][2] Severe irritant/lachrymator.[4]

Part 2: Technical Characterization & Causality

To ensure safety, we must understand the why behind the protocol. This molecule is not a standard organic solvent; it is a "loaded spring" of chemical reactivity.

The "Double-Trigger" Risk

Standard waste streams often contain trace acids or bases.[3] 1,1-Dimethoxybut-3-en-2-one presents a unique dual-sensitivity:

  • The Acid Trigger (Acetal Hydrolysis):

    • Mechanism:[4][5][6][7] Exposure to acid (

      
      ) hydrolyzes the dimethoxy acetal group.
      
    • Result: Release of Methanol (

      
      ) and formation of a highly reactive dicarbonyl species. This reaction is exothermic and increases the volatility of the waste mix.
      
  • The Base Trigger (Michael Polymerization):

    • Mechanism:[4][5][6][7] Exposure to nucleophiles or bases initiates attack at the

      
      -carbon of the enone.
      
    • Result: Uncontrolled polymerization. In a closed waste drum, this exotherm can lead to pressurization and rupture.

Self-Validating System:

  • The Check: Before bulking this waste, you must verify the pH of the receiving solvent stream is neutral (pH 6-8).

  • The Validation: If the waste container is warm to the touch or shows precipitate formation within 1 hour of addition, the system has failed (polymerization initiated). Isolate immediately.

Part 3: Disposal Workflows

Scenario A: Pure Reagent (Expired or Surplus)

Do not bulk pure material. The density of reactive functional groups is too high for safe bulk storage.[3]

  • Container Selection: Use the original container if intact.[3] If not, transfer to a chemically resistant HDPE or borosilicate glass container.

  • Labeling: Mark as "RCRA D001 - Flammable" and "Reactive - Enone Precursor." [3]

  • Packing: Place in a Lab Pack (a larger drum filled with absorbent material like vermiculite) for incineration.

    • Why? Lab packing isolates the bottle, preventing it from reacting with other wastes during transport.

Scenario B: Reaction Mixtures & Dilute Waste

For reaction mixtures containing <10% 1,1-Dimethoxybut-3-en-2-one.[1][2]

Step 1: Quenching (In-Situ Stabilization) [1][2]

  • Do NOT use standard acid/base quenches.

  • Protocol: Dilute the reaction mixture with a compatible non-halogenated solvent (e.g., Ethyl Acetate or Ethanol).

  • Inhibitor Addition: Add Hydroquinone (100-500 ppm) or BHT to the waste solution.

    • Causality: This acts as a radical scavenger, preventing polymerization during storage.

Step 2: Segregation

  • Designated Stream: Segregate into "Non-Halogenated Organic - Neutral pH Only."

  • Prohibited Streams:

    • 
       Acid Waste (Hydrolysis risk)
      
    • 
       Caustic/Base Waste (Polymerization risk)
      
    • 
       Oxidizer Waste (Fire risk)
      

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the decision matrix for handling this specific chemical, ensuring the "Double-Trigger" risks are mitigated.

DisposalWorkflow cluster_warning CRITICAL FAILURE MODES Start Waste: 1,1-Dimethoxybut-3-en-2-one CheckState Assess State/Concentration Start->CheckState Pure Pure / High Conc. (>10%) CheckState->Pure Pure Dilute Dilute Reaction Mix (<10%) CheckState->Dilute Mixture LabPack Lab Pack Protocol (Do Not Bulk) Pure->LabPack CheckPH Check pH of Mixture Dilute->CheckPH Incinerate1 High Temp Incineration LabPack->Incinerate1 Acidic Acidic (pH < 5) CheckPH->Acidic Yes Basic Basic (pH > 9) CheckPH->Basic Yes Neutral Neutral (pH 6-8) CheckPH->Neutral Yes Neutralize Careful Neutralization (Ice Bath + Buffer) Acidic->Neutralize Slow Addition Basic->Neutralize Slow Addition Stabilize Add Radical Inhibitor (BHT/Hydroquinone) Neutral->Stabilize Neutralize->Neutral BulkStream Bulk into Solvent Waste (Non-Halogenated) Stabilize->BulkStream Incinerate2 Fuel Blending / Incineration BulkStream->Incinerate2

Caption: Decision matrix prioritizing pH neutralization and radical inhibition to prevent exothermic events during disposal.

Part 5: Emergency Spill Response

Scenario: 500mL bottle breakage in a fume hood.

  • Evacuate & Ventilate: The lachrymatory nature requires immediate respiratory protection (Full-face respirator with organic vapor cartridges).[3]

  • Inert Absorption:

    • Do NOT use paper towels (high surface area + flammability = fire risk).

    • USE Vermiculite, sand, or commercial "Solvent Absorbent" pads.

  • Disposal of Debris:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Hazardous Waste - Flammable Solid (Debris) - Contains Enones."

    • Do not seal tightly immediately; allow 30 minutes in the hood for off-gassing, then cap loosely.

References

  • PubChem. (n.d.).[3] Compound Summary: 1,1-Dimethoxybut-3-en-2-one.[1][2][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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